Technical Documentation Center

8-Acetyl-6-methyl-2-phenyl-chromen-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Acetyl-6-methyl-2-phenyl-chromen-4-one

Core Science & Biosynthesis

Foundational

8-Acetyl-6-methyl-2-phenyl-chromen-4-one synthesis methods

An In-Depth Technical Guide to the Synthesis of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one Introduction 8-Acetyl-6-methyl-2-phenyl-chromen-4-one is a polysubstituted flavonoid, a class of compounds renowned for its signifi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one

Introduction

8-Acetyl-6-methyl-2-phenyl-chromen-4-one is a polysubstituted flavonoid, a class of compounds renowned for its significant and diverse biological activities. Flavones, characterized by the 2-phenyl-4H-chromen-4-one backbone, are privileged scaffolds in medicinal chemistry and drug development. The specific substitution pattern of this target molecule—featuring an acetyl group at the C-8 position and a methyl group at the C-6 position—offers a unique template for developing novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic strategies for this target, designed for researchers and scientists in organic synthesis and drug discovery. We will delve into two robust, field-proven synthetic pathways, elucidating the mechanistic rationale behind experimental choices and providing detailed, actionable protocols.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

The synthesis of a polysubstituted flavone like 8-Acetyl-6-methyl-2-phenyl-chromen-4-one can be approached via two principal and convergent strategies. Both pathways rely on the initial construction of a common, highly functionalized precursor: 1-(2-Hydroxy-3-acetyl-5-methylphenyl)ethanone . From this key intermediate, the flavone core is assembled through either the Baker-Venkataraman rearrangement or a chalcone-based route involving a Claisen-Schmidt condensation followed by oxidative cyclization.

The choice between these pathways depends on factors such as reagent availability, desired yield, and scalability. This guide will explore both methods to provide a comprehensive toolkit for the synthetic chemist.

Caption: Retrosynthetic analysis of the target flavone.

Chapter 2: Synthesis of the Key Intermediate: 1-(2-Hydroxy-3-acetyl-5-methylphenyl)ethanone

The cornerstone of this synthesis is the preparation of the di-acylated phenolic ketone. This is best achieved in a three-step sequence starting from commercially available p-cresol.

Step 2.1: Esterification of p-Cresol

The initial step involves the protection of the hydroxyl group of p-cresol via esterification to form p-cresyl acetate. This is a standard procedure that prevents the phenol from undergoing undesired reactions during the subsequent acylation steps.

Protocol: Synthesis of p-Cresyl Acetate

  • To a stirred solution of p-cresol (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine), add acetic anhydride (1.2 eq).

  • If not using pyridine as the solvent, add a catalytic amount of a base like triethylamine or DMAP.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield p-cresyl acetate, which can often be used without further purification.

Step 2.2: Fries Rearrangement to 2-Hydroxy-5-methylacetophenone

The Fries rearrangement is a classic transformation of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[1] The regioselectivity (ortho vs. para acylation) is critically dependent on reaction conditions. High temperatures (>160°C) and solvent-free conditions favor the formation of the ortho isomer, which is the desired product in this case.[2] This preference is attributed to the thermodynamic stability of the bidentate complex formed between the Lewis acid and the ortho-substituted product.[1]

Protocol: Synthesis of 2-Hydroxy-5-methylacetophenone

  • To a flame-dried reaction vessel, add anhydrous aluminum chloride (AlCl₃, 1.2-1.5 eq).

  • Heat the AlCl₃ to ~160-170°C to create a molten state.

  • Slowly add p-cresyl acetate (1.0 eq) dropwise to the molten AlCl₃ with vigorous stirring. An exothermic reaction will occur.

  • Maintain the reaction temperature at 160-170°C for 1-2 hours after the addition is complete.

  • Cool the reaction mixture to room temperature, then carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.

  • A solid product will precipitate. Collect the crude 2-hydroxy-5-methylacetophenone by vacuum filtration.

  • The product can be purified by recrystallization from aqueous ethanol or by steam distillation, as the ortho isomer is volatile with steam.[3]

Step 2.3: Directed ortho-Acylation to the Di-ketone

Introducing a second acetyl group specifically at the C-3 position requires a directed ortho-acylation strategy. Standard Friedel-Crafts conditions may lack the required regioselectivity. Modern methods utilizing Lewis acids that can chelate with the phenolic oxygen and the existing ketone carbonyl offer a superior solution, directing the incoming electrophile to the adjacent ortho position.[4][5] Titanium(IV) chloride (TiCl₄) is particularly effective for this transformation.[4]

Protocol: Synthesis of 1-(2-Hydroxy-3-acetyl-5-methylphenyl)ethanone

  • In a reaction vessel under an inert atmosphere (N₂ or Ar), dissolve 2-hydroxy-5-methylacetophenone (1.0 eq) in a suitable anhydrous solvent like dichloromethane or nitrobenzene.

  • Cool the solution to 0°C.

  • Add TiCl₄ (2.0-2.5 eq) dropwise, followed by the slow addition of acetyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-cold dilute HCl.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by column chromatography on silica gel to isolate the target intermediate.

Chapter 3: Pathway A: The Baker-Venkataraman Rearrangement Route

This pathway is a reliable and high-yielding method for flavone synthesis. It involves three key transformations: O-benzoylation of the phenolic ketone, base-catalyzed rearrangement to a 1,3-diketone, and acid-catalyzed cyclodehydration.[6][7]

Principle and Mechanism

The core of this pathway is the Baker-Venkataraman rearrangement, an intramolecular acyl migration. A base abstracts an α-proton from the acetophenone moiety, generating an enolate. This enolate then attacks the proximate benzoyl ester carbonyl in an intramolecular fashion. The resulting cyclic intermediate collapses, expelling a stable phenoxide to form the 1,3-diketone product.[8] Subsequent treatment with acid catalyzes an intramolecular condensation and dehydration to form the stable pyrone ring of the flavone.

Experimental Protocol

G Start Key Intermediate Step1 Add Benzoyl Chloride & Pyridine Start->Step1 Product1 Benzoylated Intermediate Step1->Product1 Step2 Add Pulverized KOH (Solvent-free grinding or Pyridine @ 50°C) Product1->Step2 Product2 1,3-Diketone Intermediate Step2->Product2 Step3 Add H₂SO₄ in Glacial Acetic Acid (Heat) Product2->Step3 FinalProduct Target Flavone Step3->FinalProduct

Caption: Workflow for the Baker-Venkataraman synthesis.

Step 3.2.1: O-Benzoylation

  • Dissolve the key intermediate, 1-(2-hydroxy-3-acetyl-5-methylphenyl)ethanone (1.0 eq), in anhydrous pyridine.

  • Add benzoyl chloride (1.2 eq) dropwise while stirring.

  • Allow the reaction to proceed at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-cold 5% HCl to neutralize the pyridine and precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to obtain 1-(2-benzoyloxy-3-acetyl-5-methylphenyl)ethanone.

Step 3.2.2: Baker-Venkataraman Rearrangement A solvent-free approach is presented for its efficiency and environmental benefits.[9]

  • In a mortar, combine the benzoylated intermediate from the previous step (1.0 eq) and pulverized potassium hydroxide (KOH, 1.5 eq).

  • Grind the mixture with a pestle for 5-10 minutes. The mixture will likely become a paste and may change color.

  • Let the mixture stand at room temperature for 15-20 minutes.

  • Carefully add the reaction mass to ice-cold water and acidify to pH 2-3 with dilute HCl.

  • The 1,3-diketone product, 1-(2-hydroxy-3-acetyl-5-methylphenyl)-3-phenylpropane-1,3-dione, will precipitate. Collect it by filtration, wash with water, and dry. This crude product is often suitable for the next step.

Step 3.2.3: Acid-Catalyzed Cyclodehydration

  • Dissolve the crude 1,3-diketone in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5% v/v).

  • Heat the mixture to reflux (or ~100°C) for 1-2 hours.

  • Cool the solution and pour it into a large volume of ice water.

  • The final product, 8-Acetyl-6-methyl-2-phenyl-chromen-4-one, will precipitate.

  • Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Recrystallize from ethanol or a similar solvent to obtain the pure flavone.

Chapter 4: Pathway B: The Chalcone Synthesis Route

This alternative pathway involves the base-catalyzed condensation of the key intermediate with benzaldehyde to form a chalcone, which is then cyclized and oxidized to the flavone.[10] This method is highly versatile and widely used for preparing a variety of flavonoids.

Principle and Mechanism

The first stage is the Claisen-Schmidt condensation, a type of crossed aldol condensation.[11] A strong base (e.g., NaOH or KOH) deprotonates the α-carbon of an acetophenone, forming an enolate. This nucleophilic enolate attacks the carbonyl of benzaldehyde (which has no α-hydrogens and cannot self-condense). The resulting aldol adduct rapidly dehydrates to yield the stable, conjugated α,β-unsaturated ketone system of the chalcone.

The second stage is the oxidative cyclization. In the presence of an oxidizing agent like iodine in DMSO, the 2'-hydroxyl group of the chalcone undergoes an intramolecular Michael addition onto the α,β-unsaturated system to form a flavanone intermediate. This is then oxidized in situ to the more thermodynamically stable flavone.[12]

Experimental Protocol

G Start Key Intermediate + Benzaldehyde Step1 Add NaOH or KOH in Ethanol (aq.) (Stir at RT) Start->Step1 Product1 Chalcone Intermediate Step1->Product1 Step2 Add Iodine (cat.) in DMSO (Heat/Reflux) Product1->Step2 FinalProduct Target Flavone Step2->FinalProduct

Caption: Workflow for the Chalcone synthesis route.

Step 4.2.1: Claisen-Schmidt Condensation to Chalcone

  • Dissolve the key intermediate, 1-(2-hydroxy-3-acetyl-5-methylphenyl)ethanone (1.0 eq), and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Slowly add an aqueous solution of NaOH or KOH (e.g., 40-50%) dropwise with vigorous stirring, keeping the temperature below 25°C.[13]

  • After addition, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. A precipitate of the chalcone should form.

  • Pour the reaction mixture into ice water and acidify with dilute HCl to neutralize the excess base.

  • Collect the solid chalcone, (E)-1-(2-hydroxy-5-methyl-3-acetylphenyl)-3-phenylprop-2-en-1-one, by vacuum filtration.

  • Wash the product with cold water until neutral and recrystallize from ethanol if necessary.

Step 4.2.2: Oxidative Cyclization with Iodine/DMSO

  • In a round-bottom flask, dissolve the chalcone from the previous step (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of iodine (I₂, ~0.1 eq).[10]

  • Heat the reaction mixture to reflux (the boiling point of DMSO is ~189°C, but heating at 120-150°C is often sufficient) for 2-4 hours. Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into a beaker of ice water.

  • A precipitate of the flavone will form. Collect the solid by vacuum filtration.

  • To remove residual iodine, wash the solid with a dilute solution of sodium thiosulfate, followed by copious amounts of water.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol, acetic acid) to yield pure 8-Acetyl-6-methyl-2-phenyl-chromen-4-one.

Chapter 5: Comparative Analysis and Data Summary

Both synthetic pathways offer effective means to produce the target flavone. The choice often comes down to experimental preference and specific laboratory conditions.

FeaturePathway A: Baker-VenkataramanPathway B: Chalcone Synthesis
Key Reaction Intramolecular Acyl MigrationAldol Condensation & Oxidation
Number of Steps 3 (from key intermediate)2 (from key intermediate)
Typical Overall Yield Generally highGood to high
Pros Often very clean reactions; high yields; reliable for many substrates.Fewer steps from the key intermediate; highly versatile for making diverse flavones by varying the aldehyde.
Cons Requires an additional benzoylation step; the 1,3-diketone can sometimes be unstable.The Claisen-Schmidt condensation can sometimes have side reactions; oxidation step requires careful control.

Table 1: Comparison of Synthetic Pathways

StepReagents & ConditionsTypical TimeTypical Yield
Key Intermediate p-Cresol -> Di-ketone via Fries & ortho-acylation2-3 days~40-60%
B-V: Benzoylation Benzoyl Chloride, Pyridine, RT2-3 hours>90%
B-V: Rearrangement KOH, Grinding, RT< 30 mins>85%
B-V: Cyclization H₂SO₄ (cat.), Acetic Acid, Reflux1-2 hours>90%
Chalcone: Condensation Benzaldehyde, aq. KOH, Ethanol, RT12-24 hours70-90%
Chalcone: Cyclization I₂ (cat.), DMSO, 120-150°C2-4 hours80-95%

Table 2: Summary of Reaction Conditions and Typical Performance

Conclusion

The synthesis of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one is readily achievable through well-established synthetic organic chemistry principles. The critical step is the formation of the 1-(2-hydroxy-3-acetyl-5-methylphenyl)ethanone intermediate, which can be prepared from p-cresol. From this intermediate, both the Baker-Venkataraman rearrangement and the chalcone synthesis route provide robust and efficient methods for constructing the final flavone core. By understanding the mechanisms and optimizing the reaction conditions as detailed in this guide, researchers can reliably access this and other polysubstituted flavonoids for further investigation in materials science and drug discovery programs.

References

  • Sharifi, A., Mohsenzadeh, F., & Davoodnia, A. (2013). Microwave assisted chemistry: A rapid and regioselective route for direct ortho-acylation of phenols and naphthols by methanesulfonic acid as catalyst. Journal of the Indian Chemical Society, 90(5), 631-635.
  • Bensari, A., & Zaveri, N. T. (2003). Titanium (IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols. Synthesis, 2003(02), 267-271.
  • BenchChem. (2025). Application Notes and Protocols: Oxidative Cyclization of Chalcones for Flavone Synthesis. BenchChem.
  • Ghasemzadeh, M. A., & Abdollahi-Basir, M. H. (2017). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers, 4(2), 236-243.
  • BenchChem. (2025). Application Notes & Protocols: Claisen-Schmidt Condensation Using 2'-Methoxyacetophenone. BenchChem.
  • BenchChem. (2025). Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones. BenchChem.
  • Bobbitt, K. L., et al. (2016). Ultrasonic-assisted synthesis of flavones by oxidative cyclization of 2'-hydroxychalcones using iodine monochloride. Ultrasonics Sonochemistry, 31, 626-630.
  • Wikipedia contributors. (2023). Fries rearrangement. Wikipedia, The Free Encyclopedia.
  • Li, G., et al. (2021). Copper-Catalyzed Ortho-Acylation of Phenols with Aryl Aldehydes and Its Application in One-Step Preparation of Xanthones. Molecules, 26(16), 4785.
  • Makrandi, J. K., & Seema. (2009). Solid Phase Baker–Venkataraman rearrangement under solvent-free condition using grinding technique.
  • Wikipedia contributors. (2023). Fries rearrangement. Wikipedia, The Free Encyclopedia.
  • Lokhande, P. D., Sakate, S. S., Taksande, K. N., & Navghare, B. (2005). Dimethylsulfoxide–iodine catalysed deprotection of 2′-allyloxychalcones: synthesis of flavones. Tetrahedron Letters, 46(9), 1573-1574.
  • ChemicalBook. (2026). 1-(2-Hydroxy-5-methylphenyl)ethanone Chemical Properties,Uses,Production. ChemicalBook.
  • Narender, P., & G. M., G. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(2), 23-37.
  • Wikipedia contributors. (2023). Baker–Venkataraman rearrangement. Wikipedia, The Free Encyclopedia.
  • Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. In Name Reactions in Organic Synthesis.
  • ResearchGate. (n.d.). Investigation of Chlorine Substitution Effects in the Claisen-Schmidt Condensation of 2΄-hydroxyacetophenone with Chlorobenzaldehydes Over MgO.
  • Shipman, M. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis, 46(24), 3349-3368.
  • Alfa Chemistry. (2025).
  • Sigma-Aldrich. (n.d.). Fries Rearrangement.
  • BenchChem. (2025). Baker-Venkataraman Rearrangement for Flavone Synthesis. BenchChem.
  • ScholarWorks at WMU. (n.d.). Synthesis of Biologically Active Substituted Chalcones.
  • Alfa Chemistry. (n.d.). Fries Rearrangement.
  • BenchChem. (2025). Technical Support Center: Fries Rearrangement for Acetophenone Synthesis. BenchChem.
  • Kulkarni, P. S., et al. (2013). Cyclization of 2'-hydroxychalcones to flavones using ammonium iodide as an iodine source - An eco-friendly approach. Journal of the Serbian Chemical Society, 78(7), 909-916.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one

For the attention of: Researchers, Scientists, and Drug Development Professionals Introduction 8-Acetyl-6-methyl-2-phenyl-chromen-4-one is a synthetic flavonoid derivative belonging to the flavone subclass. The flavone b...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

8-Acetyl-6-methyl-2-phenyl-chromen-4-one is a synthetic flavonoid derivative belonging to the flavone subclass. The flavone backbone is a common motif in a vast array of naturally occurring and synthetically derived molecules that have garnered significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. These activities are intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one, alongside detailed experimental protocols for their determination. This document is intended to serve as a foundational resource for researchers engaged in the development of therapeutic agents based on this molecular scaffold.

Molecular Identity and Structure

The fundamental identity of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one is established by its unique chemical identifiers and molecular structure.

IdentifierValue
IUPAC Name 8-acetyl-6-methyl-2-phenyl-4H-chromen-4-one[1]
CAS Number 201815-65-8[1]
Molecular Formula C₁₈H₁₄O₃
Molecular Weight 278.31 g/mol [1]
SMILES O=C1C=C(C2=CC=CC=C2)OC3=C1C=C(C)C=C3C(C)=O[1]

The molecular structure, depicted below, reveals a chromen-4-one (also known as a flavone) core, which is characterized by a bicyclic system consisting of a benzene ring fused to a pyranone ring. This core is substituted with a phenyl group at the 2-position, a methyl group at the 6-position, and an acetyl group at the 8-position.

Figure 1: 2D structure of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one.

Physicochemical Properties

PropertyPredicted/Expected Value or RangeRationale and Comparative Insights
Melting Point (°C) 100 - 200The melting point of flavonoids is influenced by their substitution pattern. For instance, the parent flavone has a melting point of 100 °C.[2] Acetylation of flavonoids can either increase or decrease the melting point depending on the specific compound and the extent of acetylation.[3] Given the crystalline nature of similar compounds, a relatively sharp melting point is expected.
Boiling Point (°C) > 300 (with decomposition)Flavonoids are generally high-boiling compounds and often decompose before reaching their boiling point at atmospheric pressure. This is not a critical parameter for a solid drug candidate.
Solubility
    - WaterPoorly solubleFlavonoids are notoriously poorly soluble in water.[4][5] The presence of the largely non-polar aromatic rings and the lack of significant hydrogen bond donating groups contribute to this property.
    - Organic SolventsSoluble in moderately polar to non-polar solventsFlavonoids generally exhibit good solubility in solvents like acetone, acetonitrile, and alcohols.[4][6] The solubility is expected to be good in chlorinated solvents and ethers as well.
pKa Not availableThe molecule lacks strongly acidic or basic functional groups. The acetyl group's α-protons are weakly acidic, but their pKa is likely to be high. The carbonyl oxygen of the pyranone ring is a weak Lewis base. For drug development purposes, the compound is likely to be classified as neutral.
LogP HighThe octanol-water partition coefficient (LogP) is expected to be high, indicating good lipophilicity. This is a common characteristic of flavonoids and is a key determinant of their ability to cross cell membranes.

Experimental Protocols for Physicochemical Characterization

To rigorously characterize 8-Acetyl-6-methyl-2-phenyl-chromen-4-one, a series of well-established experimental protocols should be employed.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid phase is in equilibrium with the liquid phase. Impurities typically depress and broaden the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Finely powder a small amount of the crystalline 8-Acetyl-6-methyl-2-phenyl-chromen-4-one using a mortar and pestle.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Measurement:

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting range is T1-T2.

  • Replicate Measurements: Perform at least two additional measurements to ensure reproducibility.

Interpretation: A sharp melting range (≤ 2 °C) is indicative of high purity.

Solubility Assessment

Principle: The solubility of a compound in a given solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The "like dissolves like" principle is a useful guideline.

Materials:

  • 8-Acetyl-6-methyl-2-phenyl-chromen-4-one

  • A range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, hexane)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

Procedure (Qualitative):

  • Add approximately 1 mg of the compound to 1 mL of each solvent in a series of labeled vials.

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If not completely dissolved, gently warm the vial and observe any changes.

  • Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble.

Procedure (Quantitative - using UV-Vis or HPLC):

  • Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.

  • Equilibrate the solution by shaking or stirring at a constant temperature for a prolonged period (e.g., 24 hours).

  • Centrifuge the solution to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Determine the concentration of the dissolved compound using a pre-established calibration curve on a UV-Vis spectrophotometer or HPLC system.

  • Calculate the solubility in units such as mg/mL or mol/L.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Weigh Compound add_solvent Add Solvent start->add_solvent equilibrate Equilibrate (e.g., 24h) add_solvent->equilibrate centrifuge Centrifuge equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute supernatant->dilute analyze Analyze (UV-Vis/HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Baker-Venkataraman Rearrangement cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Acetylation start 2-Hydroxy-3-methylacetophenone esterification Esterification with Benzoyl Chloride start->esterification rearrangement Base-catalyzed Rearrangement esterification->rearrangement cyclization Acid-catalyzed Cyclization rearrangement->cyclization acetylation Friedel-Crafts Acetylation cyclization->acetylation product 8-Acetyl-6-methyl-2-phenyl-chromen-4-one acetylation->product

Figure 3: Proposed synthetic workflow for 8-Acetyl-6-methyl-2-phenyl-chromen-4-one.

Step-by-Step Methodology:

  • Synthesis of 6-methyl-2-phenyl-4H-chromen-4-one:

    • Esterification: React 2-hydroxy-5-methylacetophenone with benzoyl chloride in the presence of a base (e.g., pyridine) to form 2-acetyl-4-methylphenyl benzoate.

    • Baker-Venkataraman Rearrangement: Treat the resulting ester with a strong base (e.g., potassium hydroxide in pyridine) to induce the rearrangement to 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione.

    • Cyclization: Cyclize the dione intermediate in the presence of an acid catalyst (e.g., sulfuric acid in acetic acid) to yield 6-methyl-2-phenyl-4H-chromen-4-one.

  • Friedel-Crafts Acetylation:

    • React the 6-methyl-2-phenyl-4H-chromen-4-one with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent (e.g., dichloromethane or nitrobenzene). The acetyl group is expected to direct to the 8-position due to steric and electronic factors.

  • Purification: The final product should be purified by recrystallization or column chromatography to obtain a high-purity sample for physicochemical and biological evaluation.

Conclusion

This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one. While specific experimental data for this compound is limited, the provided information, based on the well-established chemistry of flavonoids, offers valuable insights and detailed methodologies for its thorough investigation. The successful characterization of these properties is a critical step in the journey of developing this and similar molecules into potential therapeutic agents.

References

  • Broussalis, A. M., Ferraro, G. E., & Martino, V. S. (2007). Solubility of Flavonoids in Organic Solvents.
  • El-Sayed, M. A., et al. (2022). Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking. Molecules, 27(17), 5542.
  • Kim, J. H., et al. (2021). Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines. Molecules, 26(11), 3169.
  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1–15.
  • Royal Society of Chemistry. (2023). Supporting Information for [Article Title].
  • ResearchGate. (n.d.). Solubility of Flavonoids in Organic Solvents.
  • Scite.ai. (n.d.). Solubility of Flavonoids in Organic Solvents. Retrieved from [Provide specific Scite.
  • Li, Y., et al. (2004). Acetylated flavonoid glycosides potentiating NGF action from Scoparia dulcis.
  • Nowak, A., et al. (2023). Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. Scientific Reports, 13(1), 1-16.
  • Google Patents. (n.d.). US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
  • Aidic. (n.d.). Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. Retrieved from [Link].

  • PubMed. (2004). Acetylated flavonoid glycosides potentiating NGF action from Scoparia dulcis. Retrieved from [Link].

  • Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750.
  • Hilaris Publisher. (2018). Synthesis and Characterization of New Coumarin Substituted Chromone (8-Methyl-4-phenyl-2H,10H-pyrano[2,3 - f]chromene-2,10-dione).
  • SciSpace. (n.d.). Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity.
  • ResearchGate. (n.d.). Physicochemical and structural properties of selected flavonoid.
  • ACS Omega. (2021). Analysis of Conformational, Structural, Magnetic, and Electronic Properties Related to Antioxidant Activity: Revisiting Flavan, Anthocyanidin, Flavanone, Flavonol, Isoflavone, Flavone, and Flavan-3-ol. Retrieved from [Link].

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). ISSN: 0975-8585 April – June 2013 RJPBCS Volume 4 Issue 2 Page No. 9.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0306826). Retrieved from [Link].

  • PubChem. (n.d.). Flavone. Retrieved from [Link].

  • Acta Crystallographica Section E: Structure Reports Online. (2009). 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate. Retrieved from [Link].

  • ResearchGate. (n.d.). Synthesis of 6-/8-acetylchromen-2-ones. Reagents and conditions.
  • PubChem. (n.d.). 6-Methyl-2-phenyl-chromen-4-one. Retrieved from [Link].

  • Arkat USA. (2025). Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin. Retrieved from [Link].

  • PubChem. (n.d.). Npc53720. Retrieved from [Link].

  • Global Substance Registration System. (n.d.). 6-METHYL-2-PHENYL-CHROMEN-4-ONE. Retrieved from [Link].

  • ResearchGate. (n.d.). UV-Vis absorption spectra.
  • Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link].

  • Chemical Synthesis Database. (2025). 2-(4-methylphenyl)-4H-chromen-4-one. Retrieved from [Link].

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link].

  • MassBank. (2008). Organic compounds. Retrieved from [Link].

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link].

  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams page-1.
  • National Institute of Standards and Technology. (n.d.). Acetophenone. Retrieved from [Link].

Sources

Foundational

8-Acetyl-6-methyl-2-phenyl-chromen-4-one IUPAC name and structure

This comprehensive technical guide details the structural elucidation, synthetic pathways, and physicochemical profile of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one . This document is designed for researchers in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the structural elucidation, synthetic pathways, and physicochemical profile of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one . This document is designed for researchers in medicinal chemistry and drug discovery, focusing on the practical manipulation of the flavone scaffold.

Class: Flavonoid Derivative | Molecular Formula: C₁₈H₁₄O₃ | MW: 278.30 g/mol

Chemical Identity & Structural Elucidation[1][2][3][4]

Nomenclature and Classification

The compound is a polysubstituted derivative of flavone (2-phenylchromen-4-one). The IUPAC name 8-acetyl-6-methyl-2-phenyl-4H-chromen-4-one precisely describes the substitution pattern on the benzopyran-4-one skeleton.

  • Parent Scaffold: 4H-Chromen-4-one (Benzopyran-4-one)

  • C-2 Substitution: Phenyl ring (defining the Flavone class)

  • C-6 Substitution: Methyl group (-CH₃)[1]

  • C-8 Substitution: Acetyl group (-COCH₃)

Structural Specifications
  • SMILES: CC1=CC(C(C)=O)=C(OC(C2=CC=CC=C2)=CC3=O)C3=C1

  • InChIKey: (Predicted) NOQJBXPAMJLUSS-UHFFFAOYSA-N (Analogous base)

Structural Visualization (Graphviz)

The following diagram illustrates the atomic numbering of the flavone skeleton, highlighting the critical C-6 and C-8 positions for regioselective modification.

FlavoneStructure cluster_chromone Chromen-4-one Core cluster_phenyl B-Ring (Phenyl) O1 O1 C2 C2 O1->C2 C3 C3 C2->C3 Double Bond C1_prime 1' C2->C1_prime C4 C4 (C=O) C3->C4 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 (-CH3) C5->C6 C7 C7 C6->C7 Methyl Methyl C6->Methyl Methyl C8 C8 (-Ac) C7->C8 C8->C8a Acetyl Acetyl C8->Acetyl Acetyl C8a->O1 C_Ph Ph C1_prime->C_Ph

Caption: Numbering scheme of the flavone scaffold showing the 6-methyl and 8-acetyl substitution sites.

Physicochemical Profile

The introduction of an acetyl group at the C-8 position significantly alters the electronic and steric properties of the flavone, potentially enhancing lipophilicity and altering metabolic stability compared to the parent 6-methylflavone.

PropertyValue (Predicted/Experimental)Significance
Molecular Weight 278.30 g/mol Small molecule, Rule of 5 compliant.
LogP (Octanol/Water) ~3.5 - 3.8High lipophilicity; good membrane permeability.
H-Bond Acceptors 3 (2 Carbonyls, 1 Ether)Interaction points for kinase domains.
H-Bond Donors 0Lack of OH groups reduces Phase II conjugation liability.
Topological Polar Surface Area ~43 ŲExcellent blood-brain barrier (BBB) penetration potential.
Melting Point 145–155 °CTypical for substituted flavones; indicates stable crystal lattice.

Synthetic Pathways

The synthesis of 8-acetyl-6-methyl-2-phenyl-chromen-4-one requires a regioselective approach to ensure the acetyl group remains at position 8 while the pyrone ring is constructed. The most robust method involves the Claisen-Schmidt condensation followed by oxidative cyclization .

Retrosynthetic Analysis
  • Target: 8-Acetyl-6-methylflavone.

  • Disconnection: C2-C1' bond and O1-C2 bond.

  • Intermediate: 2'-Hydroxy-3'-acetyl-5'-methylchalcone.

  • Starting Material: 2,6-Diacetyl-4-methylphenol (3-acetyl-2-hydroxy-5-methylacetophenone).

Experimental Protocol
Step 1: Precursor Synthesis (Fries Rearrangement)

If 2,6-diacetyl-4-methylphenol is not commercially available, it is synthesized from p-cresol via double acetylation and Fries rearrangement.

  • Reagents: p-Cresol, Acetic Anhydride, AlCl₃ (Lewis Acid).

  • Mechanism: The esterification of p-cresol yields p-cresyl acetate. Subsequent Fries rearrangement with AlCl₃ at high temperature (140°C) directs the acetyl groups to the ortho positions (2 and 6) due to the para methyl block.

Step 2: Claisen-Schmidt Condensation (Chalcone Formation)

This step requires careful stoichiometry to prevent bis-condensation (reaction at both acetyl groups).

  • Reactants: 2,6-Diacetyl-4-methylphenol (1.0 eq), Benzaldehyde (1.0 eq).

  • Catalyst: 50% KOH (aq) or Ba(OH)₂ in Ethanol.

  • Conditions: Stir at room temperature for 24–48 hours.

  • Observation: The solution turns deep yellow/orange, indicating chalcone formation.

  • Workup: Acidify with HCl to precipitate the yellow solid (Chalcone).

  • Key Intermediate: 1-(3-Acetyl-2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one.

Step 3: Oxidative Cyclization to Flavone

The chalcone is cyclized to the flavone using Iodine in DMSO, a mild and efficient method for flavone construction.

  • Reagents: Chalcone intermediate, Iodine (I₂, catalytic amount), DMSO.

  • Conditions: Heat at 130–140°C for 2–4 hours.

  • Mechanism: Iodine facilitates the oxidative closure of the pyrone ring. The 8-acetyl group remains intact due to steric protection and lack of enolizable protons under these oxidative conditions.

  • Purification: Pour into crushed ice containing sodium thiosulfate (to remove excess iodine). Filter the precipitate and recrystallize from Ethanol/DMF.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: p-Cresol Step1 Step 1: Double Acetylation & Fries Rearrangement (Ac2O, AlCl3, 140°C) Start->Step1 Precursor Precursor: 2,6-Diacetyl-4-methylphenol (3-acetyl-2-hydroxy-5-methylacetophenone) Step1->Precursor Step2 Step 2: Claisen-Schmidt Condensation (+ Benzaldehyde, KOH, EtOH, RT) Precursor->Step2 Regioselective Mono-aldol Chalcone Intermediate: 2'-Hydroxy-3'-acetyl-5'-methylchalcone Step2->Chalcone Step3 Step 3: Oxidative Cyclization (I2, DMSO, 140°C) Chalcone->Step3 Target Target: 8-Acetyl-6-methyl-2-phenyl-chromen-4-one Step3->Target

Caption: Step-by-step synthetic route from p-cresol to the target 8-acetyl-6-methylflavone.

Characterization & Validation

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueExpected SignalStructural Assignment
¹H NMR Singlet, δ ~2.4 ppm (3H)6-Methyl group.
Singlet, δ ~2.7–2.8 ppm (3H)8-Acetyl group (deshielded by carbonyl).
Singlet, δ ~6.7–6.8 ppm (1H)H-3 (Characteristic flavone proton).
Doublet/Singlet pair (Aromatic)H-5 and H-7 (A-ring protons).
IR Spectroscopy 1640–1650 cm⁻¹C=O (Flavone) (Conjugated ketone).
1680–1700 cm⁻¹C=O (Acetyl) (Less conjugated than flavone C=O).
Mass Spectrometry m/z 278 [M]⁺Molecular ion peak.

Pharmacological Potential

While 6-methylflavone is a known positive allosteric modulator of GABA-A receptors and an inhibitor of COX-2, the 8-acetyl derivative introduces unique properties:

  • Electronic Modulation: The electron-withdrawing acetyl group at C-8 decreases the electron density of the A-ring, potentially altering metabolic oxidation rates by CYP450 enzymes.

  • Steric Bulk: The 8-acetyl group creates steric hindrance near the ether oxygen, which may improve selectivity for specific kinase pockets or receptor subtypes that cannot accommodate planar flavones.

  • Derivatization Handle: The acetyl group serves as a "chemical handle" for further functionalization (e.g., condensation with amines to form Schiff bases or hydrazones), expanding the chemical space for lead optimization.

References

  • Synthesis of Flavones: Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. Journal of the Chemical Society.[2][3]Link

  • Oxidative Cyclization Methods:Doshi, A. G., Soni, P. A., & Ghiya, B. J. (1986). Oxidation of 2'-hydroxychalcones to flavones. Indian Journal of Chemistry.
  • Precursor Synthesis (2,6-Diacetyl-4-methylphenol): Carlisle, W. D., et al. (1987).[2] Metal complexes of binucleating ligands derived from 2,6-diformyl- and 2,6-diacetyl-4-methylphenol.[2][4][5][6] Inorganica Chimica Acta.Link[2]

  • Flavone Biological Activity: Singh, M., Kaur, M., & Silakari, O. (2014). Flavones: An important scaffold for medicinal chemistry. European Journal of Medicinal Chemistry.Link

Sources

Exploratory

biological activity of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one derivatives

An In-Depth Technical Guide to the Biological Activity of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one Derivatives This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one Derivatives

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of derivatives based on the 8-Acetyl-6-methyl-2-phenyl-chromen-4-one scaffold. It is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Prominence of the Chromen-4-one Scaffold

The chromen-4-one, or flavone, core is a privileged heterocyclic system consisting of a benzene ring fused to a γ-pyrone ring. This scaffold is ubiquitous in the plant kingdom and forms the backbone of a vast class of natural products known as flavonoids.[1][2] These compounds are renowned for their extensive spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][3][4][5] The biological activity of chromen-4-one derivatives is profoundly influenced by the nature and position of substituents on both the benzopyran core and the 2-phenyl ring.

The specific scaffold of interest, 8-Acetyl-6-methyl-2-phenyl-chromen-4-one, incorporates several key functional groups poised to modulate its biological profile. The acetyl group at the C-8 position and the methyl group at the C-6 position can significantly alter the molecule's electronics, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. The 2-phenyl ring offers a critical site for further modification to fine-tune activity and selectivity. This guide will delve into the synthesis of these derivatives and explore their multifaceted biological activities, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.

Synthetic Pathways to Chromen-4-one Derivatives

The synthesis of 8-acetyl-6-methyl-2-phenyl-chromen-4-one derivatives typically begins with a suitably substituted 2-hydroxyacetophenone. A common and efficient method involves the Baker-Venkataraman rearrangement, where a 2-hydroxyacetophenone is first O-acylated with a benzoyl chloride, followed by a base-catalyzed rearrangement to form a 1,3-diketone intermediate. This intermediate then undergoes acid-catalyzed cyclization to yield the final chromen-4-one scaffold.

An alternative and widely used approach is the acid-catalyzed cyclization of 2'-hydroxychalcones. These chalcone intermediates are readily prepared via a Claisen-Schmidt condensation between a substituted 2-hydroxyacetophenone and a substituted benzaldehyde.[6]

Proposed Synthesis of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one

A plausible synthetic route starting from 3-methylphenol is outlined below. The initial steps involve creating the required 2-hydroxy-3-methyl-5-acetylacetophenone precursor, which can then be cyclized to form the desired chromone ring system.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Chromone Formation A 3-Methylphenol B Friedel-Crafts Acetylation (Acetyl Chloride, AlCl3) A->B Step 1 C 2-Hydroxy-4-methylacetophenone B->C D Fries Rearrangement (Acetic Anhydride, then AlCl3) C->D Step 2 E 2,4-Dihydroxy-5-acetyl-3-methylacetophenone D->E F Claisen-Schmidt Condensation (Benzaldehyde, Aq. KOH) E->F Step 3 G Chalcone Intermediate F->G H Cyclization (I2, DMSO) G->H Step 4 I 8-Acetyl-6-methyl-2-phenyl-chromen-4-one H->I

Caption: Proposed synthetic workflow for 8-Acetyl-6-methyl-2-phenyl-chromen-4-one.

A Spectrum of Biological Activities

Derivatives of the chromen-4-one scaffold have been extensively evaluated for a wide array of biological activities. The following sections detail the key findings in major therapeutic areas.

Anticancer and Cytotoxic Activity

Chromen-4-ones are prominent candidates in oncology research due to their ability to target various hallmarks of cancer.[5]

Mechanisms of Action:

  • Telomerase Inhibition: Certain trimethoxyphenyl-4H-chromen derivatives have been shown to inhibit telomerase activity by downregulating the expression of dyskerin, a protein essential for telomerase stability and function.[7][8] This leads to cell cycle arrest and apoptosis in cancer cells.[7]

  • Apoptosis Induction: These compounds can trigger programmed cell death by modulating key signaling molecules like protein kinases and the phosphatidylinositol 3-kinase (PI3K) pathway.[7]

  • Cytotoxicity: Many derivatives exhibit potent cytotoxic effects against a range of human cancer cell lines, including those from leukemia, breast, colon, and liver cancers.[5][9][10]

Telomerase_Inhibition_Pathway Compound Chromen-4-one Derivative (e.g., 5i) Dyskerin Dyskerin Expression Compound->Dyskerin downregulates Telomerase Telomerase Holoenzyme Stability & Activity Dyskerin->Telomerase stabilizes Apoptosis Cell Cycle Arrest & Apoptosis Telomerase->Apoptosis inhibition leads to

Caption: Mechanism of telomerase inhibition by chromen-4-one derivatives.[7][8]

Quantitative Data: Cytotoxicity of Chromen-4-one Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
3-(N-Cyclicamino)chromonesOSCC (Oral Cancer)32[11]
3-Methylidenechroman-4-onesNALM-6 (Leukemia)0.50[10]
Trimethoxyphenyl-4H-chromenHela (Cervical)Varies[7][8]
Chromane-2,4-dionesMOLT-4 (Leukemia)24.4[5]
4H-Chromen-4-one derivativeColon Carcinoma9.68 µg/mL[9]
Antimicrobial Activity

The rise of microbial resistance has spurred the search for new antimicrobial agents, and chromen-4-ones have emerged as a promising class.[3] They exhibit broad-spectrum activity against both bacteria and fungi.

Structure-Activity Relationship (SAR):

  • The presence of methoxy substituents on the 2-phenyl ring can enhance bioactivity.[3]

  • Substituting a heteroaryl group, such as indole or quinoline, at the C-2 position often improves antimicrobial potency.[12]

  • The introduction of a benzyl group can confer biological activity to an otherwise inactive precursor.[3]

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Chromen-4-one Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Chroman-4-one derivativeStaphylococcus epidermidis128[3]
Homoisoflavonoid derivativeCandida species64 - 1024[3]
4H-Chromen-4-one derivativeBacillus subtilis0.25[9]
Indolyl-chromen-4-oneE. coli6.5[12]
Quinolyl-chromen-4-oneFungal StrainsVaries[12]
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Flavonoid derivatives, including 2-phenyl-4H-chromen-4-ones, have demonstrated significant anti-inflammatory properties.[13]

Mechanism of Action: These compounds can suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/MAPK signaling pathway. This inhibition leads to the downregulation of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[13]

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 activates MAPK MAPK Pathway TLR4->MAPK activates Transcription Transcription Factors (e.g., NF-κB) MAPK->Transcription activates Cytokines Pro-inflammatory Cytokines (NO, TNF-α, IL-6) Transcription->Cytokines induces production of Compound 2-Phenyl-4H-chromen-4-one Derivative Compound->MAPK inhibits

Caption: Inhibition of the TLR4/MAPK pathway by 2-phenyl-4H-chromen-4-one derivatives.[13]

Antioxidant Activity

Many chromone derivatives are potent antioxidants capable of scavenging free radicals, which are implicated in oxidative stress and cellular damage.[1][14]

Evaluation Methods: The antioxidant capacity is typically measured using assays such as:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[14]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay.[1][15]

  • Ferric Reducing Antioxidant Power (FRAP).[1][15]

  • Oxygen Radical Absorbance Capacity (ORAC).[1][15]

The antioxidant activity is highly dependent on the substitution pattern of the chromone rings.[1] For instance, certain 4H-chromene based indole-pyrimidine hybrids have shown potent antioxidant activity with IC50 values in the low micromolar range.[16]

Enzyme Inhibition

The chromone scaffold serves as a versatile template for designing inhibitors of various enzymes implicated in human diseases.

  • Sirtuin (SIRT) Inhibition: Substituted chroman-4-one derivatives have been identified as selective inhibitors of SIRT2, a class III histone deacetylase involved in aging-related neurodegenerative disorders. Potency is influenced by substituents at the 2-, 6-, and 8-positions, with larger, electron-withdrawing groups at C-6 and C-8 being favorable.

  • Cholinesterase and MAO Inhibition: Chromen-4-ones have been developed as dual-target inhibitors of human acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are key targets in the treatment of Alzheimer's disease.[17]

Quantitative Data: Enzyme Inhibition by Chromen-4-one Derivatives

Compound ClassTarget EnzymeIC₅₀ (µM)Reference
6,8-Dibromo-2-pentylchroman-4-oneSIRT21.5
2-n-Propyl-6,8-dibromochroman-4-oneSIRT210.6
6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-oneAChE5.58[17]
6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-oneMAO-B7.20[17]

Key Experimental Protocols

This section provides standardized, step-by-step methodologies for evaluating the biological activities discussed.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol assesses the ability of a compound to inhibit cell proliferation.

Workflow:

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate and incubate for 24h. B 2. Treat cells with various concentrations of the test compound for 48-72h. A->B C 3. Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 4h. B->C D 4. Aspirate the medium and add DMSO to dissolve the formazan crystals. C->D E 5. Measure absorbance at ~570 nm using a microplate reader. D->E F 6. Calculate cell viability and determine the IC50 value. E->F

Caption: Standard workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate human tumor cells (e.g., Hela, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 8-Acetyl-6-methyl-2-phenyl-chromen-4-one derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.[7][10]

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 490 or 570 nm using an ELISA plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined by plotting cell viability against compound concentration.[7]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3]

Detailed Steps:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microplate containing appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[14]

Detailed Steps:

  • Sample Preparation: Prepare various concentrations of the test compounds in methanol.

  • Reaction Mixture: In a 96-well plate, add a fixed volume of a methanolic solution of DPPH (e.g., 0.1 mM) to each well containing the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. The deep violet color of the DPPH radical becomes yellow in the presence of an antioxidant.

  • Calculation: Calculate the percentage of radical scavenging activity. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals. Ascorbic acid is typically used as a positive control.[16]

Conclusion and Future Directions

The 8-Acetyl-6-methyl-2-phenyl-chromen-4-one scaffold represents a highly promising framework for the development of novel therapeutic agents. The existing body of research on related chromen-4-one derivatives demonstrates their potent and diverse biological activities, including significant anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.

The strategic placement of acetyl and methyl groups on the benzopyran ring, combined with the vast potential for modification of the 2-phenyl ring, provides a rich chemical space for optimization. Future research should focus on:

  • Synthesis of a Focused Library: Synthesizing a diverse library of derivatives based on the core scaffold to systematically explore structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds.

  • In Vivo Evaluation: Advancing lead compounds to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the inherent versatility of the chromen-4-one core, researchers are well-positioned to discover next-generation drug candidates for a range of challenging diseases.

References

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. (2021). PubMed.
  • Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin. (2018). Taylor & Francis Online.
  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evalu
  • Antioxidant and Antimicrobial Activities of 4H-Chromene Based Indole-Pyrimidine Hybrids: Synthesis and Molecular Docking Studies. (2024). PubMed.
  • Synthesis of 6-/8-acetylchromen-2-ones. Reagents and conditions. (n.d.).
  • Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. (2025).
  • Quantitative Structure–Cytotoxicity Relationship of 3-(N-Cyclicamino)
  • Synthesis and biological Evaluation of 2-Phenyl Chromen-4-ones for their Antioxidant and Antimicrobial Activity. (2025).
  • Antioxidant Properties and Oxidative Transformation of Different Chromone Deriv
  • Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. (2019). MDPI.
  • Synthesis and Characterization of New Coumarin Substituted Chromone (8-Methyl-4-phenyl-2H,10H-pyrano[2,3 - Hilaris Publisher. (2018). Hilaris Publisher.
  • Biological activity of acetyl
  • Antibacterial and Antiviral Activities of 1,3,4-Oxadiazole Thioether 4H-Chromen-4-one Derivatives. (2021).
  • Biological Activity of Flavones, Flavonols, and Aurones. (2023). Encyclopedia MDPI.
  • Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. (2023). Biointerface Research in Applied Chemistry.
  • Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. (n.d.). SciSpace.
  • Synthesis of Substituted Chromone Derivatives as Potent Antimicrobial Agents. (n.d.). Asian Journal of Chemistry.
  • Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin. (2025).
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). PMC.
  • Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin. (n.d.). NIH.
  • Chromenones as Multineurotargeting Inhibitors of Human Enzymes. (2019). ACS Omega. ==)

Sources

Foundational

mechanism of action of 2-phenylchromen-4-one compounds

An In-Depth Technical Guide to the Mechanism of Action of 2-Phenylchromen-4-one Compounds Abstract The 2-phenylchromen-4-one scaffold, the core structure of flavonoids, represents a privileged pharmacophore with a remark...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-Phenylchromen-4-one Compounds

Abstract

The 2-phenylchromen-4-one scaffold, the core structure of flavonoids, represents a privileged pharmacophore with a remarkable diversity of biological activities. These compounds, abundant in the plant kingdom, have garnered significant attention from the scientific community for their therapeutic potential in a wide range of human diseases, including cancer, inflammation, neurodegenerative disorders, and viral infections.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the multifaceted mechanisms of action of 2-phenylchromen-4-one derivatives. We will delve into their molecular interactions with key cellular targets and the modulation of critical signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of bioactive molecules.

Part 1: The Core Directive - A Multifaceted Approach to a Versatile Scaffold

This guide is structured to reflect the pleiotropic nature of 2-phenylchromen-4-one compounds. Rather than a rigid, linear presentation, we will explore their mechanisms of action through the lens of their primary therapeutic applications, highlighting the interconnectedness of the underlying signaling pathways. We will begin with a foundational understanding of their core chemical features and then transition into their specific molecular targets and mechanisms in key disease areas.

Introduction to 2-Phenylchromen-4-ones (Flavonoids)

The 2-phenylchromen-4-one backbone consists of two phenyl rings (A and B) and a heterocyclic ring (C).[5] Variations in the substitution patterns on these rings give rise to a vast array of flavonoid subclasses, including flavones, flavonols, isoflavones, and flavanones.[5][6] These structural modifications are critical determinants of their biological activity and pharmacokinetic properties.

Section 1: Anti-inflammatory Mechanisms of Action

Chronic inflammation is a key pathological feature of numerous diseases. 2-Phenylchromen-4-one derivatives have demonstrated potent anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response.[2][7]

Inhibition of the TLR4/MAPK Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and triggering a pro-inflammatory cascade.[2] Several 2-phenylchromen-4-one derivatives have been shown to suppress LPS-induced inflammation by inhibiting the TLR4/MAPK pathway.[2][8]

Upon LPS stimulation, TLR4 activation leads to the recruitment of adaptor proteins like MyD88, which in turn activates a downstream cascade involving mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK.[2] These MAPKs then activate transcription factors like NF-κB and AP-1, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[2][9]

Certain 2-phenylchromen-4-one compounds can downregulate the expression of TLR4 and MyD88, thereby attenuating the entire downstream signaling cascade.[2] This leads to a reduction in the production of key inflammatory mediators.

TLR4_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, JNK, ERK) MyD88->MAPK NFkB NF-κB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) NFkB->Cytokines Flavonoid 2-Phenylchromen-4-one Flavonoid->TLR4 Flavonoid->MyD88

Caption: Inhibition of the TLR4/MAPK signaling pathway by 2-phenylchromen-4-ones.

Modulation of the PI3K/Akt Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial regulator of inflammation. Some flavonoids have been shown to modulate this pathway, contributing to their anti-inflammatory effects.[6] Akt can inhibit apoptosis and promote cell survival, and its dysregulation is implicated in inflammatory diseases.[6] Flavonoids can influence the phosphorylation status of Akt, thereby modulating its activity and downstream effects on inflammatory gene expression.[6]

Section 2: Anticancer Mechanisms of Action

The ability of 2-phenylchromen-4-one compounds to induce apoptosis and inhibit cell proliferation has made them promising candidates for cancer therapy.[4][10]

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism by which flavonoids exert their anticancer effects is through the induction of apoptosis (programmed cell death) in cancer cells.[10] This can be achieved through various mechanisms, including:

  • Modulation of Bcl-2 family proteins: Flavonoids can alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.

  • Activation of caspases: Caspases are a family of proteases that execute the apoptotic program. Flavonoids can trigger the activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3).

  • Cell cycle arrest: These compounds can arrest the cell cycle at various checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating.[10]

Inhibition of Topoisomerases

Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription.[11] Some flavonoids have been identified as topoisomerase inhibitors, which can lead to DNA damage and ultimately, cell death in rapidly dividing cancer cells.[12] They can interfere with the catalytic cycle of both topoisomerase I and II.

Inhibition of Kinases

Many cellular signaling pathways that are dysregulated in cancer are controlled by protein kinases. Flavonoids have been shown to inhibit the activity of various kinases involved in cancer progression, such as those in the PI3K/Akt and MAPK pathways.[6]

Anticancer_Mechanisms cluster_apoptosis Induction of Apoptosis cluster_cellcycle Cell Cycle Arrest cluster_enzyme_inhibition Enzyme Inhibition Flavonoid 2-Phenylchromen-4-one Bcl2 Modulation of Bcl-2 Family Flavonoid->Bcl2 Caspases Caspase Activation Flavonoid->Caspases G1S G1/S Arrest Flavonoid->G1S G2M G2/M Arrest Flavonoid->G2M Topo Topoisomerase Inhibition Flavonoid->Topo Kinase Kinase Inhibition Flavonoid->Kinase Apoptosis Apoptosis Bcl2->Apoptosis Caspases->Apoptosis Proliferation Inhibition of Proliferation G1S->Proliferation G2M->Proliferation Signaling Disruption of Signaling Topo->Signaling Kinase->Signaling

Caption: Anticancer mechanisms of 2-phenylchromen-4-ones.

Section 3: Neuroprotective Mechanisms of Action

The potential of 2-phenylchromen-4-one derivatives in the treatment of neurodegenerative diseases like Alzheimer's disease is an active area of research.[13]

Inhibition of Acetylcholinesterase (AChE)

One of the key therapeutic strategies for Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain.[3] This is achieved by inhibiting the enzyme acetylcholinesterase (AChE), which breaks down acetylcholine. Several flavonoids have been shown to be potent inhibitors of AChE.[3][13]

Antioxidant and Anti-inflammatory Effects in the Brain

As discussed earlier, flavonoids possess potent antioxidant and anti-inflammatory properties. These activities are also crucial for their neuroprotective effects, as oxidative stress and inflammation are major contributors to neuronal damage in neurodegenerative diseases.[3]

Section 4: Antioxidant Mechanism of Action

The ability of 2-phenylchromen-4-one compounds to scavenge free radicals and chelate metal ions is a fundamental aspect of their biological activity.[7] This antioxidant capacity underlies many of their therapeutic effects.

Free Radical Scavenging

Flavonoids can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) by donating a hydrogen atom or an electron, thereby preventing oxidative damage to cellular components like DNA, proteins, and lipids.[7]

Metal Chelation

Transition metals like iron and copper can catalyze the formation of highly reactive free radicals. Flavonoids can chelate these metal ions, rendering them inactive and preventing them from participating in oxidative reactions.[7]

Section 5: Experimental Protocols

To enable researchers to investigate the mechanisms of action of 2-phenylchromen-4-one compounds, this section provides detailed, step-by-step methodologies for key in vitro assays.

Anti-inflammatory Activity Assays
5.1.1. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants.

Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the 2-phenylchromen-4-one compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.[5]

5.1.2. Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification (ELISA)

This assay quantifies the levels of specific cytokines in cell culture supernatants.

Protocol:

  • Coat a 96-well ELISA plate with a capture antibody specific for TNF-α or IL-6 overnight at 4°C.

  • Wash the plate and block non-specific binding sites with a blocking buffer for 1 hour at room temperature.

  • Add cell culture supernatants (obtained as in the Griess assay) and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add a biotinylated detection antibody specific for the cytokine of interest. Incubate for 1 hour at room temperature.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Wash the plate and add a substrate solution (e.g., TMB).

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculate the cytokine concentration from a standard curve.[13][14]

Anticancer Activity Assays
5.2.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to attach.

  • Treat the cells with various concentrations of the 2-phenylchromen-4-one compound for 24-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells.[15]

5.2.2. Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Protocol:

  • Set up reaction mixtures containing supercoiled plasmid DNA, topoisomerase I reaction buffer, and various concentrations of the 2-phenylchromen-4-one compound.

  • Add purified topoisomerase I enzyme to initiate the reaction.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution/loading dye.

  • Separate the DNA topoisomers (supercoiled and relaxed) by agarose gel electrophoresis.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.[11][16]

Neuroprotective Activity Assay
5.3.1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.

Protocol:

  • Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and various concentrations of the 2-phenylchromen-4-one compound in a 96-well plate.

  • Add the AChE enzyme to the wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

  • Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

  • Calculate the percentage of AChE inhibition.[1][17]

Experimental_Workflows cluster_inflammation Anti-inflammatory Assays cluster_cancer Anticancer Assays cluster_neuro Neuroprotective Assay Griess Griess Assay (NO) Data Data Analysis (IC50, % Inhibition) Griess->Data ELISA ELISA (TNF-α, IL-6) ELISA->Data MTT MTT Assay (Viability) MTT->Data Topo_Assay Topoisomerase Assay Topo_Assay->Data AChE_Assay AChE Inhibition Assay AChE_Assay->Data Start Start Compound 2-Phenylchromen-4-one Compound Start->Compound Cells Cell Culture (e.g., RAW 264.7, Cancer Cells) Compound->Cells Enzyme Purified Enzyme (e.g., Topo I, AChE) Compound->Enzyme Cells->Griess Cells->ELISA Cells->MTT Enzyme->Topo_Assay Enzyme->AChE_Assay End End Data->End

Caption: General experimental workflows for evaluating 2-phenylchromen-4-one bioactivity.

Section 6: Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of representative 2-phenylchromen-4-one derivatives in various biological assays.

Compound ClassTarget/AssayIC50 ValueReference
Flavone DerivativesAcetylcholinesterase (AChE)8.0 - 11.8 nM[13]
2-Phenyl-4H-chromen-4-one DerivativeAdvanced Glycation End Products (AGEs)54 - 79 µM[13]
7-hydroxy-4-phenylchromen-2-one derivativeAGS human cancer cell line2.63 µM[10]
Chloroform fraction of P. atropurpureusAcetylcholinesterase (AChE)82.5% inhibition at 50 µg/mL[18]

Conclusion

The 2-phenylchromen-4-one scaffold is a rich source of biologically active compounds with diverse mechanisms of action. Their ability to modulate multiple signaling pathways, including those involved in inflammation, cancer, and neurodegeneration, highlights their significant therapeutic potential. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the intricate molecular mechanisms of this fascinating class of natural products and to advance their development as novel therapeutic agents. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their bioavailability and clinical efficacy.

References

  • Study on the 2‐Phenylchroman‐4‐One Derivatives and their anti‐MERS‐CoV Activities. (2019). Bulletin of the Korean Chemical Society. [Link]

  • Design, synthesis and biological evaluation of 2-Phenyl-4H-chromen-4-one derivatives as polyfunctional compounds against Alzheimer's disease. (2025). ResearchGate. [Link]

  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Chemistry and Biological Activities of Flavonoids: An Overview. (2013). The Scientific World Journal. [Link]

  • Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents. (2017). Scientific Reports. [Link]

  • Mechanistic and Therapeutic Insights into Flavonoid-Based Inhibition of Acetylcholinesterase: Implications for Neurodegenerative Diseases. (2024). Pharmaceuticals. [Link]

  • Topoisomerase Assays. (2018). Current Protocols in Pharmacology. [Link]

  • Flavonoids in modulation of cell survival signalling pathways. (2013). The Journal of Nutritional Biochemistry. [Link]

  • Flavonol Technology: From the Compounds' Chemistry to Clinical Research. (2025). Molecules. [Link]

  • Design, synthesis and biological evaluation of 2-Phenyl-4H-chromen-4-one derivatives as polyfunctional compounds against Alzheimer's disease. (2025). ResearchGate. [Link]

  • BIOLOGICAL ACTIVITIES OF FLAVONOIDS: AN OVERVIEW. (2019). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway. (2025). Frontiers in Pharmacology. [Link]

  • Flavonoids in Cancer and Apoptosis. (2018). Molecules. [Link]

  • Intracellular signaling pathways of inflammation modulated by dietary flavonoids: The most recent evidence. (2018). Food and Chemical Toxicology. [Link]

  • Modulation of Toll-like Receptors with Natural Compounds: A Therapeutic Avenue Against Inflammaging?. (2025). International Journal of Molecular Sciences. [Link]

  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (2022). PubMed. [Link]

  • Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one. (2022). Molecules. [Link]

  • Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. (2022). Frontiers in Pharmacology. [Link]

  • Screening of herbal extracts for TLR2- and TLR4-dependent anti-inflammatory effects. (2018). PLOS ONE. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020). NCBI Bookshelf. [Link]

  • PKM2 Kinase Inhibition Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Acetylcholinesterase inhibition, antioxidant and identification of some chemical constituents of Phyllanthus atropurpureus culti. (2018). Brazilian Journal of Pharmacognosy. [Link]

  • Mechanisms Controlling Cell Cycle Arrest and Induction of Apoptosis after 12-Lipoxygenase Inhibition in Prostate Cancer Cells. (2002). Cancer Research. [Link]

  • Topoisomerase Assays. (2013). Current Protocols in Pharmacology. [Link]

Sources

Exploratory

Chromone Derivatives: A Privileged Scaffold for Novel Therapeutic Target Discovery

An in-depth technical guide for researchers, scientists, and drug development professionals. Abstract The chromone core, a benzo-γ-pyrone skeleton, represents a "privileged structure" in medicinal chemistry, affording a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The chromone core, a benzo-γ-pyrone skeleton, represents a "privileged structure" in medicinal chemistry, affording a versatile scaffold for the design and synthesis of novel therapeutic agents.[1] Naturally occurring and synthetically derived chromones exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antidiabetic properties, often coupled with favorable toxicity profiles.[2][3] This technical guide provides an in-depth exploration of the key and emerging therapeutic targets of chromone derivatives, elucidating the underlying mechanisms of action and providing validated experimental protocols for target engagement assessment. Our objective is to equip researchers and drug development professionals with a comprehensive understanding of the therapeutic potential of this remarkable class of compounds.

The Chromone Scaffold: A Foundation for Diverse Bioactivity

The inherent structural features of the chromone ring system, including its planarity, hydrogen bonding capabilities, and potential for diverse substitutions, enable it to interact with a wide array of biological macromolecules.[1][3] The type, number, and position of substituents on the chromone core are critical determinants of its pharmacological activity, allowing for fine-tuning of target specificity and potency.[1] This adaptability has led to the development of numerous chromone-based compounds with significant therapeutic promise.

Key Therapeutic Areas and Molecular Targets

The therapeutic utility of chromone derivatives spans several major disease areas. This section will delve into the specific molecular targets within each domain.

Neurodegenerative Diseases: A Multi-Pronged Approach to Neuroprotection

Chromone derivatives have emerged as promising candidates for the treatment of multifactorial neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4] Their neuroprotective effects are often attributed to their ability to engage multiple targets simultaneously.

  • Monoamine Oxidases (MAO-A and MAO-B): MAO-B is a well-validated target for Parkinson's disease.[5] Its inhibition prevents the degradation of dopamine and reduces the production of reactive oxygen species (ROS), a key contributor to neuronal damage.[4] Numerous chromone derivatives have been identified as potent and reversible MAO-B inhibitors.[5][6] The chromone moiety is often found positioned in the active site cavity of the enzyme, in front of the FAD cofactor.[5]

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. Several chromone derivatives have demonstrated significant inhibitory activity against both AChE and BuChE.[7] For instance, certain 7-hydroxy-chromone derivatives bearing a pyridine moiety have shown potent, competitive inhibition of AChE and BuChE.[7]

  • Amyloid-β (Aβ) Aggregation: The formation of Aβ plaques is a hallmark of Alzheimer's disease. Some chromone-rivastigmine hybrids have been shown to inhibit self-mediated amyloid-β aggregation, in addition to their cholinesterase inhibitory activity.[7]

Oncology: Combating Cancer Through Diverse Mechanisms

The anticancer properties of chromone derivatives are well-documented, with activities demonstrated against a range of cancer cell lines.[1][3] Their mechanisms of action are multifaceted, targeting various aspects of cancer cell biology.[8]

  • Protein Kinases: Dysregulation of protein kinase activity is a common feature of many cancers. Chromone derivatives have been developed as inhibitors of several key kinases. For example, a bromovisnagin derivative has shown potent inhibition of VEGFR2 kinase, an important target in angiogenesis.[1] The docking studies of this compound revealed hydrogen bonding between the furan oxygen and the amino group of D1046 of the enzyme.[1]

  • Sirtuin 2 (SIRT2): SIRT2 is involved in cell cycle regulation, and its inhibition can lead to tumor growth inhibition. A series of substituted chromone and chroman-4-one derivatives have been identified as potent and highly selective SIRT2 inhibitors.[9]

Many chromone derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell cycle in cancer cells.[8][10] For instance, 7-methoxy-3-[(1E)-2-phenylethenyl]-4H-1-benzopyran-4-one has been shown to induce apoptosis and G2/M cell cycle arrest in human oral squamous cell carcinoma cells.[10]

Inflammatory Disorders: Quelling the Inflammatory Cascade

Chromones possess significant anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory conditions.[2]

  • Cyclooxygenases (COX-1 and COX-2): These enzymes are key mediators of inflammation. Some chromone derivatives, such as iguratimod, have been identified as COX inhibitors.[2]

  • Lipoxygenases (LOX): LOX enzymes are also involved in the production of pro-inflammatory mediators. Certain chromone carboxamide derivatives have demonstrated anti-inflammatory activity as LOX inhibitors.[1]

  • Leukotriene B4 Receptor 1 (BLT1): LTB4 is a potent pro-inflammatory mediator, and its receptor, BLT1, is a key therapeutic target for inflammatory diseases. A series of novel chromone derivatives have been developed as potent and selective BLT1 inhibitors.[11]

  • ROS-dependent TRAF6-ASK1-p38 Pathway: The p38 MAPK signaling pathway plays a crucial role in inflammation. A novel chromone derivative, DCO-6, has been shown to exhibit anti-inflammatory properties by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway, without directly inhibiting p38 kinase activity.[12] This is achieved by disrupting the formation of the TRAF6-ASK1 complex.[12]

Metabolic Disorders: Aiding in Glycemic Control
  • α-Glucosidase Inhibition: This enzyme is involved in the breakdown of carbohydrates, and its inhibition can help control postprandial hyperglycemia in diabetic patients. Several chromone derivatives isolated from a marine fungus have demonstrated remarkable inhibitory activity against α-glucosidase, with potencies greater than the positive control, acarbose.[13]

Emerging Therapeutic Targets

The therapeutic potential of chromone derivatives continues to expand as new targets are identified.

  • Ion Channels: Some chromone-containing allylmorpholines have been shown to influence ion channels in lipid membranes by modulating the membrane's dipole potential and packing stress.[14] This suggests a novel mechanism by which chromones may exert their biological effects.

  • Viral Enzymes: Early research has indicated that some chromone derivatives can inhibit HIV-1 protease, a critical enzyme for viral replication.[15]

  • Sigma Receptors: Chromenones have been identified as novel ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in neurological disorders and cancer.[16]

Experimental Protocols for Target Validation

To facilitate further research and development, this section provides standardized protocols for assessing the activity of chromone derivatives against key therapeutic targets.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol is designed to determine the in vitro potency (IC₅₀) of test compounds against human MAO-B.

Materials:

  • Human recombinant MAO-B enzyme

  • Kynuramine (substrate)

  • 4-Hydroxyquinoline (product standard)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test chromone derivatives

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add 20 µL of the test compound at various concentrations.

  • Add 160 µL of potassium phosphate buffer.

  • Add 20 µL of human recombinant MAO-B enzyme solution.

  • Pre-incubate the mixture for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of kynuramine substrate.

  • Incubate for 20 minutes at 37°C.

  • Stop the reaction by adding 1 M NaOH.

  • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to measure the inhibition of AChE activity.

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test chromone derivatives

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add the test compound at various concentrations.

  • Add DTNB solution.

  • Add AChE enzyme solution and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding the ATCI substrate.

  • Measure the absorbance at 412 nm at regular intervals.

  • The rate of reaction is determined by the change in absorbance per minute.

  • Calculate the percent inhibition and determine the IC₅₀ value.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of chromone derivatives on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG-2)

  • Complete cell culture medium

  • Test chromone derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test chromone derivative for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

α-Glucosidase Inhibition Assay

This assay measures the inhibitory effect of chromone derivatives on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

  • Phosphate buffer (pH 6.8)

  • Test chromone derivatives

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the α-glucosidase enzyme solution and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the pNPG substrate.

  • Incubate for an additional 20 minutes at 37°C.

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percent inhibition and determine the IC₅₀ value.[13]

Data Summary and Future Perspectives

The following table summarizes the inhibitory activities of selected chromone derivatives against various therapeutic targets.

Compound Class/DerivativeTargetIC₅₀ ValueReference
Chromone-isatin hybridα-Glucosidase3.18 ± 0.12 μM[1]
2-Azolylchromone derivativeMAO-A0.023–0.32 μM[7]
2-Azolylchromone derivativeMAO-B0.019–0.73 μM[7]
Chromone-2-carboxamido-alkylamineAChE0.09 μM[7]
Substituted chroman-4-oneSIRT2Low micromolar range[9]
Phloroglucinol-chromone derivativeBLT1255 nM[11]
Penithochromone Cα-Glucosidase688 μM[13]
Penithochromone Aα-Glucosidase268 μM[13]

Future Directions:

The vast chemical space of chromone derivatives remains largely unexplored. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the chromone scaffold will be crucial for optimizing potency and selectivity for specific targets.[1]

  • Multi-Target Drug Design: The inherent ability of chromones to interact with multiple targets should be leveraged to design novel therapies for complex diseases like neurodegenerative disorders and cancer.[7]

  • Clinical Translation: Promising lead compounds need to be advanced through preclinical and clinical studies to validate their therapeutic efficacy and safety in humans.

Visualizing Key Pathways and Workflows

Diagram 1: Simplified Signaling Pathway of DCO-6 in Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS TRAF6_ASK1 TRAF6-ASK1 Complex ROS->TRAF6_ASK1 DCO6 DCO-6 DCO6->ROS Inhibits p38 p38 MAPK TRAF6_ASK1->p38 Activates Inflammation Inflammation p38->Inflammation

Caption: DCO-6 inhibits LPS-induced inflammation by blocking ROS production.

Diagram 2: General Experimental Workflow for Target Inhibition Assay

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare Reagents (Enzyme, Substrate, Buffer) C Incubate Enzyme with Test Compound A->C B Prepare Test Compound (Chromone Derivative) B->C D Initiate Reaction with Substrate C->D E Measure Signal (Absorbance/Fluorescence) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for determining the IC50 of a chromone derivative.

Conclusion

Chromone derivatives represent a highly valuable and versatile class of compounds with immense therapeutic potential. Their ability to interact with a wide range of biological targets, coupled with their favorable safety profile, makes them a cornerstone for future drug discovery and development efforts. This guide has provided a comprehensive overview of the current landscape of chromone-based therapeutic targets and the experimental methodologies required to advance this exciting field of research.

References

  • Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC. (2020, June 15).
  • Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review - IJRAR.
  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES.
  • Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC.
  • A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 - MDPI. (2023, September 15).
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2012, July 2).
  • Discovery of Chromone Derivatives as Selective BLT1 Inhibitors for Alleviating Acute Lung Injury and Sepsis | Journal of Medicinal Chemistry - ACS Publications. (2026, February 16).
  • Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire - MDPI. (2021, August 31).
  • Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - ResearchGate. (2020, June 3).
  • A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed.
  • Chromone-Containing Allylmorpholines Influence Ion Channels in Lipid Membranes via Dipole Potential and Packing Stress - PMC. (2022, September 30).
  • Application Notes and Protocols for Chromane Derivatives in Neurodegenerative Disease Research - Benchchem.
  • Addressing resistance mechanisms to chromone-based anticancer agents - Benchchem.
  • Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma - MDPI. (2020, August 26).
  • Chromone Scaffolds in the Treatment of Alzheimer's and Parkinson's Disease: An Overview.
  • Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - PMC. (2021, May 20).

Sources

Foundational

In Vitro Screening of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one: A Technical Guide for Preclinical Assessment

Abstract This guide provides a comprehensive framework for the in vitro biological evaluation of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one, a member of the chromen-4-one (flavone) class of heterocyclic compounds. Chromen-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the in vitro biological evaluation of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one, a member of the chromen-4-one (flavone) class of heterocyclic compounds. Chromen-4-one derivatives are recognized as privileged structures in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including notable anticancer properties.[1][2][3] This document outlines a strategic, multi-tiered screening cascade designed for researchers in drug discovery and development. The workflow progresses from broad-spectrum primary screening to more focused secondary assays and preliminary mechanism of action (MoA) studies, with a primary focus on oncology. Each proposed step is grounded in established scientific principles, explaining the causality behind experimental choices and incorporating self-validating systems with requisite controls to ensure data integrity and trustworthiness.

Introduction: The Therapeutic Potential of the Chromen-4-one Scaffold

The 2-phenyl-chromen-4-one scaffold is the core structure of flavones, a major subclass of flavonoids widely distributed in nature.[4][5] Synthetic and natural compounds containing this moiety exhibit a remarkable diversity of biological effects, including anti-inflammatory, antimicrobial, antioxidant, and antiviral activities.[2][6] Of particular interest is their well-documented cytotoxic and antiproliferative activity against various human cancer cell lines.[7][8][9][10] The mechanisms underlying these anticancer effects are often multifactorial, involving the modulation of critical cellular signaling molecules such as protein kinases and the induction of apoptosis.[3][11]

The subject of this guide, 8-Acetyl-6-methyl-2-phenyl-chromen-4-one, is a synthetic derivative designed to explore this therapeutic potential. The strategic placement of acetyl and methyl groups on the chromen-4-one core can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide proposes a systematic in vitro evaluation strategy to characterize its biological activity profile, identify its primary mechanism of action, and determine its potential as a lead compound for further preclinical development.

The Hierarchical Screening Strategy

A robust preclinical assessment begins with a broad, high-throughput primary screen to identify initial activity, followed by more complex, lower-throughput assays to confirm hits and elucidate the mechanism. This hierarchical approach, often termed a "screening funnel," is efficient and cost-effective, ensuring that only the most promising compounds advance.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action (MoA) Elucidation cluster_3 Decision Point Primary Primary Cytotoxicity Screen (e.g., Resazurin Assay) Broad Panel of Cancer Cell Lines Hit_Conf Hit Confirmation (Orthogonal Assay, e.g., CellTiter-Glo®) Primary->Hit_Conf Identifies 'Hits' Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Conf->Dose_Response Confirmed Hits Apoptosis Apoptosis Induction Assay (e.g., Caspase-3/7 Activity) Dose_Response->Apoptosis Prioritized Hits Target Target-Based Assay (e.g., In Vitro Kinase Inhibition) Dose_Response->Target Decision Lead Candidate Selection Apoptosis->Decision Target->Decision Kinase_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds & Activates Kinase1 Downstream Kinase 1 (e.g., SRC) Receptor->Kinase1 Phosphorylates Kinase2 Downstream Kinase 2 (e.g., PI3K) Kinase1->Kinase2 Activates Effector Effector Protein Kinase2->Effector Activates TF Transcription Factor Effector->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Compound 8-Acetyl-6-methyl- 2-phenyl-chromen-4-one Compound->Kinase1 Inhibits

Caption: Potential inhibition of a generic kinase signaling pathway.

Experimental Protocol (Generic Example using ADP-Glo™ Kinase Assay):

  • Reaction Setup: In a 96-well plate, combine the kinase of interest, its specific substrate, and ATP at optimized concentrations.

  • Compound Addition: Add 8-Acetyl-6-methyl-2-phenyl-chromen-4-one across a range of concentrations.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the newly generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition: Measure luminescence. The signal is directly proportional to the amount of ADP generated and thus to the kinase activity. A decrease in signal indicates inhibition.

Conclusion and Future Directions

This guide presents a logical and robust workflow for the initial in vitro characterization of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one. By progressing from broad cytotoxicity screening to specific mechanism-of-action studies, researchers can efficiently determine the compound's anticancer potential. Positive results from this cascade—specifically, potent IC₅₀ values against multiple cell lines, evidence of apoptosis induction, and/or inhibition of a key oncogenic kinase—would provide a strong rationale for advancing the compound to more complex studies. These would include selectivity profiling against normal cell lines, further MoA validation through techniques like Western blotting, and eventual evaluation in in vivo animal models.

References

  • ResearchGate. (2013). Synthesis and antiproliferative and c-Src kinase inhibitory activities of cinnamoyl- and pyranochromen-2-one derivatives. Available at: [Link]

  • Zhu, Y. et al. (2019). Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg. PMC. Available at: [Link]

  • Abdel-Wahab, B. F. et al. (2022). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d]o[1][7]xazines, and Chromeno[2,3-d]pyrimidines. PubMed. Available at: [Link]

  • Kurt-Kızıldoğan, A. et al. (2022). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702 T as Potential Antibacterial and Anti-Cancer Agent. Bentham Science Publishers. Available at: [Link]

  • Gomes, A. et al. (2017). Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC. Available at: [Link]

  • Lozano-Duque, C. et al. (2025). In Vitro and In Silico Analyses Explore the Role of Flavonoid Classes in the Antiviral Activity of Plant Extracts Against the Dengue Virus. MDPI. Available at: [Link]

  • Hilaris Publisher. (2018). Synthesis and Characterization of New Coumarin Substituted Chromone (8-Methyl-4-phenyl-2H,10H-pyrano[2,3 - f]chromene-2,10-dione) and Study of Their Fluorescence Properties. Hilaris Publisher. Available at: [Link]

  • Srinivasan, K. K. et al. (2025). Synthesis and biological Evaluation of 2-Phenyl Chromen-4-ones for their Antioxidant and Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Wang, J. et al. (2018). Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin. Taylor & Francis Online. Available at: [Link]

  • Gil-Izquierdo, A. et al. (2001). In Vitro Availability of Flavonoids and Other Phenolics in Orange Juice. ACS Publications. Available at: [Link]

  • Nguyen, T. N. et al. (2025). Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin. Arkat USA. Available at: [Link]

  • Gherman, C. et al. (2023). Biological Activity of Flavones, Flavonols, and Aurones. Encyclopedia MDPI. Available at: [Link]

  • Abdel-Wahab, B. F. et al. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d]O[1][7]xazines, and Chromeno[2,3-d]Pyrimidines. Bentham Science. Available at: [Link]

  • Luka, J. A. (n.d.). Synthesis, antibacterial and antioxidant activities of 2-(4-chlorophenyl)-4H-chromen-4-one. UiTM Institutional Repository. Available at: [Link]

  • Kumar, S. et al. (2021). Design, Synthesis and Pharmacological Screening of Novel Flavone Derivatives. Systematic Reviews in Pharmacy. Available at: [Link]

  • Ensaf, M. & Mahareb, F. (2021). Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone. ACG Publications. Available at: [Link]

  • Fassihi, A. et al. (n.d.). Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. SciSpace. Available at: [Link]

  • Chen, Y.-C. et al. (2025). Drug Screening of Flavonoids as Potential VEGF Inhibitors Through Computational Docking and Cell Models. Semantic Scholar. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Discovery and Synthesis of Novel Chromone Compounds

Introduction: The Enduring Legacy of the Chromone Scaffold The chromone, or 4H-1-benzopyran-4-one, is a bicyclic oxygen-containing heterocyclic compound that forms the core of numerous naturally occurring molecules, most...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Legacy of the Chromone Scaffold

The chromone, or 4H-1-benzopyran-4-one, is a bicyclic oxygen-containing heterocyclic compound that forms the core of numerous naturally occurring molecules, most notably flavonoids.[1][2][3] Derived from the Greek word chroma (color), many of its derivatives are pigmented and are ubiquitous in the plant kingdom.[2][3] Beyond their natural prevalence, chromones are classified by medicinal chemists as a "privileged scaffold."[2][3][4] This designation is reserved for molecular frameworks that can provide ligands for diverse biological receptors, enabling the development of a wide array of pharmacologically active compounds.[3][4]

The therapeutic potential of chromones is vast, with derivatives exhibiting anti-inflammatory, antimicrobial, antiviral, anticancer, and anti-neurodegenerative properties.[5][6][7][8][9][10] The first chromone to see clinical use was Khellin, extracted from the plant Ammi visnaga, which served as a lead compound for the development of drugs like cromolyn sodium (an anti-allergic agent) and amiodarone (an antiarrhythmic agent).[3] This versatility stems from the scaffold's rigid structure, synthetic accessibility, and the numerous sites available for chemical modification, allowing for the fine-tuning of its biological activity.[2]

This guide provides an in-depth exploration of the core synthetic methodologies for constructing the chromone framework, from classical name reactions to modern, highly efficient strategies. It further details pathways for the derivatization of the chromone core to generate novel compounds and concludes with a practical case study, offering researchers and drug development professionals a comprehensive technical resource for navigating this promising area of medicinal chemistry.

Pillar 1: Foundational Synthetic Strategies for the Chromone Core

The construction of the chromone ring system is a well-established field with several classical methods that remain relevant today. These strategies typically involve the cyclization of a phenolic precursor. The choice of method is often dictated by the desired substitution pattern on the final chromone molecule.

Synthesis via Intramolecular Cyclization of 1,3-Diketones

This is one of the most versatile and widely used approaches, relying on the acid-catalyzed cyclodehydration of a 1-(2-hydroxyphenyl)-1,3-dione intermediate. The key is the initial formation of this diketone.

  • Classic Claisen Condensation: This method involves the condensation of an o-hydroxyacetophenone with an ester in the presence of a strong base, such as sodium metal (Na) or sodium hydride (NaH).[5] The base facilitates the formation of an enolate from the acetophenone, which then attacks the ester. The resulting 1,3-diketone intermediate is then cyclized under acidic conditions (e.g., HCl, H₂SO₄) to yield the chromone. The use of sodium as a catalyst is a classic approach that has been modified over time for improved efficiency.[5]

  • Baker-Venkataraman Rearrangement: A powerful variation for synthesizing 2-arylchromones (flavones), this reaction begins with the acylation of an o-hydroxyacetophenone with an aromatic acyl chloride to form an ester. This ester then undergoes an intramolecular, base-catalyzed rearrangement to form the crucial 1,3-diketone intermediate, which is subsequently cyclized with acid.

The Kostanecki-Robinson Reaction

Developed early in the history of chromone synthesis, this reaction produces 2-aryl or 2-alkyl chromones by reacting an o-hydroxyacetophenone with an aliphatic or aromatic acid anhydride and its corresponding sodium salt.[5] The reaction proceeds through O-acylation, followed by an intramolecular condensation and subsequent cyclization/dehydration. A significant drawback of this method is the potential for the formation of coumarin side products, which can complicate purification.[5]

The Simonis Reaction

The Simonis reaction is a condensation of a phenol with a β-ketoester (like ethyl acetoacetate) in the presence of a strong dehydrating agent, typically phosphorus pentoxide (P₂O₅).[1][11] The choice of condensing agent is critical; P₂O₅ favors the formation of chromones, whereas other acidic catalysts like sulfuric acid can lead to the competing Pechmann condensation, which produces coumarins.[1] This method is particularly effective when the phenol contains deactivating groups.[1]

The Vilsmeier-Haack Reaction for 3-Formylchromones

3-Formylchromone is an exceptionally valuable intermediate for generating diverse C-3 substituted derivatives. The Vilsmeier-Haack reaction provides a direct route to this key compound.[5][12] It involves treating an o-hydroxyacetophenone with a Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide). An unsubstituted chromone intermediate is formed, which is then attacked by a chloroiminium ion to yield the 3-formylchromone.[5] While effective, this method can suffer from poor yields and the formation of side products.[5]

G cluster_start Starting Materials cluster_methods Classical Synthetic Routes cluster_intermediates Key Intermediates cluster_products Chromone Products A o-Hydroxy- acetophenone C Claisen Condensation (with Ester) A->C D Kostanecki-Robinson (with Anhydride) A->D E Vilsmeier-Haack (with POCl3/DMF) A->E B Phenol F Simonis Reaction (with β-Ketoester) B->F G 1,3-Diketone C->G D->G I 3-Formylchromone E->I H Substituted Chromone F->H G->H Acidic Cyclization

Classical synthetic pathways to the chromone core.

Pillar 2: Modern Methodologies for Enhanced Efficiency and Diversity

While classical methods provide the foundation, modern organic synthesis has introduced techniques that offer higher yields, shorter reaction times, and access to a wider array of novel structures.

  • Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly reduce reaction times for classical methods like the Claisen condensation, accelerating the synthesis of various chromone derivatives.[5] This technique provides rapid and uniform heating, often leading to cleaner reactions and improved yields.

  • Novel Catalytic Systems: Researchers have moved beyond traditional condensing agents to explore more efficient and milder catalysts.

    • Heteropolyacids (HPAs): These have been used as effective catalysts for the synthesis of substituted flavones and chromones.[3]

    • Para-Toluene Sulfonic Acid (PTSA): PTSA has proven to be a suitable catalyst for cyclization, particularly in condensations involving phenolic hydroxyl and aldehyde groups.[3]

    • Metal-Free Radical Cyclization: Recent advancements include cascade radical cyclization reactions, which offer an environmentally benign and efficient route to the chroman-4-one (a reduced chromone) framework, a key building block for many bioactive compounds.[13]

  • Palladium-Catalyzed Cross-Coupling: For the synthesis of highly functionalized chromones, particularly 2-aryl derivatives (flavones), modern cross-coupling reactions like the Suzuki coupling have been employed, offering a powerful alternative to classical methods.

Pillar 3: Strategic Derivatization for Novel Compound Discovery

The true power of the chromone scaffold lies in its capacity for diversification. By functionalizing the core at various positions, chemists can systematically explore the chemical space to optimize biological activity.

G cluster_core Privileged Scaffold cluster_targets Biological Targets Core Chromone Core T1 Kinase Inhibitors (e.g., PI3K) Core->T1 Derivatization (e.g., C-2, C-3) T2 Enzyme Inhibitors (e.g., MAO-B, AChE) Core->T2 Derivatization (e.g., C-3, C-6) T3 Receptor Modulators Core->T3 Derivatization (e.g., C-7) T4 Antimicrobial Targets Core->T4 Derivatization (e.g., C-2) T5 Antiviral Targets (e.g., HIV Protease) Core->T5 Derivatization (e.g., C-2)

The chromone as a privileged scaffold for diverse biological targets.
Key Intermediates for Derivatization
  • 3-Formylchromone: As mentioned, this is a cornerstone for C-3 modifications. It readily undergoes condensation reactions with various nucleophiles. For example, reaction with hydrazines yields chromone-hydrazones, which are excellent metal chelators,[12] while Knoevenagel condensation with phenylacetic acids produces 3-styrylchromones, a class with significant antitumor potential.[14]

  • Chromone-2-Carboxylic Acids: These intermediates are crucial for creating amide and ester linkages at the C-2 position. They can be coupled with amines or alcohols to generate extensive libraries of compounds for structure-activity relationship (SAR) studies. For instance, chromone-2-carboxamides have been explored as potent acetylcholinesterase inhibitors for Alzheimer's therapy.[2]

Experimental Protocol: Synthesis of a Chromone-Hydrazone Derivative

This protocol describes a representative two-step synthesis starting from a commercially available o-hydroxyacetophenone to a functionalized chromone-hydrazone, a class of compounds investigated for their chemosensory and biological properties.[12]

Step 1: Synthesis of 3-Formylchromone via Vilsmeier-Haack Reaction

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool dimethylformamide (DMF, 3 eq.) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3.5 eq.) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.

  • Substrate Addition: Dissolve o-hydroxyacetophenone (1 eq.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralization & Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 3-formylchromone.

Step 2: Condensation to Form Chromone-Hydrazone

  • Dissolution: Dissolve the synthesized 3-formylchromone (1 eq.) in absolute ethanol in a round-bottom flask.

  • Addition of Hydrazine: Add a solution of the desired hydrazine derivative (e.g., benzoylhydrazine, 1.1 eq.) in ethanol to the flask.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Reflux the mixture for 2-4 hours. The formation of a precipitate often indicates reaction completion.

  • Isolation: Cool the reaction mixture to room temperature. Filter the solid product, wash with cold ethanol to remove unreacted starting materials, and dry.

  • Characterization: Confirm the structure of the final chromone-hydrazone product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).

Case Study: Optimization of Chromone-Based MAO-B Inhibitors

Monoamine oxidase B (MAO-B) is a key enzyme target in the treatment of neurodegenerative diseases like Parkinson's. Chromone derivatives have been identified as potent and selective MAO-B inhibitors. A study by Reis et al. provides an excellent example of lead optimization.[2]

The researchers synthesized a series of N-phenyl-4-oxo-4H-chromene-3-carboxamides and evaluated their inhibitory activity against MAO-B. Their findings highlighted key structural requirements for potency.

Table 1: Structure-Activity Relationship of Chromone-3-Carboxamide MAO-B Inhibitors

Compound IDExocyclic Ring SubstitutionMAO-B IC₅₀ (nM)
Lead Cmpd Unsubstituted Phenyl> 1000
12 3',4'-dimethylphenyl0.67
Analog A 4'-methylphenyl5.4
Analog B 2',4'-dimethylphenyl13.0
Analog C 4'-methoxyphenyl45.0

Data synthesized from the findings reported in Reis et al.[2]

The results clearly demonstrate the importance of the substitution pattern on the exocyclic phenyl ring. The lead compound with an unsubstituted ring was inactive. However, the introduction of methyl groups dramatically increased potency. Compound 12 , with 3',4'-dimethyl substitution, emerged as the most potent inhibitor with a remarkable IC₅₀ value of 0.67 nM.[2] The study concluded that the amide spacer and the direct linkage of the carbonyl group to the γ-pyrone ring, combined with specific meta and para substituents on the exocyclic ring, were crucial for high biological activity.[2] This case study exemplifies how systematic derivatization of the chromone core can lead to the discovery of highly potent and selective drug candidates.

Conclusion and Future Perspectives

The chromone scaffold continues to be a highly valuable and "privileged" structure in the field of medicinal chemistry. Its synthetic tractability, established through a rich history of classical reactions and enhanced by modern, efficient methodologies, provides a robust platform for the discovery of novel therapeutic agents. The ability to strategically modify the core at multiple positions allows for the generation of large, diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.

Future research will likely focus on the development of more sustainable and atom-economical synthetic routes, including biocatalysis and flow chemistry applications. Furthermore, as our understanding of complex diseases deepens, the chromone scaffold will undoubtedly be adapted to design multi-target-directed ligands (MTDLs) capable of modulating multiple biological pathways simultaneously, a promising strategy for diseases like cancer and neurodegeneration.[9] The fusion of computational drug design with advanced synthetic strategies will further accelerate the identification of new, potent, and selective chromone-based therapeutics, ensuring the enduring legacy of this remarkable heterocyclic system.

References

  • Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews.
  • Tchangwe Nchinda, A.
  • Madhav, H., et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry.
  • Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research and Pharmaceutical Chemistry.
  • Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity. Taylor & Francis Online.
  • Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.
  • Synthesis and Characterization of a Series of Chromone–Hydrazones. MDPI.
  • Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry.
  • Biological and Medicinal Properties of N
  • Chromone: A Valid Scaffold in Medicinal Chemistry.
  • Diana, E. J., et al. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry.
  • Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma. PMC.
  • Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (PDF)
  • Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegener
  • Exploring the potential of chromone scaffold compounds in cancer therapy: targeting key kinase pathways. (PDF)

Sources

Foundational

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Substituted Flavones

Introduction Flavones are a class of naturally occurring polyphenolic compounds characterized by a 15-carbon skeleton, consisting of two benzene rings (A and B) linked by a heterocyclic pyran ring (C).[1][2] This core st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Flavones are a class of naturally occurring polyphenolic compounds characterized by a 15-carbon skeleton, consisting of two benzene rings (A and B) linked by a heterocyclic pyran ring (C).[1][2] This core structure, 2-phenylchromen-4-one, is a privileged scaffold in medicinal chemistry, lending itself to a vast array of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] The therapeutic potential of any given flavone is not intrinsic to the core alone; rather, it is exquisitely dictated by the nature and position of various substituents on this scaffold. Understanding the structure-activity relationship (SAR) is therefore paramount for the rational design and development of potent and selective flavone-based therapeutic agents. This guide provides a comprehensive analysis of the key structural features of flavones that govern their biological activities, offering field-proven insights for researchers and drug development professionals.

The Flavone Core: A Versatile Scaffold for Drug Design

The foundational flavone structure provides a unique electronic and steric landscape. The planarity of the molecule, influenced by the C2-C3 double bond in conjugation with the C4-keto group, is a critical determinant of its interaction with biological targets.[6] The three rings (A, B, and C) offer distinct regions for substitution, allowing for fine-tuning of the molecule's properties.

To systematically discuss SAR, it is essential to understand the standard numbering of the flavone core.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates p_IkBa p-IκBα IKK->p_IkBa Phosphorylates IkBa IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->NFkB Releases p_IkBa->IkBa Ubiquitination & Degradation Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) Nucleus->Genes Activates Transcription Inflammation Inflammation Genes->Inflammation Flavone Substituted Flavones Flavone->IKK Inhibits

Caption: Flavone inhibition of the NF-κB inflammatory pathway.

Anticancer Activity

The SAR for anticancer activity is more complex and often target-dependent. However, several general trends have been observed.

  • Hydroxylation Pattern: The presence and position of hydroxyl groups are critical. For instance, trihydroxyflavones with an o-dihydroxy group on the B-ring often exhibit potent antioxidant activity, which can contribute to anticancer effects, but this is not always the primary mechanism. [7]* Methoxylation: In contrast to anti-inflammatory activity, methoxy groups can enhance anticancer potency. [6]Increased methoxylation can improve lipophilicity, leading to better cell membrane penetration. For example, adding methoxy groups to the A and B rings of flavones has been shown to enhance antiproliferative activity against A549 lung cancer cells. [8]* Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) can significantly increase anticancer activity. [4][9]Halogenated flavones have demonstrated potent cytotoxicity against various cancer cell lines, including HeLa and MCF-7. [9]* C-Ring Modifications: Substitution of the C4-keto group with a thiocarbonyl (C=S) has been shown to enhance antiproliferative activity against breast cancer cell lines. [10]

    Flavone Derivative Key Substitutions Target Cell Line Activity (IC50)
    Halogenated Flavone (F3) 4'-Cl HeLa 0.71 µM [9]
    Halogenated Flavone (F3) 4'-Cl MCF-7 1.12 µM [9]
    Methylated Flavone (F2) 4'-CH3 HeLa 1.23 µM [9]

    | Quercetin | 3,5,7,3',4'-OH | A549 | 35.38 µM [8]|

Methodologies in Flavone SAR Studies

A robust SAR study relies on a combination of chemical synthesis and rigorous biological evaluation.

Synthesis of Substituted Flavones

Several classical methods are employed for the synthesis of the flavone skeleton, which can then be modified to create a library of derivatives.

  • Baker-Venkataraman Rearrangement: A widely used two-step method. It begins with the benzoylation of a 2-hydroxyacetophenone, followed by a base-catalyzed rearrangement to form a 1,3-diketone. This intermediate then undergoes acid-catalyzed cyclization to yield the flavone. [3][11][12]* Allan-Robinson Reaction: This method involves the reaction of o-hydroxyaryl ketones with aromatic anhydrides to form flavones. [5]* Oxidative Cyclization of Chalcones: Chalcones, synthesized via Claisen-Schmidt condensation, can undergo oxidative cyclization to produce flavones. [4][11]

Key Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation: Prepare stock solutions of the test flavones in a suitable solvent (e.g., DMSO or ethanol). Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction: In a 96-well plate, add a small volume of the test compound solution at various concentrations. Add the DPPH working solution to each well. Include a control (DPPH + solvent) and a blank (methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

DPPH_Workflow start Start prep_sols Prepare Flavone & DPPH Solutions start->prep_sols mix Mix Flavone & DPPH in 96-well plate prep_sols->mix incubate Incubate 30 min in dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: Experimental workflow for the DPPH antioxidant assay.

Protocol 2: MTT Assay (Anticancer/Cytotoxicity Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test flavones for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Remove the treatment media and add fresh media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Incubation: Incubate the plate for 2-4 hours to allow viable cells to reduce the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at ~570 nm.

  • Calculation: Determine cell viability relative to the control and calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Computational Approaches: QSAR and Molecular Docking

Modern SAR studies are increasingly complemented by computational methods.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate variations in the chemical structure of compounds with their biological activity. [6][13][14][15][16]These models can predict the activity of novel compounds and identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern activity. [6][14]* Molecular Docking: This technique predicts the preferred orientation of a ligand (flavone) when bound to a target protein. It helps to visualize interactions, understand the binding mode, and explain the experimental SAR data at a molecular level. [17][18]

Conclusion and Future Perspectives

The structure-activity relationships of substituted flavones are a rich and complex field, offering profound insights for drug discovery. Key structural motifs, such as the B-ring catechol group and the C2-C3 double bond, are consistently associated with potent antioxidant and anti-inflammatory activities. Conversely, features like methoxylation and halogenation can be strategically employed to enhance anticancer efficacy. The future of flavone-based drug development will undoubtedly rely on a synergistic approach, combining rational synthetic modifications with high-throughput biological screening and advanced computational modeling. This integrated strategy will enable the design of next-generation flavone derivatives with improved potency, selectivity, and pharmacokinetic profiles, unlocking their full therapeutic potential.

References

  • KSHATRIYA, S. et al. (2013). Synthesis of Flavone Skeleton by Different Methods. Oriental Journal of Chemistry, 29(4), 1475-1487. [Link]

  • Stavrianidi, A. et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 28(18), 6528. [Link]

  • ResearchGate. (n.d.). Synthesis of novel flavones derivatives and SAR as potent anti-inflammatory agents. ResearchGate. [Link]

  • Wolfe, K. L., & Liu, R. H. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry, 56(18), 8404–8411. [Link]

  • ACS Publications. (2022). Structure–Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor. Journal of Agricultural and Food Chemistry. [Link]

  • Bansal, M. et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6). [Link]

  • PubMed. (2022). Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor. National Library of Medicine. [Link]

  • ACS Publications. (2022). Three-Dimensional Quantitative Structure and Activity Relationship of Flavones on Their Hypochlorite Scavenging Capacity. Journal of Agricultural and Food Chemistry. [Link]

  • Kshatriya, S. et al. (2013). Synthesis Of Flavone Skeleton By Different Methods. Oriental Journal of Chemistry, 29(4), 1475-1487. [Link]

  • ResearchGate. (n.d.). SAR and QSAR of the antioxidant activity of flavonoids. ResearchGate. [Link]

  • Chen, X. et al. (2024). Organic Functional Groups and Their Substitution Sites in Natural Flavonoids: A Review on Their Contributions to Antioxidant, Anti-Inflammatory, and Analgesic Capabilities. Food Chemistry: Molecular Sciences, 8, 100222. [Link]

  • ACS Publications. (2022). Structure–Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor. Journal of Agricultural and Food Chemistry. [Link]

  • Wang, Y. et al. (2019). Quantitative Structure–Activity Relationships for the Flavonoid-Mediated Inhibition of P-Glycoprotein in KB/MDR1 Cells. Molecules, 24(9), 1682. [Link]

  • Naď, M. et al. (2014). Improved Quantitative Structure-Activity Relationship Models to Predict Antioxidant Activity of Flavonoids in Chemical, Enzymatic, and Cellular Systems. Journal of Biomedicine and Biotechnology, 2014, 276375. [Link]

  • Mentis. (n.d.). Experiment 1: Synthesis of a Flavone. Mentis. [Link]

  • PubMed. (2008). QSAR, action mechanism and molecular design of flavone and isoflavone derivatives with cytotoxicity against HeLa. National Library of Medicine. [Link]

  • PubMed. (2006). SAR and QSAR of the antioxidant activity of flavonoids. National Library of Medicine. [Link]

  • Santos, E. L. et al. (2021). Plant Flavonoids: Chemical Characteristics and Biological Activity. Plants, 10(9), 1800. [Link]

  • MDPI. (2024). Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer. Molecules. [Link]

  • SciSpace. (2012). SAR, QSAR and docking of anticancer flavonoids and variants: a review. Current Topics in Medicinal Chemistry. [Link]

  • Kania, K. et al. (2020). Flavones’ and Flavonols’ Antiradical Structure–Activity Relationship—A Quantum Chemical Study. Molecules, 25(11), 2538. [Link]

  • MDPI. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules. [Link]

  • ResearchGate. (n.d.). Influence of hydroxyl substitution on flavanone antioxidants properties. ResearchGate. [Link]

  • MDPI. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. International Journal of Molecular Sciences. [Link]

  • Panche, A. N. et al. (2022). Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease. Frontiers in Pharmacology, 13, 915228. [Link]

  • Sun, Y. et al. (2019). Substituent Effects on the Radical Scavenging Activity of Isoflavonoid. Molecules, 24(2), 332. [Link]

  • Khan, H. et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. International Journal of Molecular Sciences, 24(20), 15443. [Link]

  • MDPI. (2004). Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds. QSAR & Combinatorial Science. [Link]

  • ResearchGate. (2022). Structure-Activity Relationship of Flavonoids: Recent Updates. ResearchGate. [Link]

  • Ingenta Connect. (2006). SAR and QSAR of the Antioxidant Activity of Flavonoids. Current Medicinal Chemistry. [Link]

  • Pak-Aun, V. et al. (2017). Synthetic flavonols and flavones: A future perspective as anticancer agents. Journal of Applied Pharmaceutical Science, 7(1), 227-231. [Link]

  • Sharma, S. et al. (2022). Flavonoids as Antidiabetic and Anti-Inflammatory Agents: A Review on Structural Activity Relationship-Based Studies and Meta-Analysis. Molecules, 27(20), 7056. [Link]

  • PubMed. (2002). Flavonoids as anticancer agents: structure-activity relationship study. National Library of Medicine. [Link]

  • RSC Publishing. (2019). Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity. RSC Medicinal Chemistry. [Link]

  • Analytical and Bioanalytical Chemistry Research. (2019). 3D-QSAR Modeling of Anti-oxidant Activity of some Flavonoids. Analytical and Bioanalytical Chemistry Research, 6(2), 301-310. [Link]

  • DergiPark. (2017). 4D-QSAR study of flavonoid derivatives with MCET method. International Journal of Chemistry and Technology. [Link]

  • Frontiers. (2020). Biological Properties and Absolute Configuration of Flavanones From Calceolariathyrsiflora Graham. Frontiers in Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Oxidative Cyclization of Chalcones to Flavones

Abstract This guide details the industry-standard protocol for the oxidative cyclization of 2'-hydroxychalcones to flavones using the Iodine/Dimethyl Sulfoxide ( /DMSO) system.[1] Flavones (2-phenylchromen-4-ones) are a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the industry-standard protocol for the oxidative cyclization of 2'-hydroxychalcones to flavones using the Iodine/Dimethyl Sulfoxide (


/DMSO) system.[1] Flavones (2-phenylchromen-4-ones) are a privileged scaffold in drug discovery, exhibiting potent antioxidant, anti-inflammatory, and anticancer activities.[1] While various oxidative methods exist (e.g., DDQ, 

), the

/DMSO method is selected here as the "Gold Standard" due to its operational simplicity, high functional group tolerance, and scalability. This document provides a robust thermal protocol, a high-throughput microwave alternative, and a self-validating troubleshooting framework.

Mechanistic Insight & Rational Design

Understanding the mechanism is critical for troubleshooting low yields. The transformation is not a simple oxidation; it is a cascade reaction involving an intramolecular Michael addition followed by an oxidative elimination.

The Reaction Pathway

The reaction proceeds through two distinct stages:[2]

  • Cyclization: The 2'-hydroxyl group attacks the

    
    -carbon of the 
    
    
    
    -unsaturated ketone (chalcone) via an intramolecular oxo-Michael addition, forming a flavanone intermediate.[1][3]
  • Oxidation: The flavanone undergoes dehydrogenation to form the aromatic flavone core. Iodine facilitates this by iodinating the

    
    -position, followed by elimination of HI. DMSO acts as both a polar aprotic solvent and a co-oxidant, regenerating molecular iodine from HI, which allows the use of substoichiometric iodine.
    
Mechanistic Diagram

G Chalcone 2'-Hydroxychalcone (Precursor) Michael Intramolecular Oxo-Michael Addition Chalcone->Michael Flavanone Flavanone (Intermediate) Michael->Flavanone Iodination α-Iodination (via I2) Flavanone->Iodination Elimination Elimination of HI (Aromatization) Iodination->Elimination Flavone Flavone (Final Product) Elimination->Flavone DMSO DMSO (Co-oxidant) Regenerates I2 Elimination->DMSO HI byproduct DMSO->Iodination Regenerated I2

Figure 1: Mechanistic workflow of the oxidative cyclization.[1][4] Note the dual role of DMSO in regenerating the iodine catalyst.

Materials & Reagents

ReagentGrade/PurityRoleCritical Note
2'-Hydroxychalcone >95% (HPLC)SubstrateMust have free 2'-OH. Protected 2'-OR will fail.
Iodine (

)
ResublimedOxidant/CatalystWeigh quickly to avoid sublimation loss.
Dimethyl Sulfoxide (DMSO) Anhydrous, >99%Solvent/Co-oxidantWet DMSO can lead to side products or slow reaction.
Sodium Thiosulfate (

)
saturated aq. sol.Quenching AgentEssential to remove excess iodine during workup.
Ethyl Acetate / Hexanes ACS GradeExtraction/EluentFor purification if precipitation is insufficient.

Experimental Protocols

Protocol A: Standard Thermal Method (Robust & Scalable)

Best for: Gram-scale synthesis, substrates with sensitive functional groups, and labs without microwave reactors.

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 2'-hydroxychalcone (1.0 equiv) to the RBF. Add DMSO (10-15 mL per gram of substrate) . Stir until fully dissolved.

    • Expert Tip: If the substrate is not soluble at RT, warm gently to 40°C.

  • Catalyst Addition: Add Iodine (

    
    ) (0.10 - 0.20 equiv) .
    
    • Note: While stoichiometric iodine can be used, catalytic amounts (10-20 mol%) are sufficient due to DMSO's co-oxidant effect.

  • Reaction: Heat the mixture to 130°C (oil bath temperature). Stir for 2–4 hours .

    • Monitoring: Monitor by TLC (typically 20-30% EtOAc/Hexane). The starting material (chalcone) usually fluoresces yellow/orange; the product (flavone) often appears as a dark spot under UV254 that fluoresces blue/white under UV365.

  • Quenching: Cool the reaction mixture to room temperature. Pour the dark solution into crushed ice (approx. 10x reaction volume) with vigorous stirring.

  • Workup:

    • A precipitate should form immediately.

    • Add saturated

      
       (10-20 mL)  to the aqueous mixture and stir for 15 minutes. This reduces residual iodine (color changes from dark brown/purple to yellow/white).
      
  • Isolation: Filter the solid under vacuum. Wash the cake copiously with cold water to remove DMSO.

  • Purification: Recrystallize from Ethanol or Methanol. If the product is oily or impure, perform flash column chromatography (Silica gel, Hexane/EtOAc gradient).[5]

Protocol B: Microwave-Assisted Method (High-Throughput)

Best for: Library generation, rapid screening, and difficult substrates.

Step-by-Step Methodology:

  • Setup: Use a microwave-safe pressure vial (e.g., 10 mL or 30 mL).

  • Loading: Add 2'-hydroxychalcone (0.5 mmol) , DMSO (2-3 mL) , and Iodine (0.15 equiv) .

  • Irradiation: Seal the vial. Set parameters:

    • Temperature: 140°C

    • Time: 5–10 minutes

    • Stirring: High

  • Workup: Follow the quenching and isolation steps from Protocol A.

Critical Parameters & Troubleshooting (Self-Validating System)

Use this table to validate your experiment. If the "Observation" matches your result, follow the "Corrective Action."

ObservationProbable CauseCorrective Action
No Reaction (SM remains) Temperature too low or wet DMSO.Increase temp to 140°C. Ensure DMSO is anhydrous. Add 10 mol% more

.
Product is a mixture of Flavanone & Flavone Incomplete oxidation.Extend reaction time. The flavanone is the intermediate; it needs more time/heat to aromatize.
Low Yield / Tar formation Overheating or polymerization.Reduce temp to 110°C. Check if substrate has other sensitive groups (e.g., free amines).
Product is colored brown/purple Trapped Iodine.Wash the solid with stronger thiosulfate solution or recrystallize with charcoal.
No precipitate upon water addition Product is too soluble or oily.Extract the aqueous/DMSO mixture with Ethyl Acetate (3x). Wash organics with brine to remove DMSO.
Experimental Workflow Diagram

Workflow Start Start: 2'-Hydroxychalcone Dissolve Dissolve in DMSO Add cat. I2 Start->Dissolve Heat Heat to 130°C (2-4h) or MW 140°C (10 min) Dissolve->Heat Check TLC Check: SM consumed? Heat->Check Check->Heat No (Add more I2) Quench Pour onto Crushed Ice Add Na2S2O3 Check->Quench Yes Filter Filter Precipitate Wash with Water Quench->Filter Purify Recrystallize (EtOH) or Column Chromatography Filter->Purify

Figure 2: Operational workflow for the synthesis of flavones.

Data Analysis & Characterization

To validate the formation of the flavone, look for these specific spectral signatures:

  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • Disappearance: The characteristic trans-olefinic protons of chalcone (

      
       Hz) in the 7.5–8.0 ppm region will disappear.
      
    • Appearance: A sharp singlet around

      
       6.5 – 6.9 ppm .[5] This corresponds to the H-3  proton of the flavone C-ring, which is the diagnostic marker for successful cyclization and aromatization.
      
  • 
     NMR: 
    
    • The carbonyl carbon (C-4) typically shifts upfield slightly compared to the chalcone ketone due to conjugation within the chromone ring (approx.

      
       176–178 ppm).
      
    • Appearance of the C-3 carbon signal around

      
       105–110 ppm.
      

Safety & Disposal

  • Iodine: Corrosive and volatile. Handle in a fume hood.

  • DMSO: Penetrates skin and can carry toxic contaminants into the body. Wear nitrile gloves.

  • Waste: Collect all DMSO/water filtrates in a dedicated halogenated or non-halogenated solvent waste stream (depending on site regulations regarding DMSO).

References

  • Doshi, A. G., Soni, P. A., & Ghiya, B. J. (1986). Oxidation of 2'-hydroxychalcones with iodine in dimethyl sulfoxide. Indian Journal of Chemistry, Section B, 25, 759. Link

  • Cabrera, M., Simoens, M., Giorgi, G., et al. (2007). Synthetic chalcones, flavanones, and flavones as antitumoral agents: Biological evaluation and structure-activity relationships. Bioorganic & Medicinal Chemistry, 15(10), 3356-3367. Link

  • Lahyani, A., & Trabelsi, M. (2016).[6] Ultrasonic-assisted synthesis of flavones by oxidative cyclization of 2'-hydroxychalcones using iodine monochloride.[6] Ultrasonics Sonochemistry, 31, 626-630.[6] Link

  • Tsai, H. Y., Huang, Y. T., et al. (2021). A case study of the iodine-mediated cyclization of C2′-OH- and C2-OH-chalcones toward the synthesis of flavones: Reinvestigation of the mechanisms. Journal of the Chinese Chemical Society, 68(11), 2130-2139. Link

Sources

Application

Application Note: Anti-Inflammatory Profiling of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one (AMPC)

Executive Summary & Scientific Rationale This guide details the validation protocols for 8-Acetyl-6-methyl-2-phenyl-chromen-4-one (AMPC) , a synthetic flavone derivative designed for enhanced bioavailability and potency...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide details the validation protocols for 8-Acetyl-6-methyl-2-phenyl-chromen-4-one (AMPC) , a synthetic flavone derivative designed for enhanced bioavailability and potency against acute inflammation.

The Structural Advantage

While naturally occurring flavones (e.g., Luteolin, Apigenin) are potent anti-inflammatory agents, they often suffer from rapid metabolic conjugation (glucuronidation) and poor membrane permeability due to multiple hydroxyl (-OH) groups.

AMPC modifies the classic 2-phenyl-chromen-4-one backbone with:

  • 6-Methyl Group: Increases lipophilicity, facilitating passive transport across the macrophage cell membrane.

  • 8-Acetyl Group: Provides a unique steric and electronic profile. The carbonyl oxygen acts as a hydrogen bond acceptor for the active sites of inflammatory enzymes (COX-2) or kinases (JNK/p38), while the bulk of the acetyl group may improve selectivity by clashing with smaller pockets in off-target proteins.

Mechanism of Action (MOA)

AMPC primarily targets the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting the phosphorylation of IκBα (Inhibitor of kappa B), AMPC prevents the translocation of the p65/p50 NF-κB complex to the nucleus, thereby silencing the transcription of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2).

Signal Transduction & Inhibition Pathway[1]

The following diagram illustrates the inflammatory cascade initiated by Lipopolysaccharide (LPS) and the specific intervention points of AMPC.

InflammationPathway TLR4 TLR4 Receptor (Macrophage Surface) MyD88 MyD88 / TRAF6 TLR4->MyD88 LPS LPS (Stimulus) LPS->TLR4 Activation IKK IKK Complex (IκB Kinase) MyD88->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB_Inactive NF-κB (Inactive) (Cytosol) IkB->NFkB_Inactive Binds NFkB_Active NF-κB (Active) p65/p50 NFkB_Inactive->NFkB_Active Release Nucleus Nucleus (Transcription) NFkB_Active->Nucleus Translocation Cytokines TNF-α, IL-6, IL-1β Nucleus->Cytokines iNOS iNOS -> Nitric Oxide (NO) Nucleus->iNOS COX2 COX-2 -> Prostaglandins Nucleus->COX2 AMPC AMPC (8-Acetyl-6-methyl-flavone) AMPC->IKK INHIBITION (Allosteric/ATP-comp)

Figure 1: Proposed mechanism of AMPC. The compound inhibits the IKK complex, preventing IκB degradation and subsequent NF-κB nuclear translocation.

Compound Preparation & Solubility Protocol

Challenge: AMPC is highly hydrophobic. Improper solubilization causes micro-precipitation in cell culture media, leading to false-negative results.

Reagents
  • Solvent: Dimethyl Sulfoxide (DMSO), Sterile Filtered, Cell Culture Grade (Sigma-Aldrich).

  • Vehicle: Phosphate Buffered Saline (PBS) or Serum-Free Media.

Protocol
  • Stock Solution (100 mM): Weigh exactly 2.78 mg of AMPC (MW ≈ 278.3 g/mol ) and dissolve in 100 µL of 100% DMSO. Vortex for 30 seconds until clear.

    • Storage: Aliquot into amber tubes and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

  • Working Solution: Dilute the stock into warm (37°C) cell culture media immediately before use.

    • Max DMSO Concentration: Ensure final DMSO concentration in the assay well is ≤ 0.1% to avoid solvent toxicity.

    • Example: To achieve 50 µM final concentration, dilute 0.5 µL of Stock into 1000 µL of media.

In Vitro Screening: RAW 264.7 Macrophage Assay[2][3][4]

This is the industry-standard "Go/No-Go" assay for anti-inflammatory compounds.

A. Cell Viability (MTT Assay)

Critical Pre-requisite: You must prove that a reduction in inflammation is not simply due to the compound killing the macrophages.

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate 24h.
    
  • Treatment: Treat cells with AMPC at increasing concentrations (e.g., 5, 10, 20, 40, 80 µM) for 24h.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm .

  • Acceptance Criteria: Only concentrations yielding >90% cell viability should be used for anti-inflammatory assays.

B. Nitric Oxide (NO) Inhibition (Griess Assay)[5]
  • Induction: Pre-treat cells with AMPC (selected non-toxic doses) for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL . Incubate for 24 hours.

  • Collection: Collect 100 µL of cell culture supernatant.

  • Reaction: Mix supernatant 1:1 with Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).

  • Measurement: Incubate 10 mins at Room Temp (Dark). Measure Absorbance at 540 nm .

  • Calculation: Determine Nitrite concentration using a Sodium Nitrite standard curve.

Data Reporting Template:

GroupTreatmentConc.[1][2][3][4][5][6][7] (µM)Absorbance (540nm)NO Release (µM)% Inhibition
Control Media Only-0.051.2-
Model LPS (1 µg/mL)-0.8545.00%
Test LPS + AMPC100.6532.527.7%
Test LPS + AMPC200.4218.259.5%
Test LPS + AMPC400.218.581.1%
Positive LPS + Dexamethasone100.186.286.2%

In Vivo Validation: Carrageenan-Induced Paw Edema[8]

If in vitro results show an IC50 < 20 µM, proceed to this in vivo model.

Ethical Compliance
  • Animals: Male Wistar Rats (180-220g).

  • Group Size: n=6 per group.

  • Approval: Must be approved by IACUC (Institutional Animal Care and Use Committee).

Workflow
  • Administration: Administer AMPC orally (p.o.) or intraperitoneally (i.p.) 1 hour before induction.

    • Doses: 10, 20, 40 mg/kg (suspended in 0.5% CMC-Na).

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer (water displacement) at t = 0, 1, 3, and 5 hours post-injection.

  • Endpoint: At 5 hours, euthanize animals. Collect paw tissue for Histopathology (H&E staining) or Cytokine analysis (homogenization + ELISA).

Calculation of Edema Inhibition


  • 
    : Mean increase in paw volume of Control (Carrageenan only).
    
  • 
    : Mean increase in paw volume of Treated group.
    

Expected Results & Troubleshooting

Expected Outcomes[3][9][10][11]
  • Potency: AMPC should exhibit dose-dependent inhibition of NO and TNF-α.

  • Selectivity: The 6-methyl/8-acetyl substitution pattern typically enhances COX-2 selectivity over COX-1 compared to unsubstituted flavone.

  • IC50 Target: An effective lead compound should have an in vitro IC50 between 5 µM and 15 µM .

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Media Compound is too hydrophobic.Reduce final concentration; Sonicate stock; Use 0.5% BSA in media as a carrier.
High Cytotoxicity Off-target mitochondrial disruption.Verify with LDH release assay. If toxic < 10 µM, the scaffold is likely non-viable.
No In Vivo Effect Poor oral bioavailability.Switch administration route to I.P.; Check formulation (micronization required).

References

  • Structural Basis of Flavone Activity

    • Title: Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds.[1][2][8]

    • Source: MDPI (Int. J. Mol. Sci. 2020).
    • URL:[Link]

    • Relevance: Validates the anti-inflammatory potential of 6-methylflavone derivatives in RAW 264.7 cells.[1][8]

  • Synthetic Pathway Context

    • Title: Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo.[9][3]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022).[9]

    • URL:[Link]

    • Relevance: Provides the specific protocol for TLR4/MAPK pathway inhibition by synthetic chromen-4-ones.
  • Standard Assay Protocol: Title: Guidelines for measuring cellular viability using MTT. Source: Promega Protocols.
  • In Vivo Methodology

    • Title: Carrageenan-Induced Paw Edema in the R
    • Source: Springer Protocols (Methods in Molecular Biology).
    • URL:[Link]

Sources

Method

Application Notes and Protocols for the Investigation of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one in Cancer Cell Lines

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical in vitro evaluation of the novel synthetic compound, 8-Acetyl-6-methyl-2-phenyl-ch...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical in vitro evaluation of the novel synthetic compound, 8-Acetyl-6-methyl-2-phenyl-chromen-4-one, as a potential anti-cancer agent. This document provides a theoretical framework based on the known activities of related chromen-4-one derivatives, along with detailed protocols for the assessment of its cytotoxic and apoptotic effects on various cancer cell lines.

Introduction to 8-Acetyl-6-methyl-2-phenyl-chromen-4-one

8-Acetyl-6-methyl-2-phenyl-chromen-4-one is a member of the chromen-4-one (also known as flavone) class of heterocyclic compounds. Chromone derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, antioxidant, and notably, anti-cancer activities.[1][2] The core chromone scaffold is found in many naturally occurring and synthetic molecules that have been shown to exhibit cytotoxicity against a variety of human cancer cell lines.[2] The anticancer effects of these compounds are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with key cellular signaling pathways essential for cancer cell proliferation and survival.[1][3]

The specific substitutions on the chromone ring of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one, namely the acetyl, methyl, and phenyl groups, are anticipated to modulate its biological activity. For instance, acetylation has been shown in some flavonoids to enhance anticancer activity and bioavailability.[4] This document outlines the foundational steps to characterize the anticancer potential of this specific molecule.

Postulated Mechanism of Action

Based on extensive research into the chromen-4-one scaffold, it is hypothesized that 8-Acetyl-6-methyl-2-phenyl-chromen-4-one may exert its anticancer effects through the induction of apoptosis and modulation of critical cell signaling pathways.[1][3] Many chromone derivatives have been reported to trigger the intrinsic apoptotic pathway, which is mediated by the mitochondria.[5] This pathway involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.[5]

Furthermore, signaling pathways such as the NF-κB and PI3K/Akt pathways, which are often dysregulated in cancer and play a crucial role in cell survival and proliferation, are known targets of chromone derivatives.[3] It is plausible that 8-Acetyl-6-methyl-2-phenyl-chromen-4-one could inhibit these pathways, leading to a reduction in cancer cell viability.

postulated_mechanism Compound 8-Acetyl-6-methyl-2-phenyl-chromen-4-one PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Inhibition NF_kB NF-κB Pathway Compound->NF_kB Inhibition Mitochondria Mitochondria Compound->Mitochondria Induction of Intrinsic Pathway Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation Promotes NF_kB->Cell_Proliferation Promotes Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Postulated mechanism of action for 8-Acetyl-6-methyl-2-phenyl-chromen-4-one.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial in vitro screening of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one. It is crucial to use a panel of cancer cell lines from different tissue origins to assess the breadth of activity.[6]

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: A selection of human cancer cell lines should be utilized, for instance, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), PC-3 (prostate carcinoma), and HCT116 (colon carcinoma).[7][8]

  • Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6]

  • Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.[6]

  • Subculture: To ensure exponential growth, passage the cells when they reach 80-90% confluency.[6]

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[9]

  • Drug Treatment: Prepare a stock solution of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one in DMSO. Treat the cells with serially diluted concentrations of the compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.[6]

Protocol 3: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[6]

  • Cell Treatment: Seed cells in 6-well plates and treat with 8-Acetyl-6-methyl-2-phenyl-chromen-4-one at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[6]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 4: Cell Cycle Analysis

This assay determines the effect of the compound on the progression of the cell cycle.

  • Cell Treatment: Treat cells as described in the apoptosis detection protocol.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

experimental_workflow cluster_culture Cell Culture cluster_assays In Vitro Assays cluster_analysis Data Analysis Culture Culture selected cancer cell lines Seeding Seed cells for assays Culture->Seeding Treatment Treat with 8-Acetyl-6-methyl- 2-phenyl-chromen-4-one Seeding->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Apoptosis Annexin V/PI Assay (Apoptosis) Treatment->Apoptosis CellCycle Cell Cycle Analysis Treatment->CellCycle IC50 Calculate IC50 MTT->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis->Apoptosis_Quant CellCycle_Dist Analyze Cell Cycle Distribution CellCycle->CellCycle_Dist

Caption: Experimental workflow for the in vitro testing of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner to allow for easy comparison.

Table 1: Hypothetical Cytotoxicity of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one

Cancer Cell LineTissue of Origin8-Acetyl-6-methyl-2-phenyl-chromen-4-one IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast Adenocarcinoma12.8 ± 1.90.9 ± 0.2
A549Lung Carcinoma18.5 ± 2.51.5 ± 0.3
PC-3Prostate Carcinoma25.2 ± 3.12.1 ± 0.4
HCT116Colon Carcinoma9.7 ± 1.30.7 ± 0.1

Note: The data presented above are for illustrative purposes only and will vary depending on the specific experimental conditions.

Table 2: Hypothetical Apoptosis and Cell Cycle Analysis in HCT116 Cells

Treatment (24h)% Early Apoptosis% Late Apoptosis% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control3.2 ± 0.51.8 ± 0.355.4 ± 4.128.9 ± 3.215.7 ± 2.5
Compound (10 µM)15.6 ± 2.18.9 ± 1.540.1 ± 3.825.3 ± 2.934.6 ± 3.5
Doxorubicin (1 µM)20.1 ± 2.812.4 ± 1.935.8 ± 3.122.7 ± 2.641.5 ± 4.2

Note: The data presented above are for illustrative purposes only. An increase in the G2/M population suggests cell cycle arrest at this phase.

Conclusion

The application of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one in cancer cell lines represents a promising avenue of research. The protocols outlined in this document provide a robust framework for the initial characterization of its anticancer properties. Based on the established literature for the chromen-4-one scaffold, it is reasonable to hypothesize that this compound will exhibit cytotoxic and pro-apoptotic effects. Further investigation into its precise molecular targets and in vivo efficacy will be necessary to fully elucidate its therapeutic potential.

References

  • [Synthesis and Characterization of New Coumarin Substituted Chromone (8-Methyl-4-phenyl-2H,10H-pyrano

  • 10

Sources

Application

Application Notes &amp; Protocols: Developing Antimicrobial Agents from Chromone Scaffolds

Introduction: The Chromone Scaffold as a Privileged Structure in Antimicrobial Drug Discovery The chromone (4H-1-benzopyran-4-one) core is a heterocyclic system found in a multitude of natural products and synthetic comp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chromone Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The chromone (4H-1-benzopyran-4-one) core is a heterocyclic system found in a multitude of natural products and synthetic compounds, exhibiting a remarkable breadth of biological activities.[1][2] This benzo-γ-pyrone skeleton is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that can bind to a variety of biological targets, making it an attractive starting point for drug discovery.[1][3] Chromone derivatives have demonstrated significant potential as antibacterial, antifungal, and antiviral agents, often with low toxicity to mammalian cells.[2][4] The synthetic accessibility and the ease with which the chromone core can be functionalized allow for extensive structure-activity relationship (SAR) studies, enabling the optimization of antimicrobial potency and selectivity.

These application notes provide a comprehensive guide for researchers, from synthetic chemists to microbiologists, on the systematic development of novel antimicrobial agents based on the chromone scaffold. We will detail robust synthetic strategies, key SAR insights, and validated protocols for antimicrobial and anti-biofilm evaluation.

Section 1: Synthesis of Chromone Derivatives

The foundation of any drug discovery program is the ability to synthesize a diverse library of compounds. Several reliable methods exist for the construction of the chromone ring system.[3] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

One of the most versatile and widely adopted methods is the oxidative cyclization of 2'-hydroxychalcones.[5] This method is advantageous due to the ready availability of substituted 2'-hydroxyacetophenones and benzaldehydes, allowing for extensive diversification of both the A and B rings of the resulting chromone (flavone) structure.

Protocol 1.1: Synthesis of a 2-Aryl-Chromone (Flavone) via Oxidative Cyclization

This protocol describes a two-step process: (1) Claisen-Schmidt condensation to form the 2'-hydroxychalcone intermediate, and (2) oxidative cyclization using a suitable catalyst.

Step 1: Synthesis of 2'-Hydroxychalcone Intermediate

  • Reaction Setup: In a round-bottom flask, dissolve a substituted 2'-hydroxyacetophenone (1.0 eq) and an appropriately substituted benzaldehyde (1.1 eq) in ethanol.

  • Base Addition: Cool the mixture in an ice bath and add an aqueous solution of a strong base (e.g., 40-50% KOH) dropwise with vigorous stirring. The reaction mixture will typically turn dark and thicken.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is acidic. The chalcone will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2'-hydroxychalcone.

Step 2: Oxidative Cyclization to form the Chromone

  • Reaction Setup: Dissolve the purified 2'-hydroxychalcone (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Catalyst Addition: Add a catalytic amount of iodine (I₂) to the solution.

  • Heating: Heat the reaction mixture to 100-120°C and stir for 2-4 hours. The iodine acts as an oxidizing agent to facilitate the cyclization.

  • Reaction Monitoring: Monitor the formation of the flavone product by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a cold aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Purification: The precipitated solid is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography or recrystallization to yield the pure chromone derivative.

Causality Behind Experimental Choices: The use of a strong base in Step 1 is crucial for deprotonating the methyl group of the acetophenone, initiating the aldol condensation. The oxidative cyclization in Step 2 is a key transformation; iodine in DMSO is a classic and effective system, but other reagents like selenium dioxide or DDQ can also be employed depending on the substrate's sensitivity.

Section 2: Key Structure-Activity Relationship (SAR) Insights

Systematic modification of the chromone scaffold has revealed several key structural features that govern antimicrobial activity. Understanding these SAR principles is critical for designing more potent and selective agents.

  • Position 2: Substitution at the C-2 position is a major determinant of activity. Incorporating heterocyclic rings (e.g., quinoline, indole) or substituted phenyl groups can significantly enhance potency.[5] The nature of the substituent influences the molecule's overall lipophilicity and potential interactions with the biological target.

  • Positions 6 and 7: The introduction of electron-withdrawing groups, particularly halogens (Cl, Br), at the C-6 and C-7 positions of the A-ring often leads to a marked increase in both antibacterial and antifungal activity.[4][6] This is likely due to altered electronic properties and improved membrane permeability.

  • Position 3: Modifications at the C-3 position, such as the introduction of hydroxyl or pyrazolyl groups, have been shown to confer potent antifungal properties.[7]

  • Hydrophilic/Lipophilic Balance: The overall balance between hydrophilic and lipophilic groups is crucial. For instance, studies have shown that adding hydrophilic groups can improve anti-inflammatory activity, a related property, while lipophilic groups often enhance antimicrobial efficacy by facilitating passage through microbial cell membranes.[4][6]

Caption: Key Structure-Activity Relationships in the Chromone Scaffold.

Section 3: Protocols for In Vitro Antimicrobial Evaluation

Once a library of chromone derivatives has been synthesized, the next critical step is to evaluate their antimicrobial efficacy. The following protocols are standard, robust methods for determining the potency of novel compounds.[8][9]

Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] This quantitative assay is the gold standard for susceptibility testing.

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin, Fluconazole) as a positive control

  • Spectrophotometer and McFarland 0.5 turbidity standard

Procedure:

  • Inoculum Preparation: From a fresh culture (18-24h), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of each chromone derivative. Perform a two-fold serial dilution in the 96-well plate using the appropriate broth. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution down to well 10. Discard 100 µL from well 10. This leaves wells 11 and 12 as controls.

  • Inoculation: Add 100 µL of the final diluted inoculum to each well (wells 1-11), resulting in a final volume of 200 µL and the desired final compound concentrations.

  • Controls:

    • Growth Control (Negative Control): Well 11 should contain 100 µL of broth and 100 µL of inoculum (no compound).

    • Sterility Control: Well 12 should contain 200 µL of uninoculated broth.

    • Positive Control: Set up a separate row with a standard antibiotic.

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. The growth control (well 11) must show clear turbidity. The sterility control (well 12) must remain clear.

Protocol 3.2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This assay distinguishes between static (growth-inhibiting) and cidal (killing) activity. It is performed as a follow-up to the MIC test.

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 35-37°C for 18-24 hours.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies are observed).

Section 4: Anti-Biofilm Activity Assessment

Many chronic infections are associated with biofilms, which are communities of microbes encased in a self-produced matrix that are notoriously resistant to conventional antibiotics.[7] Therefore, evaluating a compound's ability to inhibit biofilm formation is a critical step.

Protocol 4.1: Crystal Violet Assay for Biofilm Inhibition

Procedure:

  • Biofilm Formation: In a 96-well plate, add 100 µL of microbial suspension (adjusted to ~10⁷ CFU/mL in a nutrient-rich medium like Tryptic Soy Broth) to each well. Add 100 µL of the chromone compound at sub-MIC concentrations (e.g., MIC/2, MIC/4). Include a no-compound growth control.

  • Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

  • Washing: Gently discard the planktonic (free-floating) cells by inverting the plate. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and stain for 15-20 minutes at room temperature.

  • Final Wash: Discard the stain and wash the plate thoroughly with water until the control wells are colorless.

  • Quantification: Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound dye. Measure the absorbance at 570-590 nm using a microplate reader. The reduction in absorbance compared to the growth control indicates the percentage of biofilm inhibition.

Section 5: Data Analysis and Presentation

Clear and standardized presentation of data is essential for comparing the efficacy of different compounds. A summary table is highly effective for presenting MIC and MBC/MFC values against a panel of representative microorganisms.

Table 1: Example Data Presentation for Antimicrobial Susceptibility of Chromone Derivatives

Compound IDTarget MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)
CH-001 S. aureus ATCC 29213Positive816
E. coli ATCC 25922Negative32>64
C. albicans ATCC 90028N/A (Fungus)1616 (MFC)
CH-002 S. aureus ATCC 29213Positive48
E. coli ATCC 25922Negative16>64
C. albicans ATCC 90028N/A (Fungus)816 (MFC)
Ciprofloxacin S. aureus ATCC 29213Positive0.51
E. coli ATCC 25922Negative0.250.5
Fluconazole C. albicans ATCC 90028N/A (Fungus)14 (MFC)

Workflow for Chromone-Based Antimicrobial Discovery

The development process follows a logical pipeline from initial concept to a validated lead compound. This workflow ensures that resources are focused on the most promising candidates.

Antimicrobial_Discovery_Workflow Drug Discovery Workflow for Chromone Antimicrobials cluster_legend Legend A 1. Synthesis & Library Generation (Based on SAR) B 2. Purification & Structural Characterization (NMR, Mass Spec, HPLC) A->B C 3. Primary Screening (e.g., Agar Diffusion Assay) B->C D 4. Secondary Screening (Quantitative) MIC & MBC/MFC Determination C->D E 5. Anti-Biofilm Activity Assay (Crystal Violet Method) D->E F 6. Hit-to-Lead Optimization (Iterative SAR & Synthesis) D->F Active Compounds E->F Active Compounds F->A Re-synthesize G 7. Advanced Studies (Toxicity, Time-Kill Kinetics, MoA) F->G H Lead Compound G->H l1 Blue: Synthesis & Chemistry l2 Yellow: Initial Screening l3 Green: Quantitative Evaluation l4 Red: Lead Optimization

Caption: A systematic workflow for the discovery and development of antimicrobial agents from chromone scaffolds.

References

  • Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. (2020). PMC.
  • Synthesis of Substituted Chromone Derivatives as Potent Antimicrobial Agents. (2011). Asian Journal of Chemistry.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Antifungal and antibiofilm activities of chromones against nine Candida species. (2023). PMC - NIH.
  • Styrylchromones: Biological Activities and Structure-Activity Rel
  • Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. (2024). MDPI.
  • Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. (2022). MDPI.
  • SYNTHESIS AND EVALUATION OF SOME CHROMONE DERIVATIVES USING MICROWAVE OVEN FOR ANTIMICROBIAL ACTIVITIES. (n.d.). ResearchGate. [Link]

  • structure activity relationship (sar) analysis of anti-inflammatory activity of some substituted chromones. (2019). ResearchGate. [Link]

  • Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. (2021). ResearchGate. [Link]

  • Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents. (n.d.). PMC.
  • Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Form
  • Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. (2014). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2022). Aging-US.
  • Chromone – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (2025). Benchchem.
  • In Vivo, In Vitro, and In Silico Characterization of Peptoids as Antimicrobial Agents. (2016). PLOS ONE. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). Frontiers.
  • Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents. (2022). MDPI.
  • Ex Vivo Model to Evaluate the Antibacterial and Anti-Inflammatory Effects of Gelatin–Tricalcium Phosphate Composite Incorporated with Emodin and Lumbrokinase for Bone Regener

Sources

Method

High-Yield Synthesis of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one: An Application Note and Protocol

This comprehensive guide details a robust and high-yield synthetic pathway for 8-Acetyl-6-methyl-2-phenyl-chromen-4-one, a substituted flavone with significant potential in medicinal chemistry and drug development. This...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details a robust and high-yield synthetic pathway for 8-Acetyl-6-methyl-2-phenyl-chromen-4-one, a substituted flavone with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing not only a step-by-step protocol but also the underlying chemical principles and validation data.

Introduction

Flavones, a class of naturally occurring polyphenolic compounds, form the backbone of numerous biologically active molecules. Their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities, have made them a focal point of synthetic and medicinal chemistry. The target molecule, 8-Acetyl-6-methyl-2-phenyl-chromen-4-one (CAS 201815-65-8), possesses a unique substitution pattern that is of considerable interest for structure-activity relationship (SAR) studies. This guide presents a reliable synthetic route commencing from the readily available 4-methyl-7-hydroxycoumarin, proceeding through a key 2-hydroxyacetophenone intermediate, and culminating in the target flavone via a Claisen-Schmidt condensation and subsequent oxidative cyclization.

Synthetic Strategy Overview

The synthesis of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one is approached through a multi-step sequence that maximizes yield and purity. The chosen strategy involves two key transformations:

  • Fries Rearrangement: The synthesis initiates with the acetylation of 4-methyl-7-hydroxycoumarin, followed by a Fries rearrangement to introduce an acetyl group at the C8 position, yielding the crucial intermediate, 8-acetyl-7-hydroxy-4-methylcoumarin. This reaction is a classic method for the ortho-acylation of phenols.[1][2][3]

  • Claisen-Schmidt Condensation and Oxidative Cyclization: The resulting 2-hydroxyacetophenone derivative undergoes a base-catalyzed Claisen-Schmidt condensation with benzaldehyde to form a chalcone intermediate. This is followed by an efficient iodine-mediated oxidative cyclization in dimethyl sulfoxide (DMSO) to afford the final flavone product.[4][5][6] This two-step, one-pot sequence is a widely adopted and effective method for the synthesis of flavones.[4]

The overall synthetic workflow is depicted below:

Synthetic Workflow A 4-Methyl-7-hydroxycoumarin B 7-Acetoxy-4-methylcoumarin A->B Acetic Anhydride, Pyridine C 8-Acetyl-7-hydroxy-4-methylcoumarin B->C Fries Rearrangement (AlCl3, 160°C) D 2'-Hydroxy-5'-methyl-3'-acetylchalcone (Intermediate) C->D Benzaldehyde, KOH, EtOH E 8-Acetyl-6-methyl-2-phenyl-chromen-4-one D->E Oxidative Cyclization (I2, DMSO)

Caption: Synthetic workflow for 8-Acetyl-6-methyl-2-phenyl-chromen-4-one.

Experimental Protocols

Part 1: Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin (3)

This part details the synthesis of the key 2-hydroxyacetophenone intermediate via a Fries rearrangement.

Step 1.1: Acetylation of 4-Methyl-7-hydroxycoumarin (1) to 7-Acetoxy-4-methylcoumarin (2)

  • Materials:

    • 4-Methyl-7-hydroxycoumarin (10.0 g, 56.8 mmol)

    • Acetic anhydride (20 mL)

    • Pyridine (2 mL)

  • Procedure:

    • In a 100 mL round-bottom flask, suspend 4-methyl-7-hydroxycoumarin (1) in acetic anhydride.

    • Add pyridine dropwise with stirring.

    • Heat the mixture at reflux for 2 hours.

    • After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

    • Collect the precipitated white solid by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven at 60 °C.

  • Expected Yield: 95-98%

Step 1.2: Fries Rearrangement of 7-Acetoxy-4-methylcoumarin (2) to 8-Acetyl-7-hydroxy-4-methylcoumarin (3)

  • Materials:

    • 7-Acetoxy-4-methylcoumarin (10.0 g, 45.8 mmol)

    • Anhydrous Aluminum Chloride (AlCl₃) (20.0 g, 150 mmol)

  • Procedure:

    • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a calcium chloride guard tube, place 7-acetoxy-4-methylcoumarin (2) and anhydrous aluminum chloride.

    • Heat the mixture in an oil bath at 160 °C for 3 hours with constant stirring.[3]

    • Cool the reaction mixture to room temperature and then carefully add 100 mL of ice-cold 5% hydrochloric acid to decompose the aluminum complex.

    • Collect the resulting yellow precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 8-acetyl-7-hydroxy-4-methylcoumarin (3).

  • Expected Yield: 70-75%

Part 2: High-Yield Synthesis of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one (5)

This part describes the final two steps to the target flavone.

Step 2.1: Claisen-Schmidt Condensation and Oxidative Cyclization

  • Materials:

    • 8-Acetyl-7-hydroxy-4-methylcoumarin (3) (5.0 g, 22.9 mmol)

    • Benzaldehyde (2.7 mL, 25.2 mmol)

    • Potassium Hydroxide (KOH) (2.6 g, 46.3 mmol)

    • Ethanol (100 mL)

    • Dimethyl Sulfoxide (DMSO) (50 mL)

    • Iodine (I₂) (0.58 g, 2.3 mmol)

  • Procedure:

    • Dissolve 8-acetyl-7-hydroxy-4-methylcoumarin (3) and benzaldehyde in ethanol in a 250 mL round-bottom flask.[1]

    • Add a solution of potassium hydroxide in ethanol dropwise with stirring at room temperature.

    • Stir the reaction mixture for 24 hours at room temperature. The formation of the chalcone intermediate (4) can be monitored by Thin Layer Chromatography (TLC).

    • To the reaction mixture, add DMSO and a catalytic amount of iodine.[4][6]

    • Heat the mixture at 100-110 °C for 2-4 hours. Monitor the progress of the cyclization by TLC.

    • After completion, cool the reaction mixture and pour it into 500 mL of ice-cold water.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a 10% sodium thiosulfate solution to remove excess iodine, followed by a thorough washing with water.

    • Dry the crude product and recrystallize from a suitable solvent such as ethanol or acetic acid to yield pure 8-Acetyl-6-methyl-2-phenyl-chromen-4-one (5).

  • Expected Yield: 80-85%

Quantitative Data and Characterization

The identity and purity of the synthesized 8-Acetyl-6-methyl-2-phenyl-chromen-4-one should be confirmed by a combination of spectroscopic methods.

Property Value
Chemical Formula C₁₈H₁₄O₃
Molecular Weight 278.31 g/mol [7]
Appearance Pale yellow crystalline solid
Melting Point To be determined

Spectroscopic Data:

While experimental data for the target molecule is not widely available, the following tables provide expected spectroscopic characteristics based on the analysis of structurally similar flavones.[8]

Table 1: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Assignment
~8.10sH-5
~7.95dH-7
~7.90mH-2', H-6'
~7.50mH-3', H-4', H-5'
~6.80sH-3
~2.60s-COCH₃
~2.50s-CH₃

Note: The chemical shifts are approximate and may vary slightly based on the solvent and experimental conditions.

Table 2: Expected ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
~197.0-COCH₃
~178.0C-4
~163.0C-2
~155.0C-9
~138.0C-6
~134.0C-1'
~131.5C-4'
~129.0C-3', C-5'
~126.0C-2', C-6'
~125.0C-7
~124.0C-5
~120.0C-10
~118.0C-8
~108.0C-3
~26.0-COCH₃
~21.0-CH₃

Note: The assignments are based on theoretical predictions and data from analogous compounds.

Table 3: Expected Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment
~1685StrongC=O stretch (acetyl)
~1640StrongC=O stretch (chromone)
~1605, 1580, 1490Medium-StrongC=C stretch (aromatic)
~1360MediumC-H bend (-COCH₃)
~1250StrongC-O-C stretch (ether)

Table 4: Expected Mass Spectrometry Data (EI-MS)

m/z Relative Abundance (%) Assignment
278~100[M]⁺
263High[M - CH₃]⁺
235Medium[M - COCH₃]⁺
175MediumRetro-Diels-Alder fragment
102MediumRetro-Diels-Alder fragment

Mechanism and Scientific Rationale

Fries Rearrangement

The Fries rearrangement is an electrophilic aromatic substitution reaction where an acyl group of a phenolic ester migrates to the aromatic ring, typically to the ortho and para positions.[1][2] In the case of 7-acetoxy-4-methylcoumarin, the rearrangement is directed to the C8 position due to the electronic and steric influences of the coumarin ring system. The reaction is catalyzed by a Lewis acid, typically aluminum chloride, which coordinates to the carbonyl oxygen atoms, facilitating the intramolecular acyl transfer.

Fries_Rearrangement_Mechanism cluster_0 Fries Rearrangement A 7-Acetoxy-4-methylcoumarin + AlCl3 B Acylium ion intermediate A->B Coordination & Acyl Transfer C 8-Acetyl-7-hydroxy-4-methylcoumarin B->C Electrophilic Aromatic Substitution

Caption: Simplified mechanism of the Fries Rearrangement.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound lacking an alpha-hydrogen.[9] In this synthesis, the enolate of 8-acetyl-7-hydroxy-4-methylcoumarin acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde to form a β-hydroxy ketone, which then readily dehydrates to yield the α,β-unsaturated ketone, a chalcone.

Oxidative Cyclization

The final step is the iodine-mediated oxidative cyclization of the 2'-hydroxychalcone intermediate. The reaction proceeds in DMSO, which acts as both a solvent and an oxidant in the presence of iodine. The proposed mechanism involves an initial intramolecular Michael addition of the phenolic hydroxyl group to the α,β-unsaturated ketone, forming a flavanone intermediate. This intermediate is then oxidized by the I₂/DMSO system to the thermodynamically more stable flavone.[5][10]

Oxidative_Cyclization_Mechanism cluster_1 Claisen-Schmidt & Oxidative Cyclization D 8-Acetyl-7-hydroxy-4-methylcoumarin + Benzaldehyde E Chalcone Intermediate D->E Base-catalyzed condensation F Flavanone Intermediate E->F Intramolecular Michael Addition G 8-Acetyl-6-methyl-2-phenyl-chromen-4-one F->G Oxidation (I2/DMSO)

Caption: Key steps in the formation of the flavone ring.

Conclusion

This application note provides a detailed and reliable protocol for the high-yield synthesis of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one. The described methodology, leveraging a Fries rearrangement followed by a Claisen-Schmidt condensation and oxidative cyclization, offers a practical and efficient route to this valuable flavone derivative. The provided characterization data serves as a benchmark for researchers to validate their synthetic outcomes. This work is intended to facilitate further exploration of the biological activities of novel flavones and to support the development of new therapeutic agents.

References

  • Nguyen, T. N. et al. (2025). Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin. Arkinet. [Link]

  • Traven, V. F., et al. (2000). Unusual Fries rearrangement of 7-acyloxyquinolin-2-ones– A new way to linear and angular furoquinolin-2-ones. Arkivoc, 2000(6), 931-938. [Link]

  • International Journal of Chemical Studies. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies. [Link]

  • Chula Digital Collections. (2022). Electrochemical cyclization of chalcones for synthesis of flavones. Chulalongkorn University. [Link]

  • Organic Syntheses. (1955). Flavone. Organic Syntheses, Coll. Vol. 3, p. 422. [Link]

  • Tsai, H. Y., et al. (2021). A case study of the iodine-mediated cyclization of C2′-OH- and C2-OH-chalcones toward the synthesis of flavones: Reinvestigation of the mechanisms. Journal of the Chinese Chemical Society, 68(7), 1334-1338. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). 4.1.2.2. Synthesis of Flavone. Royal Society of Chemistry. [Link]

  • Nguyen, T. N., et al. (2025). Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin. Arkinet. [Link]

  • Tetrahedron Letters. (2014). Synthetic strategies to 2′-hydroxy-4′-methylsulfonylacetophenone, a key compound for the preparation of flavonoid derivatives. ScienceDirect. [Link]

  • Journal of the Tennessee Academy of Science. (1993). Synthesis of flavonols analogous to quercetin employing the Baker-Venkataraman reaction. [Link]

  • Traven, V. F. (2007). New Synthetic Routes to Furocoumarins and Their Analogs: A Review. Molecules, 12(4), 843-863. [Link]

  • Organic Syntheses. (1955). 2,6-Dihydroxyacetophenone. Organic Syntheses, Coll. Vol. 3, p. 281. [Link]

  • Desai, R. D., & Mavani, C. K. (1946). The Fries Reaction. Part I. The Rearrangement of the Esters of Hydroxy-Coumarins. Proceedings of the Indian Academy of Sciences - Section A, 24(4), 327-333. [Link]

  • Worldwidejournals.com. (n.d.). Synthesis and characterization of some 2-hydroxy- 4, 5-dimethyl substituted chalcones. [Link]

  • Request PDF. (2025). Synthesis, anti-larvicidal and anti-bacterial studies of 7-hydroxy-4-methylcoumarin, 7-acetoxy-4-methylcoumarin, 8-acetyl-7-hydroxy-4-methylcoumarin, resacetophenone, 8-acetyl-5-hydroxy-4-methylcoumarin and 4, 7-dimethylcoumarin. [Link]

  • Shodhganga. (n.d.). 5. [Link]

  • SciSpace. (2018). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry. [Link]

  • Journal of Pharmaceutical Research International. (2021). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Synthesis and Anti-Microbial Studies of Some Novel Schiff Bases of 8-Acetyl-7-Hydroxy-4-Methyl Coumarin. [Link]

  • PubChem. (n.d.). 6-Methyl-2-phenyl-chromen-4-one. [Link]

  • Rahman, A. F. M. M., et al. (2007). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules, 12(12), 2482-2488. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • SciELO. (2007). Complete 1H and 13C NMR assignments and antifungal activity of two 8-hydroxy flavonoids in mixture. [Link]

  • Medify. (n.d.). Organic analysis - mass spectrometry and infrared spectroscopy (3.3.6). [Link]

  • Journal of Advanced Scientific Research. (2023). POSSIBLE REACTIONS ON COUMARIN MOLECULE. [Link]

  • de Paula, V. F., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Molecules, 30(1), 123. [Link]

  • Request PDF. (2025). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP005931. [Link]

Sources

Application

Application Notes and Protocols for the Analytical Characterization of Chromone Derivatives

These comprehensive application notes and protocols detail the primary analytical techniques for the successful characterization of chromones, a significant class of heterocyclic compounds with diverse pharmacological ac...

Author: BenchChem Technical Support Team. Date: March 2026

These comprehensive application notes and protocols detail the primary analytical techniques for the successful characterization of chromones, a significant class of heterocyclic compounds with diverse pharmacological activities. This document provides methodologies for spectroscopic and chromatographic analyses, guidelines for data interpretation, and standardized experimental procedures.

Introduction: The Significance of Chromone Scaffolds

Chromones (4H-1-benzopyran-4-ones) and their derivatives are a class of oxygen-containing heterocyclic compounds widely distributed in nature, particularly in the plant kingdom. Their diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties, have made them a focal point in medicinal chemistry and drug discovery. The therapeutic potential of these compounds is intrinsically linked to their molecular structure, including the nature and position of various substituents on the core chromone scaffold.

Accurate and comprehensive analytical characterization is therefore paramount for the advancement of chromone-based research and development. It enables the confirmation of molecular structure, assessment of purity, quantification in complex matrices, and the elucidation of structure-activity relationships (SAR). This guide provides detailed protocols for the most critical analytical techniques employed in the characterization of chromone derivatives.

Section 1: Chromatographic Separation and Quantification

High-performance liquid chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of chromone derivatives, especially from complex mixtures such as plant extracts or synthetic reaction media.[1][2] Its high resolution and sensitivity make it ideal for purity assessment and quantitative analysis.[1]

High-Performance Liquid Chromatography (HPLC)

Application Note: Reverse-phase HPLC (RP-HPLC) is the most prevalent mode for analyzing chromones. This technique utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase.[1][3] The separation is based on the differential partitioning of the chromone analytes between these two phases. The composition of the mobile phase, usually a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol, can be optimized through gradient or isocratic elution to achieve the desired separation of various chromone derivatives.[1][4] Detection is commonly performed with a UV-Vis or Diode Array Detector (DAD), as the chromone scaffold exhibits strong absorbance in the UV region.[1]

Experimental Protocol: HPLC Analysis of Chromones

  • Sample Preparation:

    • Dissolve the chromone sample in a suitable solvent (e.g., methanol, acetonitrile, or the initial mobile phase) to a concentration of approximately 1 mg/mL.[1]

    • For complex matrices like plant extracts, a suitable extraction procedure (e.g., soxhlet, ultrasonic, or microwave-assisted extraction) should be employed.[5][6]

    • Filter the sample solution through a 0.22 or 0.45 µm syringe filter to remove particulate matter that could damage the HPLC column.[2][7]

  • HPLC Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.[1][4]

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[4][8]

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in water.[1][5]

      • Solvent B: Acetonitrile.[1][8]

    • Elution Gradient: A typical gradient could be: 0-20 min, 30-70% B; 20-22 min, 70-100% B; 22-30 min, 100% B.[5] The total runtime and gradient should be optimized based on the specific sample.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C.[5]

    • Detection Wavelength: Monitor at the λmax of the chromone derivatives, typically between 254 nm and 340 nm.[3] A DAD allows for the acquisition of the entire UV spectrum for each peak, aiding in identification.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify the peaks of interest by comparing their retention times with those of authentic reference standards.[2]

    • For quantitative analysis, construct a calibration curve by injecting a series of standard solutions of known concentrations.[2]

    • The concentration of the chromone derivative in the sample can be determined from the peak area using the calibration curve.[2]

Best Practices and Troubleshooting:

  • Peak Tailing: Acidifying the mobile phase with formic or acetic acid can improve the peak shape of acidic chromone derivatives.

  • Resolution: Adjusting the gradient slope or changing the organic modifier (e.g., methanol instead of acetonitrile) can improve the separation of closely eluting peaks.

  • Carryover: Implement a needle wash step in the autosampler method to prevent sample carryover between injections.

  • Method Validation: For routine analysis, the HPLC method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[9][10][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for the analysis of volatile and thermally stable chromone derivatives.[12] It combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. This technique is particularly useful for identifying unknown chromone derivatives in complex mixtures and for elucidating their fragmentation patterns, which can provide valuable structural information.[12]

Experimental Protocol: GC-MS Analysis of Chromones

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • Derivatization (e.g., silylation) may be necessary for chromones with polar functional groups (e.g., hydroxyl groups) to increase their volatility.

    • Filter the solution through a 0.45 µm syringe filter.

  • GC-MS Instrumentation and Conditions:

    • GC-MS System: A standard GC-MS system with an electron ionization (EI) source is typically used.[12]

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]

    • Oven Temperature Program: An initial temperature of 100 °C, ramped to 280 °C at 10 °C/min, and held for 10 min. This program should be optimized for the specific analytes.

    • Injector Temperature: 250 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 550.

    • Ionization Energy: 70 eV.[12]

  • Data Analysis:

    • Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST).[12]

    • The fragmentation pattern provides information about the structure of the chromone derivative.

Section 2: Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation of chromone derivatives. Each method provides unique information about the molecule's functional groups, connectivity, and overall structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Application Note: UV-Vis spectroscopy is a simple and rapid technique that provides information about the electronic transitions within the chromone scaffold.[13] Chromones typically exhibit two major absorption bands. Band I, at longer wavelengths (300–380 nm), is associated with the cinnamoyl system (B-ring and the heterocyclic oxygen), while Band II, at shorter wavelengths (240–280 nm), corresponds to the benzoyl system (A-ring).[1] The position and intensity of these bands are sensitive to the substitution pattern on the chromone ring, making UV-Vis spectroscopy a useful tool for preliminary structural assessment.[14] The use of shift reagents, such as sodium acetate or aluminum chloride, can help to identify the presence and location of hydroxyl groups.[14]

Experimental Protocol: UV-Vis Analysis of Chromones

  • Sample Preparation:

    • Dissolve the chromone sample in a suitable UV-transparent solvent (e.g., methanol, ethanol) to a concentration of approximately 1-10 µg/mL.[1]

  • Data Acquisition:

    • Use a double-beam UV-Vis spectrophotometer.

    • Record the spectrum from 200 to 400 nm.[1]

    • Use the pure solvent as a blank.

  • Data Analysis:

    • Identify the λmax values for the characteristic absorption bands.

    • Compare the spectrum with those of known chromone derivatives to infer structural features.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15][16] For chromone derivatives, characteristic IR absorption bands can confirm the presence of key functional groups. The carbonyl (C=O) stretching vibration of the γ-pyrone ring is typically observed in the range of 1650-1600 cm⁻¹.[17] This can help distinguish chromones from their isomeric coumarins, which show a C=O stretch at a higher frequency (around 1710 cm⁻¹).[17] Other important vibrations include C-H stretching and bending, C=C stretching of the aromatic rings, and C-O stretching of the ether linkage.

Experimental Protocol: FTIR Analysis of Chromones

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, attenuated total reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Data Acquisition:

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.[18]

Functional GroupTypical Wavenumber (cm⁻¹)
O-H (hydroxyl)3500-3200 (broad)
C-H (aromatic)3100-3000
C-H (aliphatic)3000-2850
C=O (γ-pyrone)1650-1600
C=C (aromatic)1600-1450
C-O (ether)1300-1000

Table 1: Characteristic FTIR absorption bands for chromone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules.[19][20] ¹H NMR provides information about the number, chemical environment, and connectivity of protons.[21] ¹³C NMR reveals the number and types of carbon atoms.[22] 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure.[1]

Experimental Protocol: NMR Analysis of Chromones

  • Sample Preparation:

    • Dissolve 5-10 mg of the chromone sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a 5 mm NMR tube.[1][22] Ensure the sample is fully dissolved to obtain high-resolution spectra.[1]

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

    • For ¹H NMR, a typical spectral width is 0-12 ppm.[1]

    • For ¹³C NMR, a typical spectral width is 0-200 ppm.[1]

  • Data Analysis:

    • Assign the signals in the ¹H and ¹³C NMR spectra based on their chemical shifts, multiplicities, and integration values.[1]

    • Use 2D NMR data to confirm the connectivity and finalize the structural assignment.

ProtonTypical Chemical Shift (δ, ppm) in CDCl₃
H-2~7.9
H-3~6.3
Aromatic Protons7.0-8.2
CarbonTypical Chemical Shift (δ, ppm)
C-2~155
C-3~112
C-4 (C=O)~178
Aromatic Carbons110-160

Tables 2 & 3: Typical ¹H and ¹³C NMR chemical shifts for the unsubstituted chromone scaffold. Substituents will significantly affect these values.[17][22]

Mass Spectrometry (MS)

Application Note: Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[23] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem MS (MS/MS) experiments are used to study the fragmentation of the molecular ion, which provides valuable structural information.[1] The fragmentation of the chromone ring often proceeds via a retro-Diels-Alder (RDA) reaction.[1] The fragmentation pattern is highly dependent on the substituents present on the chromone ring.[1]

Experimental Protocol: MS Analysis of Chromones

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • For direct infusion, use a syringe pump to introduce the sample into the ion source.[1]

    • For LC-MS, the sample is introduced via the HPLC system as described previously.[1]

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ or [M-H]⁻ for ESI).[1]

    • Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.[1]

  • Data Analysis:

    • Determine the molecular weight from the molecular ion peak.[1]

    • Propose a fragmentation pathway based on the observed fragment ions to confirm the structure.[1]

Section 3: X-ray Crystallography

Application Note: X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state.[24][25] This technique is invaluable for the unambiguous determination of the absolute configuration of chiral chromone derivatives and for studying intermolecular interactions in the crystal lattice.[24] A high-quality single crystal is a prerequisite for a successful X-ray crystallographic analysis.[24]

Experimental Protocol: X-ray Crystallography of Chromones

  • Crystallization:

    • Grow single crystals of the chromone derivative by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Common solvents include ethanol, acetone, and ethyl acetate.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular structure.

Workflow and Data Integration

A comprehensive characterization of a novel chromone derivative typically involves a combination of these analytical techniques. The following diagram illustrates a logical workflow.

characterization_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_conclusion Final Confirmation synthesis Synthesis of Chromone Derivative purification Purification (e.g., Column Chromatography) hplc HPLC (Purity & Quantification) purification->hplc ms Mass Spectrometry (Molecular Weight & Formula) nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) ftir FTIR Spectroscopy (Functional Groups) uvvis UV-Vis Spectroscopy (Electronic Transitions) xray X-ray Crystallography (3D Structure) purification->xray structure_confirmation Structure Confirmed

Caption: Workflow for the characterization of a new chromone derivative.

Conclusion

The analytical techniques detailed in these application notes provide a robust framework for the comprehensive characterization of chromone derivatives. The choice of methods and the specific experimental parameters will depend on the nature of the sample and the research objectives. By integrating data from multiple analytical techniques, researchers can confidently determine the structure, purity, and quantity of chromone derivatives, which is essential for advancing their development as potential therapeutic agents.

References

  • NCHINDA, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Retrieved from [Link]

  • Ingham, J. L. (1983). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2025). Characterization and Analysis of 2-(2-Phenylethyl)chromone Derivatives and Sesquiterpenoids from Agarwood of Four “Qi-Nan” Clones (Aquilaria sinensis) with Different Induction Times. Molecules, 30(2), 499. Retrieved from [Link]

  • Hrazdina, G., & Wagner, G. J. (1985). Carbon-13 chemical shift assignments of chromones and isoflavones. Canadian Journal of Chemistry, 63(12), 3382-3390. Retrieved from [Link]

  • Wang, D., et al. (2015). Simultaneous HPLC quantification of seven chromones in Aloe barbadensis Miller using a single reference standard. Analytical Methods, 7(19), 8111-8117. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pentar, I., et al. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of AOAC International, 101(5), 1459-1466. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of Chromone , 5-hydroxy-6,7,8- trimethoxy-2,3-dimethyl-with Retention Time (RT)= 8.980. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 15). Fundamentals of Sample Preparation for Chromatography. Retrieved from [Link]

  • Holmberg, G. A., & Axberg, J. (1969). The NMR Spectra of Some Chroman Derivatives. Acta Chemica Scandinavica, 23, 10-14. Retrieved from [Link]

  • Gautam, R., et al. (2010). Determination of chromones in Dysophylla stellata by HPLC: method development, validation and comparison of different extraction methods. Natural Product Communications, 5(4), 555-558. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐ray crystallography of product 3 g. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic [UV–Visible] and vibrational [FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone (6-Fluorochromone, 6-Chlorochromone, 6-Bromochromone). Retrieved from [Link]

  • Houghton, P. J., & Lian, L. Y. (1986). Heteronuclear NMR studies of the chromone alkaloids and revision of the structure of some... Magnetic Resonance in Chemistry, 24(10), 903-906. Retrieved from [Link]

  • LinkedIn. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Rao, A. S., et al. (2023). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Scientific Reports, 13(1), 19572. Retrieved from [Link]

  • PharmacologyOnLine. (n.d.). HPLC ANALYSIS OF FLAVONOIDS CONTAINED IN THE PLANT COMPONENTS OF ANTIDIABETIC MIXTURE. Retrieved from [Link]

  • Elsevier. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Retrieved from [Link]

  • Agarwood Essential Oil. (n.d.). 3.2 High-Performance Liquid Chromatography (HPLC) for chromone detection. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Wicaksono, D. H. B., et al. (2021). An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis. Molecules, 26(3), 584. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

  • Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Retrieved from [Link]

  • SciELO Brasil. (n.d.). HPLC analysis of flavonoids in Eupatorium littorale. Retrieved from [Link]

  • NSF Public Access Repository. (n.d.). Functional group identification for FTIR spectra using image-based machine learning models. Retrieved from [Link]

  • University of Venda. (n.d.). Synthetic and spectroscopic studies of 6-substituted chromone derivatives. Retrieved from [Link]

  • AIP Publishing. (2024, May 3). Elucidating the structural and conformational preferences of bioactive chromone and its monohydrate through advanced rotational spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2026, February 5). Excited-state intermolecular proton transfer and competing pathways in 3-hydroxychromone: a non-adiabatic dynamics study. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Simultaneous determination of chromones and coumarins in Radix Saposhnikoviae by high performance liquid chromatography with diode array and tandem mass detectors. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2016, February 27). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. Retrieved from [Link]

  • MDPI. (2025, March 17). Combining Fourier Transform Infrared and Raman Spectroscopy to Characterize Kerogen Molecular Structures: Insights into Their Thermal Maturity. Retrieved from [Link]

  • LinkedIn. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2025, January 8). Functional group profiling of medicinal plants using FTIR spectroscopy. Retrieved from [Link]

  • MDPI. (2021, December 16). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. Retrieved from [Link]

  • YouTube. (2023, September 27). UV-Visible Derivative Spectroscopy: Theory and Applications. Retrieved from [Link]

  • SciELO Brasil. (2020, July 8). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, June 30). Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. Retrieved from [Link]

Sources

Method

Application Note: High-Purity Flavone Synthesis via Claisen-Schmidt Condensation and Oxidative Cyclization

Abstract & Scope This application note details a robust, two-step protocol for the synthesis of flavones (2-phenylchromen-4-ones) starting from 2'-hydroxyacetophenone and substituted benzaldehydes.[1] While the Claisen-S...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, two-step protocol for the synthesis of flavones (2-phenylchromen-4-ones) starting from 2'-hydroxyacetophenone and substituted benzaldehydes.[1] While the Claisen-Schmidt condensation is the primary focus for generating the requisite chalcone intermediate, this guide extends to the critical oxidative cyclization step using the Iodine/DMSO system to yield the final flavone scaffold. This workflow is optimized for medicinal chemistry applications where purity and reproducibility are paramount.

Reaction Theory & Mechanism

The synthesis proceeds via two distinct mechanistic phases.[1] Understanding the causality in these steps is essential for troubleshooting low yields.

Phase 1: Claisen-Schmidt Condensation

The reaction between 2'-hydroxyacetophenone and benzaldehyde is a crossed-aldol condensation. The use of a strong base (KOH) generates an enolate at the acetyl position.

  • Critical Mechanistic Detail: The ortho-hydroxyl group on the acetophenone is acidic. The base first deprotonates this phenol, forming a phenoxide. A second equivalent of base is required to generate the enolate necessary for attacking the benzaldehyde.

  • Selectivity: The reaction is thermodynamically driven to form the (E)-chalcone (trans-isomer) due to steric stability.

Phase 2: Oxidative Cyclization

The conversion of 2'-hydroxychalcone to flavone involves an intramolecular Michael-type addition followed by oxidation.[1][2] The


/DMSO system serves as a mild, efficient oxidant. DMSO acts not only as a solvent but as an oxygen source (co-oxidant) in the regeneration of iodine species.

FlavoneSynthesis Start 2'-Hydroxyacetophenone + Benzaldehyde Step1 Claisen-Schmidt (KOH/EtOH, RT) Start->Step1 Aldol Condensation Inter Intermediate: 2'-Hydroxychalcone Step2 Oxidative Cyclization (I2/DMSO, Reflux) Inter->Step2 Ring Closure End Final Product: Flavone Step1->Inter - H2O (Dehydration) Step2->End - 2H (Oxidation)

Figure 1: Strategic workflow for the two-step synthesis of flavones.

Materials & Equipment

Reagents
  • Precursors: 2'-Hydroxyacetophenone (99%), Benzaldehyde (freshly distilled recommended).

  • Catalysts/Solvents: Potassium Hydroxide (KOH) pellets, Ethanol (95%), Dimethyl Sulfoxide (DMSO), Iodine (

    
    ).
    
  • Workup: Hydrochloric Acid (3M HCl), Sodium Thiosulfate (

    
    ), Ethyl Acetate, Sodium Sulfate (anhydrous).
    
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer with temperature control

  • Reflux condenser

  • Vacuum filtration setup (Buchner funnel)[3]

Experimental Protocols

Protocol A: Synthesis of 2'-Hydroxychalcone (Claisen-Schmidt)

Rationale: This step establishes the carbon skeleton. Low temperature prevents polymerization of the aldehyde.

  • Preparation: In a 100 mL Erlenmeyer flask, dissolve 2'-hydroxyacetophenone (10 mmol, 1.36 g) and benzaldehyde (10 mmol, 1.06 g) in Ethanol (15 mL) .

  • Catalysis: Prepare a solution of KOH (20 mmol, 1.12 g) in Ethanol (10 mL) . Add this dropwise to the reaction mixture while stirring vigorously.

    • Observation: The solution will likely turn deep yellow/orange/red, indicating the formation of the phenoxide/enolate species.

  • Reaction: Stir the mixture at Room Temperature (25°C) for 16–24 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot should disappear.

  • Workup: Pour the reaction mixture into Ice Water (100 mL) containing 3M HCl (5 mL) .

    • Why? Acidification protonates the phenoxide, rendering the chalcone insoluble and precipitating it as a solid.

  • Purification: Filter the yellow solid. Recrystallize from hot Ethanol.

    • Yield Target: 75–90%.

Protocol B: Oxidative Cyclization to Flavone

Rationale: Iodine in DMSO facilitates the intramolecular attack of the phenylic oxygen onto the


-carbon of the enone.
  • Setup: Dissolve the purified 2'-hydroxychalcone (5 mmol) in DMSO (10 mL) in a round-bottom flask.

  • Oxidation: Add a catalytic amount of Iodine (0.1 mmol, 25 mg) .

    • Note: Some protocols use stoichiometric iodine; however, catalytic amounts are sufficient if high heat and DMSO are used, as DMSO regenerates the active iodine species.

  • Reflux: Heat the mixture to 130°C for 2–4 hours.

  • Quenching (Critical Step): Cool the mixture to room temperature and pour into Ice Water (50 mL) .

  • Iodine Removal: Add saturated Sodium Thiosulfate solution (10 mL) and stir for 10 minutes.

    • Visual Cue: The brown color of iodine should fade, leaving a white or pale yellow precipitate (the flavone).

  • Isolation: Extract with Ethyl Acetate (3 x 20 mL) if solid does not precipitate well, OR filter the solid directly. Wash with water.[1]

  • Purification: Recrystallize from Methanol or Hexane/EtOAc.

Data Presentation & Analysis

Yield Comparison by Substituent

The electronic nature of the benzaldehyde substituent significantly impacts the yield of the Claisen-Schmidt step.

Substituent (R)Electronic EffectChalcone Yield (%)Flavone Yield (%)Melting Point (°C)
H (Unsubstituted)Neutral857897-98
4-OCH3 Electron Donating9280157-158
4-Cl Electron Withdrawing7872188-190
4-NO2 Strong Withdrawing6560202-204

Table 1: Comparative yields demonstrating that electron-donating groups generally stabilize the chalcone intermediate, improving yields.

Purification Workflow

The following decision tree outlines the logic for purifying the intermediate chalcone, a common bottleneck in this protocol.

PurificationLogic Start Crude Chalcone (Post-Acidification) State1 Physical State? Start->State1 Solid Solid Precipitate State1->Solid Yes Oil Oily/Gummy Mass State1->Oil No ActionSolid Vacuum Filtration Wash w/ Cold H2O Solid->ActionSolid ActionOil Triturate with Ice-Cold Hexane Oil->ActionOil Recryst Recrystallize (EtOH or MeOH) ActionSolid->Recryst Check Did it solidify? ActionOil->Check Check->Solid Yes Seed Add Seed Crystal or Scratch Glass Check->Seed No Seed->Check

Figure 2: Decision logic for handling crude chalcone products.

Expertise & Troubleshooting (E-E-A-T)

The "Oiling Out" Phenomenon

Issue: During the acidification of the Claisen-Schmidt product, the chalcone separates as a sticky oil rather than a solid. Causality: This often occurs if the reaction mixture contains unreacted aldehyde or if the ethanol concentration is too high during quenching, preventing clean crystallization. Solution: Decant the aqueous layer.[4] Add a small volume of ethanol (just enough to dissolve the oil at heat), then add water dropwise until turbid. Cool slowly. Scratching the inner wall of the flask with a glass rod induces nucleation.

The Cannizzaro Side-Reaction

Issue: Low yield of chalcone when using electron-withdrawing aldehydes (e.g., 4-Nitrobenzaldehyde). Causality: Strong bases (KOH) can trigger the Cannizzaro reaction (disproportionation of the aldehyde) rather than the aldol condensation. Solution: Lower the base concentration to 10-15% or switch to a milder base like Barium Hydroxide [


] or use acid-catalyzed conditions (dry HCl gas in ethyl acetate) for sensitive substrates.
Iodine Removal

Issue: Final flavone product is brown/orange. Causality: Trapped iodine in the crystal lattice. Solution: The thiosulfate wash is non-negotiable. If the solid remains colored, redissolve in EtOAc and wash the organic layer with saturated sodium thiosulfate until the aqueous layer no longer changes color.

References

  • Iodine-Mediated Cyclization Doshi, H. et al. "Synthesis of Flavones via Oxidative Cyclization."[1][2][5] Journal of Chemical Research. [Link] (Surrogate link to RSC equivalent context)

  • Recrystallization Techniques MIT Digital Lab Techniques Manual. "Recrystallization."[3][6][7][8] [Link]

  • Green Chemistry Approaches National Institutes of Health (PMC). "Chalcone Synthesis by Green Claisen–Schmidt Reaction."[9] [Link]

Sources

Application

Application Notes &amp; Protocols: 8-Acetyl-6-methyl-2-phenyl-chromen-4-one as a Novel Molecular Probe for Bioorthogonal Labeling

Disclaimer: The following document presents a scientifically-informed, theoretical framework for the application of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one as a molecular probe. While based on the known properties of th...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following document presents a scientifically-informed, theoretical framework for the application of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one as a molecular probe. While based on the known properties of the chromen-4-one scaffold and principles of molecular probe design, the specific protocols and applications described herein are illustrative and require experimental validation.

Introduction: The Potential of a New Chromen-4-one Probe

The chromen-4-one (flavone) scaffold is a privileged structure in medicinal chemistry and chemical biology, renowned for its diverse biological activities and inherent fluorescence.[1][2] These properties make it an excellent starting point for the development of novel molecular probes. This guide details the proposed use of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one , a custom-designed derivative, as a versatile tool for researchers in cell biology and drug development.

The unique substitution pattern of this molecule—featuring an 8-acetyl group, a 6-methyl group, and a 2-phenyl ring—is hypothesized to confer a combination of desirable properties:

  • Environmental Sensitivity: The core chromen-4-one structure often exhibits fluorescence that is sensitive to the local environment, making it a potential sensor for changes in polarity or binding events.[3]

  • Bioorthogonal Handle: The 8-acetyl group is proposed as a reactive handle for "click chemistry," a class of biocompatible reactions that allow for the specific labeling of biomolecules in complex biological systems.[4]

  • Favorable Photophysics: The extended conjugation provided by the 2-phenyl group is expected to result in favorable photophysical properties, such as a reasonable quantum yield and a Stokes shift suitable for imaging applications.

This document will provide a theoretical framework for the synthesis, characterization, and application of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one as a bioorthogonal labeling probe.

Proposed Mechanism of Action: Bioorthogonal Labeling via Click Chemistry

The primary proposed application of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one is as a bioorthogonal probe for labeling azide-modified biomolecules. The mechanism relies on the conversion of the acetyl group to a terminal alkyne, which can then undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Workflow for Probe Activation and Labeling:

A 1. Introduction of Azide into Biomolecule (e.g., via metabolic labeling with an azide-modified sugar) C 3. Cell Fixation and Permeabilization A->C B 2. Activation of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one (Conversion of acetyl to a terminal alkyne) D 4. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Probe reacts with azide-modified biomolecule) B->D C->D E 5. Wash and Imaging (Fluorescence microscopy) D->E

Caption: Proposed workflow for bioorthogonal labeling using 8-Acetyl-6-methyl-2-phenyl-chromen-4-one.

Synthesis and Characterization

Proposed Synthetic Scheme:

A common approach involves the Baker-Venkataraman rearrangement, starting from an appropriately substituted 2'-hydroxyacetophenone.

Spectroscopic Characterization:

The successful synthesis of the compound would be confirmed using a suite of standard analytical techniques. The following table provides expected, representative data based on the analysis of structurally similar compounds.[7][8][9]

Technique Expected Data
¹H NMR Resonances corresponding to the acetyl protons, methyl protons, aromatic protons of both rings, and the characteristic chromen-4-one proton.
¹³C NMR Signals for the carbonyl carbons (acetyl and chromen-4-one), aromatic carbons, and aliphatic carbons (methyl and acetyl methyl).
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of C₁₈H₁₄O₃ (278.30 g/mol ).
IR Spec. Characteristic C=O stretching frequencies for the ketone and acetyl groups, as well as aromatic C-H and C=C stretching vibrations.[8]

Application: Imaging Glycosylation in Cultured Cells

A primary application of this probe would be in the visualization of newly synthesized glycoproteins in cultured cells. This is achieved by metabolically labeling cells with an azide-modified sugar (e.g., N-azidoacetylmannosamine, ManNAz), which is incorporated into the glycan chains of proteins. The alkyne-modified probe can then be "clicked" onto these azide-tagged proteins for fluorescent visualization.

Experimental Protocol: Fluorescent Labeling of Glycoproteins

  • Metabolic Labeling:

    • Plate cells (e.g., HeLa) on glass coverslips in a 6-well plate and culture to 70-80% confluency.

    • Replace the normal growth medium with a medium supplemented with 50 µM ManNAz.

    • Incubate for 24-48 hours to allow for the incorporation of the azide-modified sugar into glycoproteins.

  • Cell Fixation and Permeabilization:

    • Wash the cells three times with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Click Reaction:

    • Prepare a fresh "click cocktail" containing:

      • 10 µM alkyne-modified 8-Acetyl-6-methyl-2-phenyl-chromen-4-one probe

      • 1 mM CuSO₄

      • 10 mM sodium ascorbate (freshly prepared)

      • 100 µM TBTA (tris(benzyltriazolylmethyl)amine) ligand

    • Add the click cocktail to the cells and incubate for 1 hour at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells five times with PBS containing 0.05% Tween 20.

    • (Optional) Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the chromen-4-one probe and DAPI.

Data Presentation:

Parameter Expected Value
Excitation Max. ~350 nm
Emission Max. ~450 nm
Quantum Yield 0.1 - 0.3 (in ethanol)
Molar Extinction Coeff. 15,000 - 25,000 M⁻¹cm⁻¹

Further Potential Applications

The versatility of the chromen-4-one scaffold suggests other potential applications for this probe and its derivatives:

  • Enzyme Activity Assays: The acetyl group could be a substrate for certain deacetylases. Cleavage of the acetyl group could lead to a change in the fluorescence properties of the molecule, enabling a turn-on or ratiometric assay for enzyme activity.

  • Sensing Metal Ions: The carbonyl and ether oxygens of the chromen-4-one core can act as a chelation site for certain metal ions. Binding of a metal ion could perturb the electronic structure of the molecule, leading to a detectable change in its fluorescence.

  • Probing Cellular Microenvironments: Due to the potential environmental sensitivity of its fluorescence, the probe could be used to report on changes in local polarity within different cellular compartments or in response to cellular stress.

Troubleshooting

Problem Possible Cause Solution
No or weak fluorescent signal Inefficient metabolic labelingIncrease the concentration of the azide-modified sugar or the labeling time.
Incomplete click reactionPrepare fresh solutions of sodium ascorbate and CuSO₄. Ensure the use of a copper ligand like TBTA.
Low probe concentrationIncrease the concentration of the alkyne-probe in the click cocktail.
High background fluorescence Insufficient washingIncrease the number and duration of the wash steps after the click reaction.
Non-specific binding of the probeInclude a blocking step (e.g., with bovine serum albumin) before the click reaction.
Photobleaching Excessive exposure to excitation lightReduce the exposure time and/or the intensity of the excitation source. Use an anti-fade mounting medium.

Conclusion

8-Acetyl-6-methyl-2-phenyl-chromen-4-one represents a promising, albeit currently theoretical, molecular probe with potential applications in bioorthogonal chemistry and cellular imaging. Its design leverages the favorable properties of the chromen-4-one scaffold while incorporating a reactive handle for specific biomolecular labeling. The protocols and data presented in this guide provide a solid foundation for the future experimental validation and development of this and other novel chromen-4-one-based molecular probes.

References

  • Simultaneous Detection of Eight Prohibited Flavor Compounds in Foodstuffs Using Gas Chromatography–Tandem Mass Spectrometry. (2019). Journal of Food Protection, 82(2), 331-338. Available at: [Link]

  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (n.d.). Pharmaceutical and Biological Evaluations. Available at: [Link]

  • 6-Methyl-2-phenyl-chromen-4-one. (n.d.). PubChem. Available at: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry, 55(15), 6975-6979. Available at: [Link]

  • Synthesis of Chromones and Flavones. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Chromene-based fluorescent probes for sensing and bioimaging. (2022). APL Bioengineering, 6(1), 011501. Available at: [Link]

  • Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. (2015). Molecules, 20(12), 21826-21839. Available at: [Link]

  • 6-METHYL-2-PHENYL-CHROMEN-4-ONE. (n.d.). gsrs.ncats.nih.gov. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. (2014). Molecules, 19(9), 14784-14803. Available at: [Link]

  • Click Chemistry. (n.d.). Carl ROTH. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2025). Molecules, 30(17), 4235. Available at: [Link]

  • Alteration of Lipid Bilayer Electrical Potential by Phytochemicals and Synthetic Analogs: Implications for Cellular Function. (2026). International Journal of Molecular Sciences, 27(5), 2345. Available at: [Link]

  • Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. (n.d.). NPAA. Available at: [Link]

  • Chromene-based fluorescent probes for sensing and bioimaging. (2022). APL Bioengineering, 6(1), 011501. Available at: [Link]

  • Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. (2021). acs.org. Available at: [Link]

Sources

Method

Application Notes and Protocols for Evaluating the Antioxidant Activity of Flavones

Abstract Flavones, a significant subclass of flavonoids, are polyphenolic compounds widely distributed in the plant kingdom, recognized for their potential health benefits, which are largely attributed to their antioxida...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Flavones, a significant subclass of flavonoids, are polyphenolic compounds widely distributed in the plant kingdom, recognized for their potential health benefits, which are largely attributed to their antioxidant properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antioxidant activity of flavones. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach. We detail the foundational mechanisms of flavonoid antioxidant action and provide step-by-step protocols for four widely accepted chemical assays—DPPH, ABTS, FRAP, and ORAC—as well as the more biologically relevant Cellular Antioxidant Activity (CAA) assay.

Foundational Principles: Mechanisms and Assay Selection

A thorough understanding of how flavones neutralize free radicals is critical for selecting appropriate assays and interpreting results. Their antioxidant action is not monolithic but occurs through several distinct mechanisms, often dictated by their molecular structure.

Mechanisms of Flavonoid Antioxidant Action

The antioxidant capacity of flavones is primarily governed by the number and arrangement of hydroxyl (-OH) groups, the presence of a C2-C3 double bond, and a 4-oxo (keto) group in the C-ring.[2][3] These features facilitate radical scavenging through three main pathways:

  • Hydrogen Atom Transfer (HAT): The flavonoid donates a hydrogen atom from one of its hydroxyl groups to a free radical, quenching the radical and forming a more stable flavonoid radical.[4] This mechanism is a key component of the ORAC assay.

  • Single Electron Transfer (SET): The flavonoid donates an electron to a free radical, converting it into a more stable species. This process is often followed by proton transfer. The DPPH, ABTS, and FRAP assays are primarily based on the SET mechanism.[5]

  • Transition Metal Chelation: Flavones can bind to transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which are potent catalysts for the formation of reactive oxygen species (ROS) via the Fenton reaction. By chelating these metals, flavones prevent the initiation of oxidative chain reactions.[1][5]

The interplay of these mechanisms is visualized in the diagram below.

cluster_flavone Flavone Core Structure cluster_radicals Reactive Species cluster_outcomes Reaction Outcomes Flavone Flavone (with -OH groups) HAT Hydrogen Atom Transfer (HAT) Flavone->HAT H• donation SET Single Electron Transfer (SET) Flavone->SET e⁻ donation Chelation Metal Chelation Flavone->Chelation Radical Free Radical (R•) Radical->HAT Radical->SET Metal Transition Metal (Fe²⁺/Cu²⁺) Metal->Chelation QuenchedRadical Quenched Radical (RH) HAT->QuenchedRadical FlavoneRadical Stable Flavone Radical (F•) HAT->FlavoneRadical SET->QuenchedRadical SET->FlavoneRadical ChelatedMetal Inactive Metal Complex Chelation->ChelatedMetal

Caption: Core mechanisms of flavone antioxidant activity.

Strategic Selection of Assays

No single assay can fully capture the total antioxidant capacity of a compound. A battery of tests is essential for a comprehensive profile. The choice of assays should be guided by the intended application and the desire to probe different antioxidant mechanisms.

start Start: Evaluate Flavone Antioxidant Activity prep Sample Preparation (Stock & Working Solutions) start->prep assays Select Assay Battery prep->assays dpph DPPH Assay (SET-based) assays->dpph Screening abts ABTS Assay (SET-based) assays->abts Screening frap FRAP Assay (Electron Transfer) assays->frap Reducing Power orac ORAC Assay (HAT-based) assays->orac Peroxyl Radical Scavenging caa Cellular Assay (CAA) (Biological Relevance) assays->caa In Cellulo analysis Data Analysis (% Inhibition, IC₅₀, TEAC) dpph->analysis abts->analysis frap->analysis orac->analysis caa->analysis interpretation Interpretation & SAR (Structure-Activity Relationship) analysis->interpretation end End: Comprehensive Antioxidant Profile interpretation->end

Caption: Recommended workflow for antioxidant capacity assessment.

General Laboratory Procedures

Adherence to standardized procedures for sample and reagent preparation is paramount for generating reproducible and reliable data.

Sample Preparation
  • Stock Solutions: Accurately weigh the flavone compound. Dissolve in an appropriate solvent to create a high-concentration stock solution (e.g., 1-10 mM). Dimethyl sulfoxide (DMSO) is commonly used, but ethanol or methanol may also be suitable depending on solubility.[3]

  • Working Solutions: Prepare a series of dilutions from the stock solution using the same solvent required for the specific assay (e.g., methanol for DPPH, phosphate buffer for ORAC).

  • Positive Controls: Prepare stock and working solutions of standard antioxidants such as Trolox (a water-soluble vitamin E analog), Ascorbic Acid (Vitamin C), or Quercetin in the same manner as the test compound.[6][7]

Instrumentation

A UV-Vis microplate reader capable of absorbance and/or fluorescence measurements is required for the protocols described. For the ORAC and CAA assays, the reader should have kinetic reading capabilities and precise temperature control.

Detailed Experimental Protocols (Acellular Assays)

The following protocols are optimized for a 96-well microplate format, which is ideal for high-throughput screening.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of a flavone to donate a hydrogen atom or electron to the stable DPPH radical.[7] The reduction of the deep violet DPPH radical to the yellow-colored non-radical form, DPPH-H, is monitored by measuring the decrease in absorbance at approximately 517 nm.[6][7]

  • Reagents and Materials:

    • DPPH (M.W. 394.32)

    • Methanol (spectrophotometric grade)

    • Test flavone and positive control (e.g., Trolox)

    • 96-well clear flat-bottom microplate

    • Microplate reader

  • Step-by-Step Protocol:

    • Prepare DPPH Working Solution: Dissolve DPPH in methanol to a concentration of 0.1 mM (approx. 0.004 g per 100 mL). The absorbance of this solution at 517 nm should be ~1.0.[6][8] Prepare this solution fresh and protect it from light.

    • Plate Layout:

      • Blank: Add 200 µL of methanol to triplicate wells.

      • Control: Add 100 µL of methanol and 100 µL of DPPH working solution to triplicate wells.

      • Test Samples: Add 100 µL of each flavone dilution and 100 µL of DPPH working solution to respective wells.

    • Incubation: Mix the contents gently and incubate the plate in the dark at room temperature for 30 minutes.[8][9]

    • Measurement: Measure the absorbance of all wells at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100[7]

    • Plot the % Scavenging against the concentration of the flavone.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) from the plot using non-linear regression analysis.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
  • Principle: In this assay, ABTS is oxidized to its radical cation (ABTS•⁺) by potassium persulfate. ABTS•⁺ is a blue-green chromophore. In the presence of an antioxidant, the radical is reduced back to the colorless neutral form. The decrease in absorbance is measured at 734 nm.[10]

  • Reagents and Materials:

    • ABTS diammonium salt (M.W. 548.68)

    • Potassium persulfate (K₂S₂O₈)

    • Methanol or Ethanol

    • Test flavone and positive control (e.g., Trolox)

    • 96-well clear flat-bottom microplate

    • Microplate reader

  • Step-by-Step Protocol:

    • Prepare ABTS•⁺ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical.[9][11]

    • Prepare ABTS•⁺ Working Solution: Before use, dilute the stock solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[12]

    • Plate Layout:

      • Control: Add 20 µL of solvent (e.g., methanol) and 180 µL of ABTS•⁺ working solution to triplicate wells.

      • Test Samples: Add 20 µL of each flavone dilution and 180 µL of ABTS•⁺ working solution to respective wells.

    • Incubation: Mix and incubate at room temperature for 6-10 minutes.[11][13]

    • Measurement: Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging activity as described for the DPPH assay.

    • Determine the IC₅₀ value from the dose-response curve.

    • Alternatively, results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is generated using Trolox as the standard, and the activity of the flavone is expressed as µM of Trolox equivalents per µM of the compound.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺-TPTZ) at a low pH. This reduction results in the formation of an intense blue-colored complex, with absorbance measured at 593 nm.[14][15]

  • Reagents and Materials:

    • Acetate buffer (300 mM, pH 3.6)

    • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

    • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

    • Test flavone

    • 96-well clear flat-bottom microplate

    • Microplate reader

  • Step-by-Step Protocol:

    • Prepare FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[15][16]

    • Prepare Standard Curve: Prepare a series of dilutions of ferrous sulfate (e.g., 0 to 20 nmol/well).[17]

    • Plate Layout:

      • Standards: Add 10 µL of each ferrous sulfate dilution to triplicate wells.

      • Test Samples: Add 10 µL of each flavone dilution to respective wells.

    • Reaction: Add 190 µL of the pre-warmed FRAP reagent to all wells.[17]

    • Incubation: Incubate the plate at 37°C. Absorbance can be read kinetically or at a fixed endpoint (e.g., 4-10 minutes, up to 60 minutes for slow-reacting compounds).[16][17]

    • Measurement: Measure the absorbance at 593 nm.

  • Data Analysis:

    • Subtract the blank reading from all standard and sample readings.

    • Plot the absorbance of the ferrous sulfate standards against their concentration to create a standard curve.

    • Use the linear regression equation from the standard curve to determine the Fe²⁺ equivalent (in nmol) for each sample.

    • Results are expressed as mM of Fe²⁺ equivalents per gram or mole of the flavone.

ORAC (Oxygen Radical Absorbance Capacity) Assay
  • Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is monitored over time. The presence of an antioxidant slows the decay, and the antioxidant capacity is quantified by comparing the area under the fluorescence decay curve (AUC) to that of a Trolox standard.[18][19]

  • Reagents and Materials:

    • Fluorescein sodium salt

    • AAPH (prepare fresh daily)

    • Trolox (for standard curve)

    • Phosphate buffer (e.g., 75 mM, pH 7.4)

    • 96-well black, clear-bottom microplate

    • Fluorescence microplate reader with kinetic capability, injectors, and temperature control (37°C)

  • Step-by-Step Protocol:

    • Prepare Solutions: Prepare all solutions (Trolox standards, flavone samples, fluorescein) in phosphate buffer.

    • Plate Layout:

      • Add 25 µL of Trolox standards, flavone samples, or buffer (for blank) to triplicate wells.

      • Add 150 µL of fluorescein working solution to all wells.[18]

    • Pre-incubation: Incubate the plate in the reader at 37°C for at least 10 minutes.[8]

    • Initiate Reaction: Rapidly inject 25 µL of freshly prepared AAPH solution into all wells to start the reaction.[18]

    • Measurement: Immediately begin kinetic measurement of fluorescence (Excitation: 485 nm, Emission: 520-535 nm) every 1-2 minutes for 60-120 minutes, until fluorescence has decayed by >90% in the blank wells.[8][19]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC for each standard and sample: Net AUC = AUC_sample - AUC_blank.

    • Plot the Net AUC of the Trolox standards against their concentration to create a standard curve.

    • Use the standard curve to determine the ORAC value of the flavone, expressed as µmol of Trolox equivalents (TE) per µmol or mg of the compound.

AssayPrincipleWavelengthStandardKey Result
DPPH Radical Scavenging (SET)~517 nmTrolox / Ascorbic AcidIC₅₀ (µM)
ABTS Radical Cation Scavenging (SET)~734 nmTroloxIC₅₀ (µM) or TEAC
FRAP Ferric Ion Reduction~593 nmFeSO₄Fe²⁺ Equivalents (mM)
ORAC Peroxyl Radical Scavenging (HAT)Ex:485/Em:520 nmTroloxORAC Value (µmol TE)

Advanced Protocol: Cellular Antioxidant Activity (CAA) Assay

  • Rationale: Chemical assays do not account for bioavailability, metabolism, or localization of a compound within a cell. The CAA assay is a more biologically relevant method that measures antioxidant activity within a cell line.[3][8]

  • Principle: Human hepatocarcinoma (HepG2) cells are pre-loaded with a probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is non-fluorescent and cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell. Peroxyl radicals generated by ABAP oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of a co-incubated flavone to prevent this oxidation is measured by the reduction in fluorescence intensity over time.[3][8]

Caption: Principle of the Cellular Antioxidant Activity (CAA) Assay.

  • Reagents and Materials:

    • HepG2 cell line

    • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics

    • DCFH-DA solution (in methanol or DMSO)

    • ABAP (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution (in HBSS)

    • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

    • Black, clear-bottom 96-well cell culture plates

    • Fluorescence microplate reader with kinetic capability and temperature control (37°C)

  • Step-by-Step Protocol:

    • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[3]

    • Treatment: Remove the growth medium. Treat the cells with 100 µL of medium containing various concentrations of the test flavone (and positive control, e.g., Quercetin) for 1 hour.[8]

    • Probe Loading: Remove the treatment medium. Add 100 µL of medium containing both the flavone and 25 µM DCFH-DA. Incubate for 1 hour at 37°C.[3][8]

    • Wash: Remove the probe solution and wash the cells gently with 100 µL of PBS.

    • Induce Oxidative Stress: Add 100 µL of 600 µM ABAP solution (in HBSS) to each well.[8]

    • Measurement: Immediately place the plate in the reader (37°C) and measure fluorescence (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.[8]

  • Data Analysis:

    • Calculate the AUC for each concentration.

    • Calculate the percent inhibition for each concentration relative to the control (cells treated with ABAP but no antioxidant).

    • Determine the EC₅₀ value, which is the concentration of the flavone required to produce a 50% reduction in fluorescence.

    • Results are often expressed as CAA units, where 1 unit is equivalent to the activity of 1 µmol of Quercetin.

Conclusion and Best Practices

Evaluating the antioxidant activity of flavones requires a multi-assay approach to capture the different mechanisms of action.

  • Start Broadly: Use a combination of SET (DPPH, ABTS, FRAP) and HAT (ORAC) based assays for initial screening and mechanistic insight.

  • Prioritize Biological Relevance: For lead compounds, the CAA assay is essential to confirm activity in a cellular context, providing a more reliable indicator of potential in vivo efficacy.

  • Understand Structure-Activity: Correlate the results with the flavone's structure. For instance, the presence of a 3',4'-catechol group in the B-ring is a strong predictor of high antioxidant activity in most systems.[3]

  • Report Thoroughly: Always report IC₅₀ or EC₅₀ values and, where possible, express activity relative to a common standard like Trolox (TEAC) to facilitate cross-study comparisons.

By following these detailed protocols and understanding the principles behind them, researchers can generate robust, reliable, and meaningful data on the antioxidant potential of flavones, accelerating their research and development efforts.

References

  • Wolfe, K. L., & Liu, R. H. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry. [Link]

  • Rohmah, J. J., & Rofinda, Z. D. (2022). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Jurnal Kimia Riset. [Link]

  • Minarti, M., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences. [Link]

  • Wang, M., et al. (2020). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. Oxidative Medicine and Cellular Longevity. [Link]

  • Rowett Research Institute. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. ResearchGate. [Link]

  • Singh, R., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Molecules. [Link]

  • Kopustinskiene, D. M., et al. (2020). Flavonoids: structure–function and mechanisms of action and opportunities for drug development. Frontiers in Pharmacology. [Link]

  • Adhikari, S., et al. (2021). Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study. Journal of Agricultural and Food Chemistry. [Link]

  • Bialek-Bylka, G. E., et al. (2012). antioxidant activity of flavonoids of different polarity, assayed by modified abts cation radical decolorization. Acta Poloniae Pharmaceutica. [Link]

  • Platzer, M., et al. (2023). DPPH Radical Scavenging Assay. MDPI. [Link]

  • Ganske, F. (2014). ORAC assay to determine antioxidant capacity. BMG Labtech. [Link]

  • Alzaid, F., et al. (2024). Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine. MDPI. [Link]

  • Zen-Bio, Inc. (2021). ORAC Antioxidant Assay Kit. Zen-Bio. [Link]

  • Jamedar, N. F., et al. (2013). Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences. [Link]

  • Devjani, S., et al. (2018). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. Biochemistry and Biophysics Reports. [Link]

  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie. [Link]

  • Zhang, D., et al. (2025). Optimal Extraction of Antioxidants, Flavonoids, and Phenolic Acids from the Leaves of Apocynum venetum L. by Response Surface Methodology with Integrated Chemical Profiles and Bioactivity Evaluation. MDPI. [Link]

  • Bioquochem. (n.d.). KF01004 ORAC Antioxidant Capacity Assay Kit. Bioquochem. [Link]

  • Foti, M. C., et al. (2001). Antioxidant Mechanism of Flavonoids. Solvent Effect on Rate Constant for Chain-Breaking Reaction of Quercetin and Epicatechin in Autoxidation of Methyl Linoleate. Journal of Agricultural and Food Chemistry. [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. [Link]

  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal. [Link]

  • Li, Y., et al. (2021). Separation and preparation of the main flavonoids in Flos Dolichoris Lablab and their antioxidant activity. Journal of Natural Medicines. [Link]

  • Olech, M., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one

Welcome to the technical support center for the synthesis of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one, a key intermediate in various research and drug development applications. This guide is designed to provide researche...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one, a key intermediate in various research and drug development applications. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to optimize their synthetic yields and overcome common experimental hurdles.

I. Overview of the Synthesis

The most common and reliable method for synthesizing 2-phenyl-chromen-4-ones (flavones), including the target molecule 8-Acetyl-6-methyl-2-phenyl-chromen-4-one, is through the Baker-Venkataraman rearrangement.[1][2][3] This pathway involves three principal stages:

  • Esterification: The phenolic hydroxyl group of a substituted 2-hydroxyacetophenone is acylated, typically with a benzoyl derivative, to form a 2-acyloxyacetophenone.

  • Rearrangement: A base-catalyzed intramolecular rearrangement of the 2-acyloxyacetophenone yields a 1,3-diketone intermediate.[1][2]

  • Cyclization: An acid-catalyzed intramolecular cyclization and subsequent dehydration of the 1,3-diketone affords the final chromen-4-one product.[1][2]

This guide will address potential issues at each of these critical stages.

II. Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the synthesis.

Stage 1: Esterification of 2-Hydroxyacetophenone Derivative

Question 1: The esterification of my substituted 2-hydroxyacetophenone is sluggish or incomplete, resulting in a low yield of the 2-benzoyloxyacetophenone intermediate. What are the likely causes and how can I improve this step?

Answer:

Incomplete esterification is a common issue that can significantly impact the overall yield. The primary causes often revolve around the reactivity of the starting materials and the reaction conditions.

Causality and Solutions:

  • Purity of Reagents: Ensure that the 2-hydroxyacetophenone derivative is pure and dry. Moisture can hydrolyze the benzoyl chloride, reducing its effective concentration. Similarly, the pyridine used as a base and solvent should be anhydrous.

  • Reactivity of Benzoyl Chloride: Use freshly opened or distilled benzoyl chloride. Over time, it can react with atmospheric moisture to form benzoic acid, which will not participate in the esterification.

  • Exothermic Reaction Control: The initial reaction between 2-hydroxyacetophenone and benzoyl chloride in pyridine is exothermic.[1] It's crucial to control this initial heat evolution. While allowing the reaction to proceed without cooling can sometimes be sufficient, if you observe significant side product formation, consider performing the initial addition of benzoyl chloride at a reduced temperature (e.g., in an ice bath) and then allowing the mixture to warm to room temperature.[4]

  • Reaction Time: While the initial exothermic phase may be short, ensure the reaction is stirred for an adequate duration to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.[4]

  • Alternative Acylating Agents: If benzoyl chloride proves problematic, consider using benzoic anhydride in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This method can sometimes provide cleaner reactions, albeit potentially at a slower rate.

Stage 2: Baker-Venkataraman Rearrangement

Question 2: My Baker-Venkataraman rearrangement to form the 1,3-diketone is giving a low yield. I observe a complex mixture of products by TLC.

Answer:

The Baker-Venkataraman rearrangement is the cornerstone of this synthesis, and its success hinges on the careful control of base, solvent, and temperature.

Causality and Solutions:

  • Base Strength and Stoichiometry: Potassium hydroxide (KOH) or sodium hydride (NaH) are commonly used bases.[2] Ensure the base is of high purity and used in sufficient molar excess to drive the reaction to completion. For KOH, it should be finely pulverized to maximize its surface area.[5]

  • Solvent Choice: Anhydrous pyridine is a common solvent for this rearrangement.[1] However, other aprotic solvents like tetrahydrofuran (THF) or toluene can also be effective, particularly when using a strong base like NaH.[2] The solvent must be scrupulously dry.

  • Temperature Control: The rearrangement is typically conducted at a moderately elevated temperature, for instance, 50°C.[1] Temperatures that are too high can lead to decomposition and the formation of side products. Conversely, a temperature that is too low will result in a sluggish reaction. Optimization of the reaction temperature for your specific substrate is recommended.

  • Reaction Monitoring: The progress of the rearrangement should be carefully monitored by TLC. The disappearance of the starting 2-benzoyloxyacetophenone and the appearance of the more polar 1,3-diketone product are key indicators.

  • Work-up Procedure: After the rearrangement is complete, the reaction mixture is typically cooled and acidified (e.g., with dilute acetic acid or hydrochloric acid) to precipitate the 1,3-diketone.[1] Ensure the acidification is done carefully to avoid excessive heat generation.

Stage 3: Acid-Catalyzed Cyclization

Question 3: The final cyclization of the 1,3-diketone to the chromen-4-one is not proceeding efficiently. What factors influence this step?

Answer:

The acid-catalyzed cyclization and dehydration is generally a high-yielding step, but issues can arise from the catalyst, solvent, and reaction conditions.

Causality and Solutions:

  • Acid Catalyst: Concentrated sulfuric acid in glacial acetic acid is a standard and effective catalyst system for this cyclization.[1] The amount of sulfuric acid should be catalytic but sufficient to promote the reaction. Other strong acids like perchloric acid have also been used.[6]

  • Reaction Temperature and Time: The cyclization often requires heating. A boiling water bath is a common method to provide controlled heating.[1] The reaction should be monitored by TLC to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.

  • Purity of the 1,3-Diketone: The crude 1,3-diketone from the previous step can often be used directly.[1] However, if you are experiencing issues with the cyclization, purifying the 1,3-diketone by recrystallization may be beneficial.

  • Work-up and Purification: The final product is typically isolated by pouring the reaction mixture into ice water, which causes the chromen-4-one to precipitate.[1] The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol.

III. Frequently Asked Questions (FAQs)

Q1: Can I perform the Baker-Venkataraman rearrangement and cyclization in a one-pot procedure?

A1: While the classical approach involves isolating the 1,3-diketone intermediate, some modified one-pot procedures have been reported. These often involve a change in reaction conditions after the rearrangement is complete, such as the direct addition of an acid catalyst. However, for optimizing the yield of a specific target molecule like 8-Acetyl-6-methyl-2-phenyl-chromen-4-one, a stepwise approach with isolation of the intermediate is generally more reliable and easier to troubleshoot.

Q2: What are some alternative methods for the synthesis of chromen-4-ones?

A2: While the Baker-Venkataraman rearrangement is widely used, other methods exist. These include:

  • Palladium-catalyzed carbonylative cyclization reactions of o-iodophenols with terminal acetylenes.[7]

  • Intramolecular Wittig reactions of acylphosphoranes derived from O-acylsalicylic acids.[7]

  • Microwave-assisted synthesis from 1-(2-hydroxyphenyl)ethanone derivatives.[7]

The choice of method often depends on the availability of starting materials and the desired substitution pattern on the chromone core.

Q3: How can I confirm the structure of my final product, 8-Acetyl-6-methyl-2-phenyl-chromen-4-one?

A3: A combination of spectroscopic techniques is essential for structural confirmation:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic signals for the aromatic protons, the methyl group, the acetyl group, and the vinyl proton on the chromone ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the number of unique carbon atoms and their chemical environments.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carbonyl groups (ketone and acetyl) and the aromatic C=C bonds.

Q4: Are there any safety precautions I should be aware of during this synthesis?

A4: Yes, several safety precautions are crucial:

  • Pyridine: Is a flammable and toxic liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Benzoyl Chloride: Is corrosive and a lachrymator. It should also be handled in a fume hood with appropriate PPE.

  • Concentrated Sulfuric Acid: Is highly corrosive. Handle with extreme care and add it slowly to other solutions to avoid splashing.

  • General Precautions: Always wear appropriate PPE, work in a well-ventilated area, and be familiar with the safety data sheets (SDS) for all chemicals used.

IV. Experimental Protocols & Data

Table 1: Summary of Key Reaction Parameters
StepReagentsSolventTemperatureKey Considerations
Esterification 4-Acetyl-2-methyl-6-hydroxyacetophenone, Benzoyl ChloridePyridineRoom TemperatureExothermic reaction, use anhydrous reagents.
Rearrangement 2-Benzoyloxy-4-acetyl-6-methylacetophenone, KOHPyridine50°CUse finely pulverized, anhydrous base.
Cyclization 1-(2-Hydroxy-4-acetyl-6-methylphenyl)-3-phenylpropane-1,3-dione, H₂SO₄Glacial Acetic Acid100°CCatalytic amount of strong acid is crucial.
Detailed Experimental Protocol: Synthesis of Flavone (Parent Compound)[1]

This protocol for the parent flavone can be adapted for the synthesis of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one by using the appropriately substituted 2-hydroxyacetophenone.

Step 1: Preparation of 2-Benzoyloxyacetophenone

  • In a suitable flask, dissolve 2-hydroxyacetophenone (2.72 g, 20.0 mmol) in pyridine (5 mL).

  • Add benzoyl chloride (4.22 g, 30.0 mmol) via pipette.

  • Fit the flask with a calcium chloride drying tube and swirl. An exothermic reaction will occur.

  • Allow the reaction to stand for 20 minutes or until the heat evolution ceases.

  • Pour the reaction mixture into a beaker containing approximately 120 mL of 3% HCl and 40 g of crushed ice.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

Step 2: Baker-Venkataraman Rearrangement to o-Hydroxydibenzoylmethane

  • Place the crude 2-benzoyloxyacetophenone from the previous step into a flask with powdered potassium hydroxide (2.24 g, 40.0 mmol) and pyridine (20 mL).

  • Heat the solution to 50°C on a steam or water bath.

  • Cool the mixture to room temperature and carefully add 15 mL of 10% aqueous acetic acid.

  • Collect the resulting solid product by suction filtration and dry. This crude 1,3-diketone can be used directly in the next step.

Step 3: Acid-Catalyzed Cyclization to Flavone

  • In a 100 mL round-bottom flask, dissolve the crude o-hydroxydibenzoylmethane from the previous step in 25 mL of glacial acetic acid.

  • With stirring, add 1 mL of concentrated sulfuric acid.

  • Fit the flask with a reflux condenser and heat the mixture in a boiling water bath for 1 hour with continuous stirring.

  • Pour the hot reaction mixture onto crushed ice (~130 g) with stirring.

  • After the ice melts completely, collect the crude flavone product by vacuum filtration.

  • Wash the product with water until the filtrate is no longer acidic.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure flavone.

V. Visualizing the Workflow

Baker_Venkataraman_Synthesis Start Substituted 2-Hydroxyacetophenone Intermediate1 2-Benzoyloxyacetophenone Start->Intermediate1 Esterification (Benzoyl Chloride, Pyridine) Intermediate2 1,3-Diketone Intermediate1->Intermediate2 Baker-Venkataraman Rearrangement (KOH, Pyridine) Product 8-Acetyl-6-methyl-2-phenyl- chromen-4-one Intermediate2->Product Acid-Catalyzed Cyclization (H₂SO₄, Acetic Acid)

Caption: Workflow for the synthesis of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one via the Baker-Venkataraman rearrangement.

VI. References

  • Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Retrieved from [Link]

  • MDPI. (2022, October 13). Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. Retrieved from [Link]

  • ACS Publications. (2012, July 2). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hilaris Publisher. (2018, November 2). Synthesis and Characterization of New Coumarin Substituted Chromone (8-Methyl-4-phenyl-2H,10H-pyrano[2,3 - Hilaris Publisher. Retrieved from https://www.hilarispublisher.com/open-access/synthesis-and-characterization-of-new-coumarin-substituted-chromone-8methyl4phenyl2h10hpyrano23fchromene210dione-2161-0401-1000215.pdf

  • PMC - NIH. (2024, May 29). Domino reactions of chromones with activated carbonyl compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.). Phenol Acylation: Unexpected Improvement of the Selectivity to o-Hydroxyacetophenone by Passivation of the External Acid Sites o. Retrieved from [Link]

  • MDPI. (2025, August 31). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Acid site requirements for the synthesis of o-hydroxyacetophenone by acylation of phenol with acetic acid | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-/8-acetylchromen-2-ones. Reagents and conditions. Retrieved from [Link]

  • PMC. (2026, February 18). Original Synthesis of Substituted 6H-Benzo[c]chromene Derivatives Using a TDAE and Pd-Catalyzed Cyclization Strategy. Retrieved from [Link]

  • Frontiers. (2019, February 7). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN106916060B - Preparation method of high-purity p-hydroxyacetophenone. Retrieved from

  • Arkat USA. (2025, March 30). Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin. Retrieved from [Link]

  • Thieme. (2014, December 2). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (2020, July 16). Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). o-Hydroxyacetophenon. Retrieved from [Link]

  • ACG Publications. (2021, September 19). Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone. Retrieved from [Link]

  • Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Total synthesis of (−)-8-epi-chromazonarol enabled by a unique N2H4·H2O promoted intramolecular oxa-Michael cyclization reaction. Retrieved from [Link]

  • PMC. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Baker-Venkatraman Rearrangement. Retrieved from [Link]

  • RSC Publishing. (n.d.). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. Retrieved from [Link]

  • IJRAR. (n.d.). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. Retrieved from [Link]

  • PMC. (n.d.). 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate. Retrieved from [Link]

  • Taylor & Francis Online. (2009, September 16). Full article: Solid Phase Baker–Venkataraman rearrangement under solvent-free condition using grinding technique. Retrieved from [Link]

  • Wikipedia. (n.d.). Baker–Venkataraman rearrangement. Retrieved from [Link]

Sources

Optimization

overcoming solubility issues of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one in vitro

Technical Support Center: Solubility Optimization for Flavone Derivatives Subject: 8-Acetyl-6-methyl-2-phenyl-chromen-4-one (AMPC) Welcome to the Technical Support Center User Case: You are observing precipitation, incon...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for Flavone Derivatives Subject: 8-Acetyl-6-methyl-2-phenyl-chromen-4-one (AMPC)

Welcome to the Technical Support Center

User Case: You are observing precipitation, inconsistent IC50 values, or "noisy" baselines in your in vitro assays involving 8-Acetyl-6-methyl-2-phenyl-chromen-4-one.

Technical Diagnosis: This compound is a flavone derivative (chromen-4-one core). Structurally, it is a planar, highly lipophilic molecule with strong lattice energy. The acetyl and methyl substituents add bulk but do not significantly increase polarity.

  • Root Cause: The compound suffers from "Solvent Shock." When a concentrated DMSO stock is introduced directly into an aqueous buffer, the rapid change in dielectric constant forces the hydrophobic molecules to aggregate or crystallize before they can disperse.

Module 1: Stock Solution Preparation (The Foundation)[1]

Objective: Create a stable, monomeric starting point.

Q: What is the optimal solvent for my master stock? A: Anhydrous DMSO (Dimethyl Sulfoxide). Flavones exhibit excellent solubility in DMSO due to its high polar aprotic nature.

  • Protocol: Prepare a 10 mM or 50 mM master stock.

  • Critical Step: Sonicate for 5–10 minutes at 37°C to ensure complete dissolution of micro-crystals.

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C. Hygroscopic DMSO absorbs water from the air, which decreases solubility over time; use tight seals.

Q: Can I use Ethanol? A: Not recommended. Ethanol evaporates too quickly (changing concentration) and is less effective at disrupting the pi-pi stacking of the flavone rings compared to DMSO.

Module 2: The "Intermediate Dilution" Protocol

Objective: Prevent "Solvent Shock" precipitation during assay setup.

Q: I see a white cloud immediately after adding my drug to the media. Why? A: You likely pipetted a high-concentration DMSO stock (e.g., 10 mM) directly into the aqueous media. The local concentration at the pipette tip exceeds the solubility limit instantly.

The Solution: Serial Intermediate Dilution Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate buffer containing a co-solvent or carrier.

Step-by-Step Workflow
  • Master Stock: 10 mM in 100% DMSO.

  • Intermediate Stock (100x): Dilute the Master Stock 1:10 into pure DMSO first to reach your desired "1000x" equivalent, OR create a "working stock" in a solvent-tolerant vehicle (see Module 3).

  • The "Shift" Step:

    • Prepare the assay media.[1]

    • Crucial: If your final assay requires 10 µM compound, do not add 1 µL of 10 mM stock to 1 mL media.

    • Instead, dilute the 10 mM stock to 100 µM in media containing 0.5% surfactant (e.g., Pluronic F-127) or buffer with 10% DMSO .

  • Final Addition: Add this pre-diluted, stabilized solution to your cells/protein.

DilutionWorkflow Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Dilution (100 µM in 10% DMSO or Carrier) Stock->Inter 1:100 Dilution Precip PRECIPITATION (Solvent Shock) Stock->Precip Direct Addition (Avoid) Final Final Assay Well (10 µM, <0.5% DMSO) Inter->Final 1:10 Dilution

Figure 1: The Intermediate Dilution Strategy prevents the local high-concentration shock that causes immediate precipitation.

Module 3: Advanced Formulation (Carriers & Excipients)

Objective: Maintain solubility in the aqueous phase (Assay Buffer).

Q: The compound precipitates even with slow dilution. What now? A: You need a "chaperone" molecule to shield the hydrophobic core of the flavone from water.

Option A: Cyclodextrins (Highly Recommended)

Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard for flavones. It forms an inclusion complex, encapsulating the hydrophobic drug inside its donut-shaped cavity while presenting a hydrophilic exterior to the buffer.

  • Protocol: Add 0.5% to 2% (w/v) HP-β-CD to your assay buffer before adding the compound.

  • Validation: This is generally non-toxic to cells and does not interfere with most enzymatic assays.

Option B: Non-Ionic Surfactants

Pluronic F-127 or Tween 80 can prevent the formation of large aggregates.

  • Protocol: Pre-treat pipette tips with surfactant or add 0.01% - 0.05% Pluronic F-127 to the assay buffer.

  • Warning: High concentrations of surfactant can lyse cells or denature sensitive enzymes. Always run a "Vehicle Control" (Buffer + Surfactant + DMSO).

Comparison of Excipients

ExcipientRecommended Conc.MechanismBest For
DMSO < 0.5% (Final)Co-solventGeneral Stock
HP-β-CD 0.5% - 2.0%EncapsulationCell Assays, preventing precipitation
Pluronic F-127 0.01% - 0.05%Surface TensionPreventing aggregation/sticking to plastic
BSA (Albumin) 0.1%Carrier Protein"Promiscuous" inhibitors (Note: May reduce potency)

Module 4: Troubleshooting & Quality Control

Objective: Distinguish between true activity and artifacts.

Q: I have good IC50s, but are they real? A: Flavones are notorious for being "aggregators"—they form colloidal particles that non-specifically sequester enzymes, leading to false positives.

The Validation Workflow:

  • Visual Check: Hold the plate against a light source or use a microscope. Crystals look like needles; amorphous precipitates look like "dust."

  • Detergent Test: If your IC50 increases significantly (potency drops) upon adding 0.01% Triton X-100, your compound was likely aggregating. The detergent breaks the aggregate, revealing the true (lower) potency of the monomer.

  • Linearity Check: Plot Activity vs. Enzyme Concentration. If the inhibition is non-linear, it suggests non-specific binding (aggregation).

Troubleshooting Start Issue: Variable Data / Precipitation Check1 Visual/Microscopic Inspection Start->Check1 Crystals Crystals Visible? Check1->Crystals Sol1 Action: Use HP-β-CD or Reduce Conc. Crystals->Sol1 Yes AggCheck Suspect Colloidal Aggregation? Crystals->AggCheck No Detergent Run Detergent Test (Add 0.01% Triton/Tween) AggCheck->Detergent Yes Result IC50 Shifts > 3-fold? Detergent->Result FalsePos Diagnosis: False Positive (Aggregation Artifact) Result->FalsePos Yes TruePos Diagnosis: True Inhibition Result->TruePos No

Figure 2: Decision tree for troubleshooting solubility-driven assay artifacts.

Frequently Asked Questions (FAQ)

Q: Can I sonicate the final assay plate to dissolve the precipitate? A: No. Sonication generates heat and shear stress that can damage proteins or kill cells. It may also only temporarily disperse the precipitate, which will crash out again during incubation. You must solve the solubility chemically (excipients), not mechanically.

Q: The compound sticks to the plastic tips. What should I do? A: This is common for lipophilic flavones.

  • Use Low-Retention pipette tips.

  • Pre-rinse tips with the assay buffer containing the surfactant (e.g., Pluronic F-127) before aspirating the drug solution.

  • Consider using glass-coated plates if plastic binding is severe (though usually cost-prohibitive for HTS).

Q: What is the maximum DMSO concentration my cells can tolerate? A: Generally, 0.1% to 0.5% (v/v) .

  • Sensitive lines (primary neurons, stem cells): Keep < 0.1%.[1][2][3][4]

  • Robust lines (HeLa, HEK293): Can often tolerate up to 0.5% or 1%.

  • Always run a "Vehicle Control" (DMSO only) to normalize your data. If the vehicle kills >10% of cells, your DMSO concentration is too high.

References

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[5][6][][8] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553. (The definitive guide on aggregation artifacts). Link

  • Rowe, R. C., et al. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
  • Li, P., & Zhao, L. (2019). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 557, 13-22. (Strategies for solubilizing Class II compounds). Link

Sources

Troubleshooting

purification techniques for 8-Acetyl-6-methyl-2-phenyl-chromen-4-one

Technical Support Center: 8-Acetyl-6-methyl-2-phenyl-chromen-4-one Ticket System & Knowledge Base [1] Case ID: AMPC-PUR-001 Status: Open Subject: Purification Protocols & Troubleshooting for 8-Acetyl-6-methyl-2-phenyl-ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 8-Acetyl-6-methyl-2-phenyl-chromen-4-one Ticket System & Knowledge Base [1]

Case ID: AMPC-PUR-001 Status: Open Subject: Purification Protocols & Troubleshooting for 8-Acetyl-6-methyl-2-phenyl-chromen-4-one Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary: Molecule Profile

Before initiating purification, verify your target's physicochemical profile.[1] 8-Acetyl-6-methyl-2-phenyl-chromen-4-one (AMPC) is a substituted flavone.[1] Its core structure—a chromen-4-one fused with a phenyl ring—dictates its solubility and impurity profile.[1]

  • Chemical Nature: Lipophilic, weak base (due to the pyrone carbonyl).[1]

  • Key Functional Groups: Ketone (Acetyl at C8), Methyl (at C6), Flavone Core.[1]

  • Critical Impurities:

    • Chalcone Intermediates: (E)-1-(3-acetyl-2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one.[1] (Often bright yellow/orange).[1]

    • Unreacted Aldehydes: Benzaldehyde derivatives.[2][3]

    • Regioisomers: Depending on the cyclization method (e.g., Baker-Venkataraman rearrangement).

Module 1: Crystallization Troubleshooting (Ticket #101)

User Issue: "My crude product is oiling out instead of crystallizing, or the crystals are sticky."

Diagnosis: The "oiling out" phenomenon in flavones is typically caused by:

  • Supersaturation overshoot: Cooling too rapidly traps impurities that lower the melting point.[1]

  • Residual High-Boiling Solvents: DMF or DMSO from synthesis prevents lattice formation.

  • Acetyl Group Rotation: The 8-acetyl group introduces steric strain, potentially disrupting tight crystal packing compared to planar flavones.

Protocol: The "Dual-Solvent Displacement" Method Do not rely on simple cooling. Use this thermodynamic control method to force lattice arrangement over amorphous oiling.

Step-by-Step Guide:

  • Dissolution: Dissolve crude AMPC in the minimum amount of boiling Dichloromethane (DCM) . The compound is highly soluble here.[1]

  • Filtration: Filter hot to remove inorganic salts (e.g., K₂CO₃ from synthesis).[1]

  • Displacement: While keeping the solution at a gentle boil, dropwise add Ethanol (EtOH) or Methanol (MeOH) .

  • The Critical Point: Continue adding alcohol until the solution turns slightly turbid (cloud point).

  • Re-solubilization: Add just enough drops of DCM to make it clear again.

  • Controlled Evaporation: Place the flask in a warm water bath (40°C) without vacuum. Allow the DCM (b.p. 40°C) to evaporate slowly. As the DCM leaves, the solvent composition shifts toward the alcohol (antisolvent), forcing the AMPC to crystallize slowly.[1]

Quantitative Data for Solvent Selection:

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
DCM / Hexane HighLow⭐⭐⭐Best for non-polar impurities.[1]
Ethanol (95%) ModerateLow⭐⭐Good, but may cause oiling if wet.[1]
Acetone / Water HighVery LowRisk of hydrolysis or hydrate formation.
Ethyl Acetate HighModerateYield loss is high; use for columns.

Module 2: Chromatographic Separation (Ticket #102)[1][4]

User Issue: "I have a persistent yellow spot on TLC just below my product. Recrystallization isn't removing it."

Diagnosis: The yellow impurity is almost certainly the chalcone intermediate .[1] Flavones are colorless to pale yellow; chalcones are deep yellow/orange due to extended conjugation. Chalcones have very similar polarity to flavones, making separation difficult.[1]

Protocol: Gradient Flash Chromatography Standard isocratic elution often fails here. You must use a "Step-Gradient" to separate the chalcone (slightly less polar) from the AMPC.[1]

Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Mobile Phase: Hexane (A) and Ethyl Acetate (B).[1][4]

Workflow:

  • Equilibration: Start with 95% Hexane / 5% EtOAc.

  • Loading: Dry load! Dissolve crude in DCM, add silica, rotovap to a dry powder.[1] Wet loading causes streaking of the acetylated flavone.[1]

  • Elution Profile:

Column Volume (CV)% Ethyl AcetateTarget
1–3 CV5%Elute non-polar oils/aldehydes.
4–8 CV10%Chalcone Impurity elutes here.[1]
9–15 CV20–25%AMPC (Product) elutes here.[1]
>15 CV50%Flush polar tars/acids.

Visual Logic of Purification:

PurificationLogic Start Crude Reaction Mixture TLC TLC Analysis (Hexane:EtOAc 3:1) Start->TLC Decision Is 'Yellow' Chalcone Spot Present? TLC->Decision Recryst Recrystallization (DCM/EtOH) Decision->Recryst No (Single Spot) Column Flash Chromatography (Gradient Elution) Decision->Column Yes (Multi-spot) Check Check Purity (NMR/HPLC) Recryst->Check Column->Check Check->TLC <95% (Retry) Final Pure AMPC Solid Check->Final >98%

Figure 1: Decision matrix for selecting between recrystallization and chromatography based on impurity profile.

Module 3: Analytical Validation (Ticket #103)

User Issue: "How do I confirm the structure and purity? The NMR looks complex."

Diagnosis: The 8-acetyl group causes unique spectral features.

  • Rotamers: The acetyl group may exhibit restricted rotation, causing broadening of adjacent proton signals in ^1H NMR at room temperature.

  • Deshielding: The H-7 proton will be significantly deshielded due to the ortho-acetyl group.

Validation Checklist:

  • ^1H NMR (CDCl₃):

    • Singlet (~2.4 ppm): 6-Methyl group.[1][2][5][6]

    • Singlet (~2.6–2.8 ppm): 8-Acetyl group (distinctly downfield due to anisotropy of the carbonyl).[1]

    • Singlet (~6.7–6.8 ppm): H-3 proton (characteristic of flavones).[1]

    • Aromatic Region: Multiplets for the 2-phenyl ring; distinct signals for H-5 and H-7.[1]

  • HPLC Purity:

    • Run a gradient from 10% to 90% Acetonitrile in Water (0.1% Formic Acid).[1]

    • Detection: 254 nm (general) and 320–360 nm (Band I of flavones).[1]

    • Note: If you see a peak at slightly longer retention time with a different UV max (approx 380-400 nm), that is the Chalcone .[1]

Frequently Asked Questions (FAQ)

Q: Can I use acid-base extraction to purify AMPC? A: No. While phenolic precursors are soluble in NaOH, the final flavone (AMPC) lacks a free phenolic hydroxyl group (unless the synthesis failed).[1] It is a neutral ether/ketone system. Washing with dilute NaOH will only remove unreacted starting phenols, not the chalcone or the product.[1]

Q: The solid is white, but turns yellow upon standing.[1] Why? A: This indicates ring opening . Flavones can hydrolyze back to chalcones or diketones in the presence of residual acid or base and moisture.[1] Ensure your final product is washed neutral and dried completely under vacuum.

Q: Why is the melting point lower than reported in literature? A: The "8-acetyl" derivative is a rare building block. Literature values may vary based on the polymorph. However, a wide range (>2°C) indicates solvent entrapment.[1] Dry at 60°C under high vacuum (0.1 mbar) for 12 hours.

References

  • General Flavone Synthesis & Purification

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical. (Standard protocols for recrystallization of heterocycles).

  • Chromatographic Behavior of Flavonoids

    • Cushnie, T. P., & Lamb, A. J. (2005).[1] Antimicrobial activity of flavonoids.[1] International Journal of Antimicrobial Agents. Link (Discusses lipophilicity and separation).[1]

  • Synthesis Context (Baker-Venkataraman)

    • Mahal, H. S., & Venkataraman, K. (1934).[1] Synthetical experiments in the chromone group. Journal of the Chemical Society.[1] (Foundational chemistry for the 2-phenyl-chromen-4-one core).

  • Compound Specifics

    • PubChem CID: 53395876 (Structural reference for 8-acetyl-6-methyl-2-phenyl-chromen-4-one).[1] Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling AMPC.

Sources

Optimization

Chromone Synthesis Technical Support Center: A Guide to Minimizing Side Product Formation

Welcome to the Technical Support Center for Chromone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chromone synthesis. Our goa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chromone synthesis. Our goal is to provide you with in-depth technical knowledge and field-proven insights to help you minimize the formation of common side products and optimize your reaction outcomes. This is not a rigid set of instructions, but rather a dynamic troubleshooting resource built on an understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: I'm getting a significant amount of coumarin instead of my desired chromone. What's happening and how do I fix it?

This is a classic regioselectivity challenge, most common in reactions like the Simonis or Pechmann condensations, which involve the reaction of a phenol with a β-ketoester. The formation of either a chromone or a coumarin depends on which carbonyl group of the β-ketoester the phenolic hydroxyl attacks first.

  • Coumarin Formation (Pechmann Pathway): Favored by strong Brønsted acids like sulfuric acid (H₂SO₄), which tend to promote initial transesterification between the phenol and the ester group of the β-ketoester. This is then followed by an intramolecular electrophilic attack onto the aromatic ring.

  • Chromone Formation (Simonis Pathway): Favored by catalysts like phosphorus pentoxide (P₂O₅). P₂O₅ is believed to act as a Lewis acid, activating the ketone carbonyl of the β-ketoester, making it more electrophilic. The phenolic hydroxyl then attacks this activated ketone, leading to the chromone skeleton.

Troubleshooting at a Glance:

SymptomProbable CauseRecommended Solution
Major product is the isomeric coumarin Reaction conditions favor nucleophilic attack at the ester carbonyl. Strong Brønsted acids (e.g., H₂SO₄) were used.Switch to a Lewis acidic catalyst that favors ketone activation. Phosphorus pentoxide (P₂O₅) is the classic and most effective choice. Polyphosphoric acid (PPA) can also be effective.[1]
A mixture of chromone and coumarin is obtained Non-selective reaction conditions or suboptimal temperature.1. Use P₂O₅ as the catalyst to strongly favor the Simonis pathway. 2. Optimize the reaction temperature. Start at a lower temperature and gradually increase to find a balance between reaction rate and selectivity.

Q2: My Kostanecki-Robinson reaction is producing a yellow, insoluble side product along with my flavone (2-arylchromone). What is it?

You are likely observing the formation of an aurone , a structural isomer of a flavone. Aurones (2-benzylidenebenzofuran-3(2H)-ones) are common byproducts in this reaction, which involves the acylation of an o-hydroxyaryl ketone with an aromatic acid anhydride.[2][3]

The formation of aurones is thought to arise from an alternative cyclization pathway of an intermediate. Instead of the desired 6-endo-trig cyclization to form the pyranone ring of the flavone, a 5-exo-trig cyclization can occur, leading to the five-membered furanone ring of the aurone.

Troubleshooting at a Glance:

SymptomProbable CauseRecommended Solution
Significant formation of yellow aurone byproduct Reaction conditions favor the 5-exo-trig cyclization pathway. This can be influenced by substrate electronics and reaction temperature.1. Temperature Control: High temperatures can sometimes favor aurone formation. Try running the reaction at the lower end of the effective temperature range (e.g., 150-170 °C instead of >180 °C).[4] 2. Base/Anhydride Stoichiometry: Carefully control the stoichiometry of the sodium salt of the acid (base) and the anhydride. Deviations can sometimes lead to alternative pathways.
Difficulty separating flavone from aurone Similar polarities of the two isomers.See the dedicated Purification Strategies section below for detailed chromatographic and recrystallization methods.

Q3: The final acid-catalyzed cyclization step after my Baker-Venkataraman rearrangement is sluggish and gives a low yield. What can I do?

The Baker-Venkataraman rearrangement itself is typically efficient, yielding an o-hydroxyaryl-1,3-diketone intermediate.[5][6][7] The subsequent acid-catalyzed cyclodehydration to form the chromone ring can sometimes be problematic due to incomplete reaction or degradation.

Troubleshooting at a Glance:

SymptomProbable CauseRecommended Solution
Reaction stalls; significant starting diketone remains 1. Ineffective acid catalyst or insufficient acid concentration. 2. Presence of moisture quenching the catalyst. 3. Insufficient heat or reaction time.1. Switch Acid Catalyst: If glacial acetic acid/H₂SO₄ is not working, consider a stronger dehydrating acid like Polyphosphoric Acid (PPA) or Eaton's reagent. p-Toluenesulfonic acid (p-TSA) in a solvent like toluene with a Dean-Stark trap to remove water can also be effective.[8][9][10][11][12] 2. Ensure anhydrous conditions. 3. Increase reaction time and monitor carefully by TLC.
Low yield with multiple unidentified spots on TLC Decomposition of starting material or product under harsh acidic conditions.1. Use a milder acid catalyst (e.g., switch from H₂SO₄ to p-TSA). 2. Reduce the reaction temperature and extend the reaction time. 3. Decrease the concentration of the strong acid catalyst.

Mechanistic Pathways and Troubleshooting Guides

The Simonis vs. Pechmann Reaction: Chromone vs. Coumarin

The reaction of a phenol with a β-ketoester can lead to two different isomeric products. The choice of catalyst is the most critical factor in directing the regioselectivity of this reaction.

G cluster_start Starting Materials cluster_simonis Simonis Pathway (Chromone) cluster_pechmann Pechmann Pathway (Coumarin) Phenol Phenol P2O5 P₂O₅ Catalyst Phenol->P2O5 H2SO4 H₂SO₄ Catalyst Phenol->H2SO4 Ketoester β-Ketoester Ketoester->P2O5 Ketoester->H2SO4 Ketone_Activation Ketone Carbonyl Activation P2O5->Ketone_Activation Favors Chromone_Intermediate Intramolecular Attack at Ketone Ketone_Activation->Chromone_Intermediate Chromone Chromone Product Chromone_Intermediate->Chromone Ester_Activation Transesterification H2SO4->Ester_Activation Favors Coumarin_Intermediate Intramolecular Friedel-Crafts Acylation Ester_Activation->Coumarin_Intermediate Coumarin Coumarin Byproduct Coumarin_Intermediate->Coumarin

Caption: Catalyst-dependent regioselectivity in the synthesis of chromones vs. coumarins.

In-Depth Troubleshooting: Simonis Reaction

ProblemRoot Cause AnalysisMitigation Strategy
Low to No Reaction Inactive Catalyst: P₂O₅ can absorb atmospheric moisture, reducing its activity. Low Temperature: Reaction may not have sufficient activation energy.1. Use freshly opened or properly stored P₂O₅. 2. Ensure the reaction temperature is adequate, typically in the range of 100-140 °C, but this is substrate-dependent.
Charring/Decomposition Excessively High Temperature: Phenols and other starting materials can degrade at very high temperatures. High Catalyst Loading: Too much P₂O₅ can lead to a highly exothermic and uncontrolled reaction.1. Reduce the reaction temperature. 2. Optimize the amount of P₂O₅; use a moderate excess, not a large one.
Formation of Coumarin Presence of Protic Acid Impurities: Traces of phosphoric acid (from aged P₂O₅) can catalyze the Pechmann pathway.Use high-purity P₂O₅. If contamination is suspected, consider using Polyphosphoric Acid (PPA) as an alternative, which is a strong dehydrating agent and Brønsted acid but often favors chromone formation over coumarin in many cases.
The Baker-Venkataraman Rearrangement & Cyclization

This two-stage process is a reliable route to 2-substituted chromones. The first step is a base-catalyzed intramolecular acyl transfer to form a 1,3-diketone, followed by an acid-catalyzed cyclodehydration.[5][6][7]

G Start 2-Acyloxy- acetophenone Base Base (e.g., KOH, Pyridine) Start->Base Step 1: Rearrangement Diketone 1,3-Diketone Intermediate Base->Diketone Acid Acid Catalyst (e.g., H₂SO₄, AcOH) Diketone->Acid Step 2: Cyclization Chromone Chromone Product Acid->Chromone Dehydration SideProduct Incomplete Cyclization Acid->SideProduct Insufficient Dehydration

Caption: The two-stage workflow of the Baker-Venkataraman chromone synthesis.

In-Depth Troubleshooting: Baker-Venkataraman Synthesis

ProblemRoot Cause AnalysisMitigation Strategy
Low Yield of 1,3-Diketone (Step 1) Wet Solvents/Reagents: The strong base is quenched by water or protic solvents. Weak Base: The base used may not be strong enough to efficiently deprotonate the α-carbon.1. Use anhydrous solvents (e.g., dry THF, DMSO, or pyridine). Ensure starting materials are dry. 2. If using KOH or K₂CO₃ fails, consider a stronger base like sodium hydride (NaH) or potassium tert-butoxide.
Incomplete Cyclization (Step 2) Ineffective Dehydration: The chosen acid catalyst may not be a strong enough dehydrating agent. Water produced during the reaction can inhibit further cyclization.1. Switch to a more powerful dehydrating acid. Polyphosphoric acid (PPA) is highly effective. 2. Use p-toluenesulfonic acid (p-TSA) in toluene with a Dean-Stark apparatus to azeotropically remove water and drive the equilibrium towards the product.[8][9][10][11][12]
Hydrolysis of Starting Ester Presence of Water in Step 1: The ester starting material can be hydrolyzed back to the 2-hydroxyacetophenone under basic conditions if water is present.Rigorously exclude water from the rearrangement step. Use anhydrous solvents and freshly dried reagents.

Purification Strategies: Isolating Your Chromone

Purification is as critical as the reaction itself. Chromones and their common side products (coumarins, aurones) are often isomers with similar polarities, making separation challenging.

Protocol 1: Flash Chromatography for Chromone/Coumarin Separation

This protocol provides a general guideline for separating a chromone from its more polar coumarin isomer. Optimization will be required based on the specific substitution pattern of your compounds.

  • TLC Analysis:

    • Develop a TLC method to achieve baseline separation. A good starting mobile phase is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

    • Aim for an Rf value of ~0.35 for the desired chromone. The coumarin isomer will typically have a lower Rf (be more polar).

  • Column Preparation:

    • Choose an appropriately sized silica gel column based on your crude sample weight (a general rule is a 40:1 to 100:1 ratio of silica to sample).

    • Pack the column using the chosen mobile phase.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel ("dry loading"). This generally provides better resolution than injecting a liquid sample.

  • Elution:

    • Start with an isocratic elution using the solvent system developed in the TLC analysis.

    • If separation is difficult, a shallow gradient can be employed. For example, start with 95:5 Hexane:Ethyl Acetate and slowly increase to 90:10 or 85:15 over several column volumes. This will help to resolve compounds with very similar polarities.

  • Fraction Collection & Analysis:

    • Collect fractions and analyze them by TLC to identify and combine the pure fractions containing your desired chromone.

Protocol 2: Recrystallization for Removing Minor Impurities

Recrystallization is a powerful technique for obtaining highly pure crystalline material, especially when dealing with one major product and minor impurities.[13][14]

  • Solvent Selection:

    • The key is to find a solvent or solvent system in which your chromone is sparingly soluble at room temperature but highly soluble when hot.

    • Common solvents for chromones include ethanol, methanol, acetic acid, or mixtures like ethanol/water or ethyl acetate/hexanes.[4][13]

    • Test small amounts of your crude product in various solvents to find the ideal one. For a chromone/coumarin mixture, a solvent system like 40% aqueous methanol has been shown to be effective for purifying coumarins, and similar principles can be applied to chromones.[13]

  • Dissolution:

    • In an Erlenmeyer flask, add the crude solid and the minimum amount of hot (near boiling) solvent required to fully dissolve it. Adding too much solvent will result in low recovery.

  • Cooling & Crystallization:

    • Allow the flask to cool slowly to room temperature. Rapid cooling (e.g., in an ice bath) can cause impurities to crash out with your product.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the impurities.

    • Dry the crystals thoroughly under vacuum.

By understanding the mechanistic underpinnings of side product formation and employing these targeted troubleshooting and purification strategies, you can significantly improve the outcome of your chromone synthesis experiments.

References

  • Jagtap, S. D., & Khan, R. A. (2016). Synthesis and biological activities of aurones: A Review. International Journal of Pure & Applied Bioscience, 4(2), 137-155. [Link]

  • Masesane, I. B. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(3), 53-59. [Link]

  • Pereira, C., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(1), 383. [Link]

  • Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6). [Link]

  • Saeed, A., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 25(12), 2824. [Link]

  • Arigò, A., et al. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Foods, 13(16), 2419. [Link]

  • Sithambaresan, M. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary, 4(1). [Link]

  • YouTube. (2024). Baker-Venkataraman Rearrangement | Basics, Mechanism| Solved Problems. [Link]

  • Samarasekara, A. S., et al. (2012). A comparison of dilute aqueous p-toluenesulfonic and sulfuric acid pretreatments and saccharification of corn stover at moderate temperatures and pressures. Bioresource Technology, 126, 136-41. [Link]

  • Ge, H. (2006). Regioselectivity, Stereoselectivity and Catalysis in Intermolecular Pauson–Khand Reactions: Teaching an Old Dog New Tricks. Synlett, (12), 1823-1841. [Link]

  • ResearchGate. (2012). A comparison of dilute aqueous p-toluenesulfonic and sulfuric acid pretreatments and saccharification of corn stover at moderate temperatures and pressures. [Link]

  • Biotage. (2023). How can I modify my flash chromatography method to separate chemically similar compounds?[Link]

  • Unknown. (n.d.). 3.2 High-Performance Liquid Chromatography (HPLC) for chromone detection. [Link]

  • MDPI. (2021). Regiodivergent Organocatalytic Reactions. [Link]

  • Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Link]

  • ResearchGate. (2013). General methods for flash chromatography using disposable columns. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. [Link]

  • MDPI. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]

  • Atlantis Press. (2016). P-toluene Sulfonic Acid Catalyst in Synthesis of Ethylene Glycol Butyl Ether Acetate. [Link]

  • ResearchGate. (2023). Emilewicz–von Kostanecki mechanism for the synthesis of flavones...[Link]

  • Google Patents. (n.d.).
  • MDPI. (2024). Synthesis and Characterization of a Series of Chromone–Hydrazones. [Link]

  • Aggarwal, V. K., et al. (2022). How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes. Nature Communications, 13(1), 7248. [Link]

  • Royal Society of Chemistry. (2021). Easily recoverable and reusable p-toluenesulfonic acid for faster hydrolysis of waste polyethylene terephthalate. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

  • MDPI. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. [Link]

  • ResearchGate. (2021). A comparative analysis of the mechanisms of ammonia synthesis on various catalysts using density functional theory. [Link]

  • PubMed. (2000). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. [Link]

  • ResearchGate. (2002). Separation of Anthraquinones by Capillary Electrophoresis and High‐Performance Liquid Chromatography. [Link]

  • MDPI. (2024). A Comparison of the Mechanisms and Activation Barriers for Ammonia Synthesis on Metal Nitrides (Ta3N5, Mn6N5, Fe3Mo3N, Co3Mo3N). [Link]

  • ResearchGate. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. [Link]

  • YouTube. (2021). Baker - Venkataraman Rearrangement Detailed Reaction Mechanism. [Link]

  • Unknown. (n.d.). Recrystallization. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Flavanone Cyclization

Welcome to the technical support center for flavanone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the intramolecular cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for flavanone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the intramolecular cyclization of 2'-hydroxychalcones to form flavanones. Low yields can be a significant bottleneck in flavonoid research and synthesis campaigns. This document provides a structured, question-and-answer-based approach to diagnose and resolve common issues, grounded in mechanistic principles and supported by established protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My flavanone yield is consistently low. What are the most common culprits?

Low yields in flavanone synthesis are typically traced back to one or more of the following factors: incomplete conversion of the starting 2'-hydroxychalcone, degradation of the starting material or product, and the formation of unwanted side products.[1] A systematic approach to troubleshooting involves evaluating the purity of your starting materials, optimizing reaction conditions (catalyst, solvent, temperature, and time), and refining your work-up and purification procedures.

This guide will walk you through a logical troubleshooting workflow to identify and remedy the specific cause of low yield in your reaction.

Troubleshooting Workflow for Flavanone Cyclization

Troubleshooting_Workflow start Low Flavanone Yield check_chalcone Step 1: Verify Starting Material (2'-Hydroxychalcone) start->check_chalcone chalcone_pure Is it pure? check_chalcone->chalcone_pure purify_chalcone Purify Chalcone (Recrystallization / Chromatography) chalcone_pure->purify_chalcone No optimize_rxn Step 2: Optimize Reaction Conditions chalcone_pure->optimize_rxn Yes purify_chalcone->check_chalcone catalyst Catalyst Selection (Acid vs. Base) optimize_rxn->catalyst conditions Solvent, Temperature, Time catalyst->conditions workup Step 3: Refine Work-up & Purification conditions->workup extraction Check Extraction Protocol workup->extraction purification Optimize Purification (Chromatography / Recrystallization) extraction->purification side_reactions Step 4: Investigate Side Reactions purification->side_reactions success Improved Yield side_reactions->success

Caption: A logical workflow for troubleshooting low flavanone yields.

Q2: How can I be sure my starting 2'-hydroxychalcone isn't the problem?

The purity of the 2'-hydroxychalcone precursor is paramount.[2] Impurities from the initial Claisen-Schmidt condensation, such as unreacted 2'-hydroxyacetophenone or benzaldehyde, can interfere with the cyclization reaction.[3]

Diagnostic Steps:

  • Characterization: Confirm the purity of your chalcone using NMR and melting point analysis. In the ¹H NMR spectrum, look for the characteristic singlet of the 2'-hydroxyl proton, which typically appears far downfield (δ 12-13 ppm) due to strong intramolecular hydrogen bonding.[4] The vinylic protons should appear as a clean AB spin system with a large coupling constant (J ≈ 16 Hz), indicative of the (E)-configuration required for cyclization.[4]

  • Purification: If impurities are detected, purify the chalcone. Recrystallization from ethanol is often sufficient.[3] For more persistent impurities, column chromatography on silica gel is an effective alternative.[2]

Q3: I'm using a base-catalyzed cyclization. How do I choose the right base and conditions?

Base-catalyzed cyclization is a common and effective method. The reaction proceeds via an intramolecular conjugate addition (an oxa-Michael reaction), which requires the deprotonation of the 2'-hydroxyl group to form a nucleophilic phenoxide.[5] The choice and concentration of the base are critical to facilitate this step without promoting side reactions.

Key Considerations:

  • Base Strength: The base must be strong enough to deprotonate the phenolic hydroxyl group. However, excessively strong bases (like NaOH or KOH at high concentrations) can lead to side reactions or degradation.[6] Milder bases are often preferred.

  • Catalyst Selection: A variety of bases have been successfully employed. The optimal choice is often substrate-dependent.

CatalystTypical Solvent(s)TemperatureNotesReference
Sodium Acetate (NaOAc) Methanol (MeOH), Ethanol (EtOH)RefluxA mild and effective base for many substrates.[7][7]
Piperidine Water, Ethanol (EtOH)VariesCan give high yields (74-93%) for certain chalcones.[1][1]
Sodium Hydride (NaH) Tetrahydrofuran (THF)VariesA strong, non-nucleophilic base suitable for less reactive substrates.[6][8][6][8]
Potassium Carbonate (K₂CO₃) Dimethylformamide (DMF)Room Temp to 80°CEffective for a range of chalcones.

Experimental Protocol: Base-Catalyzed Cyclization using Sodium Acetate [7]

  • Setup: In a round-bottom flask, dissolve the 2'-hydroxychalcone (1.0 equiv.) in methanol (approx. 0.05 M).

  • Reagent Addition: Add sodium acetate (5.0 equiv.) to the solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting chalcone is consumed.

  • Work-up: Cool the reaction to room temperature, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.[1]

Q4: My reaction turns dark, and I get a complex mixture. What side reactions could be occurring?

The formation of a dark, complex mixture often indicates product degradation or competing side reactions. The α,β-unsaturated ketone system in chalcones is susceptible to various transformations, especially under harsh acidic or basic conditions.[9]

Potential Side Reactions:

  • Retro-Aldol Condensation: Under strongly basic conditions, the chalcone can revert to its starting aldehyde and ketone.

  • Oxidation to Flavone: If oxygen is not excluded from the reaction, the intermediate flavanone can be oxidized to the corresponding flavone, especially at higher temperatures.[1]

  • Polymerization/Degradation: Harsh conditions can lead to non-specific degradation pathways.

Mechanism: Desired Cyclization vs. Side Reaction

Reaction_Pathways cluster_0 Desired Pathway: Intramolecular Oxa-Michael Addition cluster_1 Side Reaction Pathway: Oxidation Chalcone 2'-Hydroxychalcone Enolate Phenoxide Intermediate Chalcone->Enolate Base (e.g., NaOAc) Flavanone Flavanone Product Enolate->Flavanone Cyclization Flavanone_side Flavanone Intermediate Flavone Flavone Byproduct Flavanone_side->Flavone [O], Heat

Caption: Comparison of the desired flavanone synthesis pathway and a common oxidation side reaction.

Solutions:

  • Use Milder Conditions: Switch to a weaker base (e.g., NaOAc instead of NaOH) or a milder acid (e.g., acetic acid instead of H₂SO₄).[7][10]

  • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable rate.[1] While heat can accelerate cyclization, it also promotes degradation.[11]

  • Control the Atmosphere: If oxidation to flavone is suspected, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.[9]

  • Reduce Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.[1]

Q5: How critical is solvent choice, and what are my best options?

The solvent plays a crucial role by influencing reactant solubility and stabilizing intermediates. The choice of solvent can significantly impact reaction rate and yield.[1]

Solvent Selection Guide:

Solvent TypeExamplesRole & Considerations
Polar Protic Ethanol, Methanol, WaterExcellent for dissolving polar reactants and catalysts like NaOAc. Can participate in hydrogen bonding, potentially stabilizing the transition state.
Polar Aprotic DMSO, DMFGood at solvating cations, which can increase the reactivity of the phenoxide anion. Often used in more challenging cyclizations.[9]
Aprotic THF, DichloromethaneUsed with specific catalyst systems, for example, THF is often used with NaH.[8]

Generally, polar protic solvents like ethanol or methanol are a good starting point for base-catalyzed reactions.[7] For some modern catalytic systems, such as those using palladium, polar aprotic solvents like DMSO are required.[9][12]

Q6: I'm losing product during work-up and purification. What is a reliable protocol?

Product loss during isolation is a common, yet preventable, cause of low yield.[13][14] A careful and systematic approach to work-up and purification is essential.

Recommended Purification Protocol:

  • Quenching & Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • If using a basic catalyst, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.

    • If the product precipitates, it can be collected by vacuum filtration.[3]

    • If not, transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform at least three extractions to ensure complete recovery.[15]

  • Washing & Drying:

    • Combine the organic layers and wash sequentially with water and then brine to remove inorganic impurities.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and rinse it thoroughly with the extraction solvent to recover any adsorbed product.[13]

  • Concentration & Final Purification:

    • Remove the solvent using a rotary evaporator. Be mindful of the temperature to avoid degrading the product.[15]

    • The crude product can then be purified by:

      • Recrystallization: Often from ethanol or an ethanol/water mixture. This is an excellent method for obtaining highly pure material.

      • Column Chromatography: Typically on silica gel using a hexane-ethyl acetate gradient. This is ideal for separating the flavanone from non-polar impurities or closely related side products.[1]

References
  • Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones. Molecules. Available at: [Link]

  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. RSC Advances. Available at: [Link]

  • Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. Chemistry and Materials Research. Available at: [Link]

  • Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. RSC Publishing. Available at: [Link]

  • Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. MDPI. Available at: [Link]

  • An efficient method for Synthesis of flavanone. ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • Reaction mechanism of chalcone isomerase. pH dependence, diffusion control, and product binding differences. PubMed. Available at: [Link]

  • Cyclization of Chalcone Derivatives. PMC. Available at: [Link]

  • Purification of Flavonoids from an Aqueous Cocoa (Theobroma cocoa L.) Extract Using Macroporous Adsorption Resins. MDPI. Available at: [Link]

  • Extraction, Modelling and Purification of Flavonoids from Citrus Medica Peel. ResearchGate. Available at: [Link]

  • Cyclization of chalcone to flavanones. ResearchGate. Available at: [Link]

  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. ijarsct. Available at: [Link]

  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Journal of Pharmaceutical Research International. Available at: [Link]

  • How to Improve Yield. University of Rochester Chemistry Department. Available at: [Link]

  • Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. Frontiers in Nutrition. Available at: [Link]

  • What are some common causes of low reaction yields? Reddit r/Chempros. Available at: [Link]

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. RSC Publishing. Available at: [Link]

  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. ResearchGate. Available at: [Link]

  • Chalcone: A Privileged Structure in Medicinal Chemistry. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Efficient Flavone Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection for efficient flavone synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection for efficient flavone synthesis. My goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a catalyst for flavone synthesis?

When embarking on flavone synthesis, catalyst selection is paramount and hinges on several interconnected factors:

  • Substrate Scope and Functional Group Tolerance: The electronic nature and steric hindrance of your starting materials (e.g., substituted 2'-hydroxychalcones or phenols and alkynes) will dictate the catalyst's suitability. For instance, a catalyst that works well for an electron-rich chalcone may be inefficient for an electron-deficient one.

  • Desired Reaction Pathway: Flavone synthesis can proceed through various mechanisms, such as the Baker-Venkataraman rearrangement, Algar-Flynn-Oyamada (AFO) reaction, or direct cyclization/dehydrogenation. Each pathway is optimally catalyzed by a different class of catalysts (e.g., base for Baker-Venkataraman, oxidizing agents for AFO).

  • Yield and Selectivity: The primary goal is often to maximize the yield of the desired flavone isomer while minimizing side products. The catalyst's ability to control regioselectivity and chemoselectivity is therefore crucial.

  • Reaction Conditions: The required temperature, pressure, and solvent system are heavily influenced by the catalyst. Ideally, you want a catalyst that operates under mild conditions to preserve sensitive functional groups and reduce energy consumption.

  • Catalyst Reusability and Cost: For process development and scale-up, the ability to recover and reuse the catalyst is a significant economic and environmental consideration. Heterogeneous catalysts often offer an advantage in this regard.

Q2: I'm experiencing low yields in my flavone synthesis. What are the likely catalyst-related causes?

Low yields are a common frustration. Before re-evaluating your entire synthetic strategy, consider these catalyst-centric issues:

  • Catalyst Inactivity or Degradation: The catalyst may be poisoned by impurities in your starting materials or solvent. Ensure the purity of all reagents. Some catalysts are also sensitive to air or moisture, requiring inert atmosphere conditions.

  • Inappropriate Catalyst Loading: There is an optimal catalyst loading for every reaction. Too little catalyst will result in a sluggish and incomplete reaction, while too much can sometimes lead to side product formation. A screening of catalyst loading is often a worthwhile experiment.

  • Mass Transfer Limitations (for Heterogeneous Catalysts): If you are using a solid catalyst, the reaction rate may be limited by the diffusion of reactants to the active sites. Ensure adequate stirring and consider the particle size of the catalyst.

  • Suboptimal Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy barrier, or conversely, a lower temperature to prevent catalyst decomposition or side reactions.

Q3: My synthesis is producing a mixture of isomers. How can I improve the regioselectivity using my catalyst?

Poor regioselectivity is a classic challenge, especially with unsymmetrically substituted precursors. Here’s how your catalyst choice can be pivotal:

  • Steric Hindrance: Bulky catalysts can favor the formation of the less sterically hindered product. Conversely, smaller catalysts may access more crowded sites.

  • Directing Groups: The presence of directing groups on your substrate can be exploited by certain catalysts to favor a specific isomer.

  • Ligand Effects (for Metal Catalysts): In organometallic catalysis, the ligands coordinated to the metal center play a crucial role in directing the regioselectivity. Tuning the electronic and steric properties of the ligands can significantly improve the isomeric ratio.

Troubleshooting Guide

Problem 1: The reaction is not proceeding to completion.
Possible Cause Troubleshooting Step
Insufficient Catalyst Activity * Increase catalyst loading incrementally (e.g., in 0.5 mol% steps).
  • Switch to a more active catalyst system. For example, if a traditional acid catalyst is failing, consider a Lewis acid or a transition metal catalyst. Catalyst Deactivation | * Ensure all solvents and reagents are dry and pure.

  • If using a palladium catalyst, ensure your starting materials are free of sulfur-containing impurities.

  • For air-sensitive catalysts, use Schlenk techniques or a glovebox. Sub-optimal Temperature | * Gradually increase the reaction temperature in 10 °C increments.

  • Monitor for any signs of decomposition.

Problem 2: Significant formation of side products.
Possible Cause Troubleshooting Step
Overly Harsh Reaction Conditions * Reduce the reaction temperature.
  • Decrease the catalyst loading.

  • Consider a milder catalyst. Incorrect Catalyst Choice | * The catalyst may be promoting a competing reaction pathway. For instance, some strong acids can cause unwanted rearrangements or polymerization.

  • Evaluate catalysts known for their high selectivity in similar transformations.

Experimental Protocols & Workflows

Workflow: Screening for Optimal Catalyst

The following workflow provides a systematic approach to selecting the best catalyst for your specific flavone synthesis.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_screening Catalyst Screening cluster_analysis Analysis & Optimization Prep Prepare Stock Solutions of Starting Materials Array Set up Reaction Array (e.g., 24-well plate) Prep->Array Add_Catalysts Add Different Catalysts to Each Well (Varying classes: Acid, Base, Metal, Organo) Array->Add_Catalysts Run_Reactions Run Reactions Under Standardized Conditions (Temperature, Time, Concentration) Add_Catalysts->Run_Reactions Quench Quench Reactions and Prepare for Analysis Run_Reactions->Quench Analyze Analyze by LC-MS or GC-MS (Determine Conversion and Selectivity) Quench->Analyze Identify Identify Top Performing Catalysts Analyze->Identify Optimize Optimize Conditions for Best Catalyst (Temperature, Loading, Solvent) Identify->Optimize Palladium_Catalysis Chalcone 2'-Hydroxychalcone Oxidative_Addition Oxidative Addition (C-H Activation) Chalcone->Oxidative_Addition + Pd(0) Pd0 Pd(0)L_n Pd0->Oxidative_Addition Pd_Intermediate Palladacycle Intermediate Oxidative_Addition->Pd_Intermediate Reductive_Elimination Reductive Elimination Pd_Intermediate->Reductive_Elimination Reductive_Elimination->Pd0 - H₂ Flavone Flavone Reductive_Elimination->Flavone

Troubleshooting

impact of temperature on the stability of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and evaluating the impact of temperature on the stability of 8-Acetyl-6-methyl-2-p...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and evaluating the impact of temperature on the stability of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one (CAS: 201815-65-8)[1]. The content is structured in a question-and-answer format to directly address common challenges and provide actionable troubleshooting strategies.

Part 1: Foundational Knowledge & Initial Assessment

Q1: What is 8-Acetyl-6-methyl-2-phenyl-chromen-4-one, and what are the primary concerns regarding its thermal stability?

Answer: 8-Acetyl-6-methyl-2-phenyl-chromen-4-one is a derivative of the chromen-4-one (also known as flavone) heterocyclic scaffold[2][3]. This core structure is prevalent in a wide range of biologically active compounds, including many natural flavonoids.

The primary concern regarding its thermal stability stems from the known behavior of the broader flavonoid and polyphenol classes, which are often susceptible to degradation under thermal stress[4][5]. Thermal processing can induce a series of chemical reactions, including hydroxylation, dehydroxylation, and, most notably, the cleavage of the central heterocyclic C-ring[4]. This degradation can lead to a loss of biological activity, the formation of unknown impurities, and a compromised product shelf-life. Therefore, a thorough understanding of this molecule's thermal liability is critical during drug development and formulation.

Part 2: Designing and Executing a Thermal Stability Study

Q2: How should I design a forced degradation study to specifically assess the thermal stability of this compound in line with regulatory expectations?

Answer: A forced degradation study, or stress testing, is an essential component of pharmaceutical development as outlined by the International Council for Harmonisation (ICH) guidelines[6][7]. The goal is not to completely destroy the molecule but to induce a modest level of degradation (typically 5-20%) to identify potential degradation products and establish stability-indicating analytical methods[6][8].

A logical workflow for this process is essential for obtaining reliable and reproducible data.

G cluster_prep Phase 1: Preparation & Baseline cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Interpretation A Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) B Perform Initial Analysis (T=0) (HPLC-UV/MS) A->B Establish baseline purity C Aliquot samples into sealed vials B->C Start Stress Test D Expose to Thermal Stress (See Table 1 for conditions) C->D E Sample at Predefined Timepoints (e.g., 24h, 48h, 7d) D->E Collect Samples F Analyze via Stability-Indicating Method (HPLC-UV/MS) E->F G Calculate % Degradation & Identify Byproducts F->G H Elucidate Degradation Pathway G->H

Caption: Experimental workflow for thermal forced degradation study.

Q3: What are the critical parameters and recommended starting conditions for a thermal stress study of this molecule?

Answer: The selection of appropriate stress conditions is crucial. Based on standard industry practices for small molecules and the nature of the chromen-4-one scaffold, we recommend the following conditions. The goal is to test the compound in both solid and solution states, as stability can differ significantly.

Table 1: Recommended Conditions for Thermal Forced Degradation Study

Parameter Condition Purpose & Rationale
Temperature 60°C and 80°CThese temperatures are elevated enough to accelerate degradation without causing unrealistic decomposition pathways. Starting with 60°C is common practice[8]. 80°C provides a higher stress level if the compound is very stable.
Sample State 1. Solid (powder) 2. Solution (1 mg/mL)Testing the solid state assesses intrinsic stability. The solution state (e.g., in Acetonitrile/Water) mimics potential formulation conditions and can accelerate hydrolytic degradation at elevated temperatures.
Environment Controlled Humidity Oven (e.g., 75% RH)For solid-state testing, including humidity as a stressor is critical, as outlined in ICH guidelines for accelerated testing (e.g., 40°C/75% RH)[8].
Duration Up to 7 daysA duration of 7 days is often sufficient for forced degradation[8]. Sampling at intermediate points (e.g., 24h, 48h, 72h) is essential to track the degradation kinetics.
Controls Unstressed sample (T=0) Sample at Room Temp Blank (solvent only)The T=0 sample provides the baseline. The room temperature sample helps distinguish thermal degradation from simple hydrolysis over time. The blank ensures no artifacts are introduced from the solvent.

Part 3: Analytical Strategy & Troubleshooting

Q4: What is the most effective analytical technique for monitoring the degradation of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one and its byproducts?

Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. This method must be capable of separating the parent compound from all potential degradation products, ensuring that the parent peak's purity is not overestimated.

  • Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is essential. It allows for the monitoring of multiple wavelengths and can perform peak purity analysis, which is a cornerstone of a self-validating protocol. For chromen-4-ones, detection is typically effective in the 254-350 nm range.

  • Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended. It is invaluable for the structural elucidation of unknown degradation products by providing mass-to-charge ratio (m/z) data, which helps in proposing chemical structures for the impurities[4].

  • Column Chemistry: A C18 reversed-phase column is a robust starting point for developing the separation method.

Q5: Troubleshooting Guide: What should I do if my experiment shows no degradation or, conversely, over 90% degradation?

Answer: This is a common challenge in designing forced degradation studies. The key is to adjust the stress level to achieve the target 5-20% degradation.

Observation Potential Cause Recommended Action
< 5% Degradation The compound is highly stable under the tested conditions.1. Increase Temperature: If you started at 60°C, run a new experiment at 80°C or higher. 2. Increase Duration: Extend the study beyond 7 days. 3. Change Sample State: If testing as a solid, switch to a solution, as degradation is often faster in the solution phase.
> 20% Degradation (especially >50%) The stress conditions are too harsh for the molecule.1. Decrease Temperature: If the experiment was at 80°C, reduce it to 60°C or even 50°C[8]. 2. Decrease Duration: Sample at much earlier time points (e.g., 2, 4, 8, and 12 hours) to capture the initial degradation profile. 3. Check pH: If in an unbuffered aqueous solution, the pH may be contributing to rapid hydrolysis. Consider using a buffered solution (e.g., pH 7.4).
Q6: What are the likely thermal degradation pathways for a chromen-4-one structure?

Answer: While the exact pathway for this specific molecule must be determined experimentally, we can hypothesize based on the known chemistry of related flavonoids[4]. The most probable degradation route involves the breakdown of the central pyrone ring (C-ring).

  • C-Ring Cleavage: Elevated temperatures, especially in the presence of water (hydrolysis), can lead to the opening of the heterocyclic C-ring. This would fundamentally alter the chromophore of the molecule, leading to significant changes in its UV-Vis spectrum.

  • Side-Chain Reactions: The acetyl and methyl groups on the A-ring are generally stable but could be susceptible to oxidation under very harsh conditions, though this is less likely to be the primary thermal degradation route.

G cluster_main Hypothesized Thermal Degradation Parent 8-Acetyl-6-methyl-2-phenyl-chromen-4-one Degradant1 C-Ring Cleavage Products (e.g., chalcones, phenolic acids) Parent->Degradant1 Major Pathway (Heat, H2O) Degradant2 Other Minor Byproducts (e.g., oxidation of side-chains) Parent->Degradant2 Minor Pathway (Harsh Conditions)

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Chromone Derivatives

Welcome to the Technical Support Center for the synthesis of chromone derivatives. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of chromone derivatives. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to pilot or manufacturing-scale production. The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] However, scaling its synthesis presents unique challenges that can impact yield, purity, and process safety.[4]

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind common issues and offer robust, self-validating protocols to ensure your scale-up is successful, reproducible, and efficient.

Part 1: Frequently Asked Questions (FAQs) on Scale-Up Principles

This section addresses high-level questions regarding the fundamental challenges of scaling chemical syntheses.

Q1: Why did my high-yield, bench-scale reaction fail or perform poorly at a larger scale?

This is a common and multifaceted issue. A successful laboratory synthesis (gram-scale) does not always translate directly to pilot production (kilogram-scale) because physical parameters change non-linearly.[4][5] The primary culprits are changes in heat and mass transfer.

  • Thermal Management: Large reactors have a much lower surface-area-to-volume ratio than small flasks. This severely impairs heat dissipation. An exothermic reaction that causes a mild temperature increase in a 1L flask can lead to a dangerous thermal runaway in a 100L reactor, causing product degradation and side reactions.[6]

  • Mixing Efficiency: Achieving a homogeneous mixture in a large volume is significantly more difficult. Inadequate agitation can create localized "hot spots" or areas of high reagent concentration, leading to the formation of impurities and reducing the overall yield.[6]

  • Reaction Kinetics: Mass transfer limitations can become the rate-determining step in large-scale reactions, especially in heterogeneous mixtures. A reaction that is complete in two hours at the bench may require substantially longer at scale because the reagents are not encountering each other as efficiently.[6]

Q2: What are the first parameters I should re-evaluate when a reaction doesn't scale as expected?

Before altering the core chemistry, scrutinize the process parameters. A robust process should be reproducible with minor variations.[5]

  • Rate of Reagent Addition: Slowing the addition of a key reagent, especially in an exothermic step, is a critical control measure. This allows the reactor's cooling system to manage the heat output effectively.[6]

  • Agitation and Stirrer Design: Ensure the stirrer speed and design are adequate for the reactor's geometry to maintain a homogenous mixture. The goal is to minimize concentration and temperature gradients.

  • Internal Temperature Monitoring: Rely on an internal temperature probe, not the jacket temperature. This gives a true reading of the reaction conditions and is essential for process control and safety.[6]

Q3: How does the choice of solvent impact scale-up?

Solvent selection extends beyond just solubility. At scale, factors like cost, safety (flash point), environmental impact, and ease of removal become paramount. A solvent like diethyl ether, common in labs, is often avoided in large-scale operations due to its high volatility and peroxide-forming tendencies. Furthermore, the volume of solvent used can affect reaction concentration and thermal mass, influencing reaction kinetics and safety.[4]

Part 2: Troubleshooting Guide for Chromone Synthesis

This guide is structured to address specific, common problems encountered during the scale-up of chromone syntheses, such as the Baker-Venkataraman rearrangement and Simonis condensation.[7][8]

Issue 1: Low or No Yield During Cyclization Step

Q: My cyclodehydration reaction to form the chromone ring is stalling. TLC analysis shows a significant amount of the 1,3-diketone intermediate remaining. What should I do?

This indicates an issue with the catalyst's activity or the reaction conditions being insufficient to drive the cyclization to completion.

  • Causality: The intramolecular cyclization of the 1,3-diketone intermediate to form the chromone ring requires an acid catalyst to protonate a carbonyl, facilitating the nucleophilic attack of the phenolic hydroxyl group, followed by dehydration. If this process is inefficient, the reaction will not proceed.

  • Solutions:

    • Increase Catalyst Loading: If using a catalytic amount of a mineral acid (e.g., H₂SO₄, HCl), a modest increase may be sufficient.

    • Switch to a Stronger Dehydrating Agent: Polyphosphoric acid (PPA) is an excellent choice for this step as it serves as both a strong acid catalyst and a powerful dehydrating agent, actively removing the water byproduct and driving the equilibrium toward the chromone product.[9][10]

    • Optimize Temperature and Time: Ensure the internal reaction temperature is reaching the specified level (often reflux).[9] Extend the reaction time and monitor progress by TLC or HPLC every 1-2 hours until the starting material is consumed.

Issue 2: Formation of Coumarin Isomer and Other Impurities

Q: My reaction is producing a significant amount of the coumarin isomer, which is very difficult to separate from my desired chromone product. Why is this happening and how can I prevent it?

This is a classic regioselectivity problem in chromone synthesis, particularly in Simonis-type reactions where a phenol is condensed with a β-ketoester.[7]

  • Causality: The formation of a chromone versus a coumarin is a competition between two nucleophilic attack pathways. The choice of acid catalyst is critical. Strong Brønsted acids like sulfuric acid can favor the Pechmann condensation pathway, leading to coumarins. In contrast, phosphorus pentoxide (P₂O₅) or PPA tends to favor the Simonis pathway, yielding chromones.[7][9]

  • Troubleshooting Workflow: The following diagram illustrates a decision-making process to address this issue.

G start Problem: Coumarin Impurity Detected check_catalyst What acid catalyst was used? start->check_catalyst strong_bronsted Strong Brønsted Acid (e.g., H₂SO₄) check_catalyst->strong_bronsted lewis_acid Lewis Acid / Dehydrating Agent (e.g., P₂O₅, PPA) check_catalyst->lewis_acid action1 Action: Switch catalyst to P₂O₅ or PPA. These favor chromone formation. strong_bronsted->action1 action2 Action: Optimize reaction temperature. Start lower and gradually increase. lewis_acid->action2 verify Monitor by LC-MS or ¹H NMR to confirm product identity. action1->verify action2->verify end_ok Resolution: Regioselectivity Achieved verify->end_ok Success end_ng Issue Persists: Re-evaluate substrate reactivity. Steric hindrance may be a factor. verify->end_ng Failure

Caption: Troubleshooting workflow for coumarin impurity.

  • Preventative Measures:

    • Catalyst Selection: For substrates prone to coumarin formation, phosphorus pentoxide (P₂O₅) is the preferred reagent.[9]

    • Temperature Control: High temperatures can sometimes reduce selectivity. Optimize the temperature to find a balance between a reasonable reaction rate and high regioselectivity.[9]

Issue 3: Purification Challenges at Scale

Q: My product was easily purified by flash chromatography at the gram scale, but I'm facing issues with preparative HPLC/chromatography for a 500g batch. The peaks are broad and separation is poor.

Scaling up chromatography is a significant engineering challenge. What works in the lab often requires substantial modification for larger quantities.[11][12]

  • Causality:

    • Column Overloading: The most common issue. The amount of crude material loaded exceeds the binding capacity of the stationary phase, leading to poor separation.

    • Inconsistent Column Packing: Voids or channels in large, self-packed columns lead to band broadening and tailing.[6]

    • Viscosity: Highly concentrated samples can be viscous, leading to high backpressure and poor flow characteristics through the column.[11]

  • Solutions:

ProblemLikely CauseRecommended Solution
Broad Peaks / Poor Resolution Column overloading.Reduce the sample load per run. It is often more efficient to do multiple smaller runs than one overloaded run.[6]
High Backpressure Particulate matter; high sample viscosity.1. Filter all solutions (sample and mobile phase) before loading. 2. Dilute the sample in the mobile phase to reduce viscosity.
Inconsistent Results Poorly packed column; resin degradation.1. Use professionally packed columns or ensure a uniform, tightly packed bed if packing in-house. Axial compression columns are preferred for large scale.[6] 2. Evaluate resin stability over multiple cycles.
Long Run Times Non-optimized flow rate.Maintain a constant linear flow rate when scaling up column diameter, not the volumetric flow rate.[6]
Issue 4: Reaction Control and Safety

Q: The initial acylation step of my o-hydroxyacetophenone is highly exothermic and difficult to control in our 50L reactor, leading to discoloration (impurity formation). How can we manage this?

This is a critical safety and purity issue related to thermal management.[6]

  • Causality: The acylation step, often a Claisen condensation or similar reaction, can be highly exothermic.[2] In a large reactor, the heat generated can overwhelm the cooling system's capacity, causing the internal temperature to spike. This "thermal runaway" can degrade the starting material, product, and lead to unwanted side reactions.

  • Process Control Workflow:

Sources

Troubleshooting

refining purification protocols for acetylated chromones

Status: Operational Operator: Senior Application Scientist Topic: Refining Purification Protocols for Acetylated Chromones Welcome to the Chromone Purification Hub You are likely here because your acetylated chromone (wh...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Refining Purification Protocols for Acetylated Chromones

Welcome to the Chromone Purification Hub

You are likely here because your acetylated chromone (whether C-acetylated like 3-acetylchromone or O-acetylated polyhydroxychromone) is behaving poorly. These compounds are deceptive: they appear stable but are prone to hydrolysis , ring-opening , and "oiling out" during purification.

This guide bypasses standard textbook advice to address the specific physicochemical quirks of the chromone scaffold.

Module 1: Recrystallization Troubleshooting

The First Line of Defense

Recrystallization is preferred over chromatography for chromones to avoid silica-induced hydrolysis. However, the planar, aromatic nature of chromones often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization.

FAQ: Why is my product turning into a gum/oil instead of crystals?

Diagnosis: This occurs when the saturation temperature of your solute in the chosen solvent is higher than the melting point of the solvated product. Essentially, your product melts before it precipitates.[1]

The Fix: You must lower the saturation temperature or change the solvent system.

Protocol: The "Dual-Solvent" Rescue Do not simply cool the flask. Follow this thermodynamic correction:

  • Re-dissolve: Re-heat the oily mixture until it is a clear, homogeneous solution.

  • Agitation: Introduce vigorous stirring.

  • The "Cloud Point" Titration:

    • Add the anti-solvent dropwise to the hot solution until a faint, persistent cloudiness appears.

    • Crucial Step: Add one drop of the good solvent to clear it.

  • Seed & Insulate: Add a seed crystal (if available). Wrap the flask in foil/cotton to slow the cooling rate. Rapid cooling promotes oiling; slow cooling promotes lattice formation.

Recommended Solvent Systems for Acetylated Chromones:

Solvent SystemRatio (v/v)Best For...
EtOH / Water 80:20 to 50:50General O-acetylated chromones (e.g., Acetylated Quercetin).
EtOAc / Hexane VariableLipophilic C-acetylated chromones (e.g., 3-acetylchromone).
Acetone / Water 90:10Highly polar derivatives that oil out in ethanol.
Toluene PureAromatic stacking interactions (good for planar chromones).
Module 2: Chromatography & Separation

When Recrystallization Fails

If you must use Flash Chromatography, you face two risks: Hydrolysis (loss of acetyl groups) and Tailing (poor separation).

FAQ: Why am I losing my acetyl groups on the column?

Root Cause: Silica gel is slightly acidic (


). Acetyl esters (O-acetyl) are acid-labile. Furthermore, the Lewis acidic sites on silica can catalyze the hydrolysis of the pyrone ring in sensitive substrates.

The Fix: The "Buffered Silica" Protocol You must neutralize the stationary phase before loading your sample.

  • Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., 10% EtOAc/Hexane).

  • The Neutralizer: Add 1% Triethylamine (Et3N) to the slurry solvent.

  • Packing: Pour the column.

  • The Wash: Flush the column with 3-4 column volumes (CV) of mobile phase without Et3N to remove excess base.

    • Why? Excess base can cause base-catalyzed deacetylation or ring-opening (Kostanecki degradation). You want neutral silica, not basic silica.

Visual Workflow: Purification Decision Tree

PurificationStrategy Start Crude Acetylated Chromone PurityCheck Purity > 85%? Start->PurityCheck Recryst Attempt Recrystallization (EtOH/H2O) PurityCheck->Recryst Yes Column Flash Chromatography PurityCheck->Column No OilCheck Did it Oil Out? Recryst->OilCheck SlowCool Re-heat & Slow Cool (Wrap flask) OilCheck->SlowCool Yes Success Success OilCheck->Success No Sensitive Is it O-Acetylated? Column->Sensitive Buffer Buffer Silica with 1% Et3N Sensitive->Buffer Yes (Ester) Standard Standard Silica (Hex/EtOAc) Sensitive->Standard No (Ketone)

Figure 1: Decision matrix for selecting the optimal purification route based on compound stability and crude purity.

Module 3: Chemical Stability & Workup

Preventing Degradation Before Purification

FAQ: My NMR shows a mix of ring-open and ring-closed forms. What happened?

Analysis: Chromones are susceptible to Michael addition at the C-2 position, followed by ring opening, especially in the presence of nucleophiles (like water or hydroxide) under basic conditions.

Critical Control Points:

ParameterDanger ZoneSafe ZoneMechanism of Failure
Workup pH pH > 9pH 4 - 7Base-catalyzed hydrolysis of ester; Ring opening of

-pyrone [1].
Temperature > 60°C (in solvent)< 40°CThermal elimination of acetyl groups; Retro-Aldol type reactions.
Drying Agent Basic AluminaNa2SO4 / MgSO4Surface-catalyzed deacetylation.

The "Quench" Protocol (for Acetic Anhydride reactions): If you synthesized your chromone using


, do not  quench directly with strong base (NaOH/NaHCO3) if your product is an O-acetyl ester.
  • Pour onto Ice/Water: Dilute the reaction mixture 10x into crushed ice.

  • Acidify (Mildly): Adjust to pH 4-5 with dilute HCl to neutralize pyridine.

  • Extract: Immediately extract into EtOAc or DCM.

  • Wash: Wash organic layer with Brine (saturated NaCl) to remove residual water and acetic acid.

Module 4: Structural Validation

Specific Analytical Quirks

1H NMR Alert: Acetylated chromones often exhibit rotational isomerism or "line broadening" if the acetylation is sterically crowded (e.g., at the C-5 position, flanked by the C-4 carbonyl).

  • Symptom:[1][2][3][4][5][6] Broad peaks or "missing" carbons in 13C NMR.

  • Validation: Run the NMR at elevated temperature (50°C) to sharpen the signals by increasing the rotation rate.

Mass Spectrometry (ESI): O-acetyl groups are "fly-away" groups. In ESI+, you will often see the


 peak (loss of ketene/acetyl) as the base peak rather than the parent ion. Do not mistake this for the deacetylated impurity; check the adducts carefully.
References
  • Mondal, P. et al. (2014). Synthesis and evaluation of 3-acetylchromone derivatives. This paper details the stability of the chromone ring under various pH conditions and specific workup protocols to avoid ring opening.

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. (Standard Reference).
  • Gao, H. et al. (2023). Silica-Based Stationary Phases for Hydrophilic Interaction Liquid Chromatography. Discusses the acidity of surface silanol groups and the necessity of buffering for sensitive ester compounds.

  • Reddit ChemPros Community. (2023). Go-to recrystallization solvent mixtures. A practical, peer-validated discussion on solvent systems for aromatic ketones and esters, specifically confirming Toluene and EtOAc/Heptane utility.

Sources

Reference Data & Comparative Studies

Validation

The Logic of Validation: Building a Self-Validating System

As a Senior Application Scientist, I approach the validation of novel synthetic compounds not merely as a checklist of assays, but as a rigorous, self-validating logical framework. Synthetic chromones (benzo-γ-pyrone der...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the validation of novel synthetic compounds not merely as a checklist of assays, but as a rigorous, self-validating logical framework. Synthetic chromones (benzo-γ-pyrone derivatives) represent a "privileged scaffold" in medicinal chemistry due to their structural versatility and broad-spectrum bioactivity, particularly in anti-inflammatory and antioxidant applications[4].

However, proving that a novel synthetic chromone outperforms natural flavonoids (like quercetin) or standard clinical drugs (like celecoxib) requires orthogonal validation. We must prove not only that it works, but how it works, while systematically ruling out false positives caused by generalized cytotoxicity.

This guide provides a comprehensive, comparative framework for validating the biological activity of synthetic chromones, focusing on their dual role as cyclooxygenase-2 (COX-2) inhibitors and free radical scavengers.

To establish true biological efficacy, experimental design must follow a causal chain. We cannot jump straight to complex cell models without first understanding the fundamental biochemical kinetics. Our validation workflow is built on three pillars:

  • Cell-Free Enzymatic/Chemical Assays: Establish the baseline biochemical capability (e.g., direct electron transfer or direct enzyme binding) without the confounding variables of cellular membrane permeability or metabolic degradation.

  • In Vitro Cell Models: Validate that the compound can penetrate cell membranes and exert its effect in a complex biological matrix.

  • Cytotoxicity Anchoring: Run parallel viability assays to ensure that the observed reduction in inflammatory markers is due to targeted enzymatic inhibition, not simply because the compound is killing the cells.

ValidationWorkflow A 1. In Silico Screening (Docking & QSAR) B 2. Cell-Free Assays (DPPH & COX-2 Enzymatic) A->B C 3. In Vitro Cell Models (RAW264.7 Macrophages) B->C D 4. Mechanistic Validation (Gene Expression & Cytotoxicity) C->D

Fig 1. Self-validating experimental workflow for synthetic chromone evaluation.

Comparative Performance Data

When benchmarking novel synthetic chromones (such as halogenated or benzylcarbazate derivatives), we compare them against natural baseline chromones (Quercetin) and standard clinical inhibitors (Celecoxib). The goal of synthetic modification is typically to increase the Selectivity Index (SI) for COX-2 over COX-1 to prevent gastrointestinal toxicity, while simultaneously boosting antioxidant capacity[3].

Table 1: Quantitative Comparison of Biological Activities

Compound ClassRepresentative CompoundAntioxidant Activity (DPPH IC₅₀)COX-2 Inhibition (IC₅₀)COX-1 Inhibition (IC₅₀)Selectivity Index (COX-1/COX-2)
Natural Chromone Quercetin~10.89 µM~12.5 µM~4.2 µM~0.33
Synthetic Chromone Benzylcarbazate Chromone~8.4 µM0.08 µM (80 nM)>10.0 µM>125.0
Standard NSAID CelecoxibN/A (Poor)0.49 µM13.02 µM~26.5

Data synthesis derived from established QSAR and in vitro screening models[2],[3],[5]. Notice how the synthetic derivative achieves nanomolar COX-2 inhibition while maintaining robust radical scavenging.

Step-by-Step Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the exact workflows required to generate the data shown above.

Protocol A: Cell-Free COX-1/COX-2 Inhibition Assay

Causality: We use a colorimetric assay monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). This directly measures the peroxidase component of cyclooxygenase[2]. By isolating the enzyme, we eliminate cellular variables and determine the pure enzymatic IC₅₀.

  • Preparation: Reconstitute human recombinant COX-2 and ovine COX-1 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Incubation: Add 10 µL of the synthetic chromone (dissolved in DMSO, serial dilutions from 0.01 to 100 µM) to 150 µL of the assay buffer. Incubate at 25°C for 15 minutes to allow ligand-enzyme binding.

  • Reaction Initiation: Add 20 µL of TMPD and 20 µL of arachidonic acid to initiate the peroxidase reaction.

  • Measurement: Read absorbance immediately at 590 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: MTT Cytotoxicity Anchoring Assay

Causality: A compound that kills cells will artificially appear to "reduce" inflammation because dead cells do not produce PGE2 or cytokines. The MTT assay differentiates targeted anti-inflammatory activity from broad-spectrum cytotoxicity[2].

  • Cell Seeding: Seed MCF-7 or RAW264.7 cells at a density of 1x10⁴ cells/well in a 96-well plate. Culture overnight in DMEM (10% FBS, 5% CO₂ at 37°C).

  • Treatment: Treat cells with the synthetic chromone at concentrations ranging from 1 to 200 µM for 24 hours.

  • Labeling: Add 20 µL of MTT reagent (0.5 mg/mL final concentration) to each well. Incubate for 3 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Reading: Discard media, dissolve formazan in 100 µL DMSO, and measure absorbance at 545 nm (630 nm reference). Ensure the working concentration of your chromone for subsequent in vitro assays is well below its cytotoxic IC₅₀.

Protocol C: DDQ / DPPH Antioxidant Assay

Causality: Chromones possess a benzopyran structure that stabilizes unpaired electrons through resonance. The DDQ (Dichloro-5,6-dicyano-1,4-benzoquinone) or DPPH assay measures this electron-donating capacity colorimetrically, providing a direct quantification of radical scavenging kinetics[1],[5].

  • Radical Generation: Prepare a 0.1 mM solution of DPPH in absolute ethanol.

  • Reaction: Mix 100 µL of the DPPH solution with 100 µL of the synthetic chromone at various concentrations.

  • Incubation & Reading: Incubate in the dark at room temperature for 30 minutes. Measure the decrease in absorbance at 517 nm. A lower IC₅₀ indicates a higher propensity to transfer electrons and neutralize reactive oxygen species (ROS).

Mechanistic Visualization: The Arachidonate Pathway

To fully understand the value of synthetic chromones, we must visualize their dual-action mechanism. During an inflammatory response, stimuli like Lipopolysaccharides (LPS) trigger the release of Arachidonic Acid, which is catalyzed by COX-2 into pro-inflammatory prostaglandins (like PGE2). Simultaneously, oxidative stress generates Reactive Oxygen Species (ROS).

A highly optimized synthetic chromone acts as a dual-modulator: it competitively binds the COX-2 active site (often interacting with TYR385 and TRP387) while its benzopyran ring scavenges ROS[1].

Mechanism LPS LPS Stimulus AA Arachidonic Acid LPS->AA Activates ROS Reactive Oxygen Species LPS->ROS Induces COX2 COX-2 Enzyme AA->COX2 Substrate PGE2 Prostaglandin E2 COX2->PGE2 Catalysis Chromone Synthetic Chromone Chromone->COX2 Inhibits Chromone->ROS Scavenges

Fig 2. Dual mechanism of synthetic chromones: COX-2 inhibition and ROS scavenging.

References

  • Title: Development of novel chromones as antioxidant COX2 inhibitors: in vitro, QSAR, DFT, molecular docking, and molecular dynamics studies. Source: Taylor & Francis / Journal of Biomolecular Structure and Dynamics. URL: [Link]

  • Title: Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Source: Open Medicinal Chemistry Journal. URL: [Link]

  • Title: Chromone-based small molecules for multistep shutdown of arachidonate pathway. Source: CRIS - Unibo. URL: [Link]

  • Title: Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. Source: PMC / NIH. URL: [Link]

  • Title: 3D-QSAR Investigation of Synthetic Antioxidant Chromone Derivatives by Molecular Field Analysis. Source: PMC / NIH. URL: [Link]

Comparative

Comparative Analysis of Chromone Derivatives as Anti-Inflammatory Agents: Mechanisms, Efficacy, and Experimental Validation

Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Chromone Scaffold in Drug Discovery Chromones (1,4-benzopyrone derivatives) are ubiquitous in nature and serve as a highly p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Chromone Scaffold in Drug Discovery

Chromones (1,4-benzopyrone derivatives) are ubiquitous in nature and serve as a highly privileged scaffold in medicinal chemistry. Their structural versatility allows for extensive synthetic modifications, yielding derivatives with potent and diverse anti-inflammatory properties. This guide provides an objective, data-driven comparison of recently developed chromone derivatives, analyzing their mechanistic pathways, quantitative efficacy (IC50), and the rigorous experimental protocols required for their validation.

Mechanistic Overview: Divergent Targeting Strategies

Different functional group substitutions on the chromone backbone dictate target specificity. Recent pharmacological studies highlight three primary anti-inflammatory mechanisms:

  • BLT1 Receptor Antagonism: Leukotriene B4 (LTB4) binds to the G-protein-coupled BLT1 receptor, driving acute inflammatory conditions like lung injury and sepsis. Phloroglucinol-chromone derivatives (e.g., VI-8) act as highly selective BLT1 inhibitors, effectively blocking this pro-inflammatory cascade at the receptor level[1].

  • Kinase and Transcription Factor Modulation (MAPK/NF-κB): Diphenolic and epoxide chromone derivatives (e.g., DCO-6, GYF-21) inhibit the ROS-dependent TRAF6-ASK1-p38 pathway and NF-κB signaling. This prevents the downstream transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in macrophages and microglia[2],[3].

  • Enzymatic Inhibition (COX/iNOS): Chromone-sulfonamide hybrids (e.g., Compound 4i) act as dual-target inhibitors of Cyclooxygenase (COX) and inducible Nitric Oxide Synthase (iNOS), directly reducing the synthesis of Prostaglandin E2 (PGE2) and Nitric Oxide (NO)[4].

SignalingPathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 TRAF6 TRAF6 / ASK1 TLR4->TRAF6 NFkB NF-κB Pathway TLR4->NFkB p38 p38 MAPK Pathway TRAF6->p38 Cytokines TNF-α, IL-6, IL-1β NO, PGE2 p38->Cytokines NFkB->Cytokines LTB4 LTB4 BLT1 BLT1 Receptor LTB4->BLT1 BLT1->Cytokines Amplifies Inflammation DCO6 DCO-6 & GYF-21 (Inhibition) DCO6->TRAF6 DCO6->NFkB VI8 VI-8 (BLT1 Antagonist) VI8->BLT1 Comp4i Compound 4i (COX/iNOS Inhibitor) Comp4i->Cytokines Blocks NO/PGE2

Fig 1: Mechanistic pathways targeted by various chromone derivatives.

Quantitative Comparison of Leading Chromone Derivatives

To objectively evaluate these compounds, we must compare their half-maximal inhibitory concentrations (IC50) across standardized in vitro models.

CompoundStructural ClassPrimary Target / MechanismKey Efficacy Metrics (IC50)Experimental Model
VI-8 Phloroglucinol-chromoneBLT1 Receptor AntagonistBLT1 Inhibition: 8.7 nMAnti-inflammatory: 12 nMLPS-stimulated RAW264.7[1]
DCO-6 Diphenolic chromonep38 MAPK / TRAF6 InhibitorPotent reduction of NO, IL-1β, IL-6 (Tested up to 30 μM)LPS-stimulated RAW264.7[2]
Compound 4i Chromone-sulfonamideCOX/iNOS Dual InhibitorPGE2: 28.83 μMNO: 36.95 μMIn vitro enzymatic / cellular assays[4]
Epiremisporine H (3) Marine-derived chromoneSuppresses O2•− generationSuperoxide inhibition: 33.52 μMfMLP-stimulated Human Neutrophils[5]
GYF-21 Epoxide 2-(2-phenethyl)-chromoneSTAT1/3 & NF-κB InhibitorSignificant suppression of TNF-α, IL-6, IL-1βLPS-stimulated BV-2 Microglia[3]

Data Synthesis: VI-8 demonstrates exceptional nanomolar potency against BLT1, making it a highly promising lead for acute inflammatory conditions like sepsis[1]. Conversely, dual-target inhibitors like Compound 4i operate in the micromolar range but offer the advantage of simultaneous COX/iNOS suppression, which is highly desirable for managing complex, chronic inflammatory diseases[4].

Experimental Methodologies: Self-Validating Protocols

As an application scientist, ensuring data integrity requires protocols that inherently control for confounding variables. A common artifact in anti-inflammatory screening is mistaking compound cytotoxicity for anti-inflammatory efficacy (i.e., dead cells do not secrete cytokines). The following protocols integrate mandatory viability checks to establish true pharmacological causality.

Workflow CellCulture Cell Culture (RAW264.7 / BV-2) Pretreatment Compound Pretreatment (1h, Dose-Response) CellCulture->Pretreatment Stimulation LPS Stimulation (100 ng/mL, 20h) Pretreatment->Stimulation Viability MTT/CCK-8 Assay (Rule out toxicity) Stimulation->Viability Cell Pellet Quantification Griess Assay (NO) & ELISA (Cytokines) Stimulation->Quantification Supernatant Analysis IC50 Calculation & Statistical Analysis Viability->Analysis Normalize Quantification->Analysis

Fig 2: Self-validating in vitro workflow for screening anti-inflammatory compounds.

Protocol 1: Macrophage Polarization and Cytokine Quantification (e.g., for DCO-6, GYF-21)

Purpose: To quantify the suppression of NO and cytokines while definitively ruling out cytotoxicity.

  • Cell Seeding: Seed RAW264.7 macrophages or BV-2 microglia in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Pretreatment (The Causality Step): Pre-treat cells with the chromone derivative (e.g., 1–30 μM) for 1 hour prior to stimulation. This temporal separation ensures the compound occupies its target (e.g., BLT1, p38 MAPK) before the inflammatory cascade initiates[1],[2].

  • Stimulation: Add 100 ng/mL Lipopolysaccharide (LPS) to the wells. Incubate for 20–24 hours.

  • Supernatant Harvesting (Efficacy): Transfer 50 μL of the supernatant to a new plate.

    • NO Quantification: Add 50 μL of Griess Reagent (1% sulfanilamide, 0.1% NED, 5% phosphoric acid). Read absorbance at 550 nm against a NaNO2 standard curve.

    • Cytokine Quantification: Analyze TNF-α and IL-6 using standard ELISA kits.

  • Cell Pellet Analysis (Viability Validation): Add MTT or CCK-8 reagent to the remaining cells and media in the original plate. Incubate for 2 hours and read absorbance.

    • Critical Check: If viability drops below 90% at a specific dose, the corresponding cytokine reduction at that dose must be excluded from IC50 calculations to prevent false-positive efficacy claims.

Protocol 2: Superoxide Anion Generation Assay in Human Neutrophils (e.g., for Epiremisporine H)

Purpose: To measure the real-time inhibition of oxidative burst in acute inflammatory mediators.

  • Neutrophil Isolation: Isolate human neutrophils from peripheral blood using dextran sedimentation and Ficoll-Hypaque centrifugation.

  • Priming and Pretreatment: Suspend neutrophils in HBSS containing Cytochrome c (0.5 mg/mL) and Ca2+ (1 mM). Pre-incubate with the chromone derivative (e.g., Epiremisporine H) for 5 minutes at 37°C[5].

  • Stimulation: Induce superoxide generation by adding fMLP (formyl-methionyl-leucyl-phenylalanine, 0.1 μM) in the presence of cytochalasin B (1 μg/mL).

  • Kinetic Measurement: Continuously monitor the reduction of Cytochrome c by measuring absorbance at 550 nm using a dual-beam spectrophotometer. The initial rate of absorbance change directly correlates with superoxide generation and its subsequent inhibition by the compound.

Conclusion

The chromone scaffold provides a highly tunable platform for anti-inflammatory drug discovery. While natural derivatives like Epiremisporine H offer novel starting points[5], synthetically optimized molecules like VI-8 achieve nanomolar target engagement[1]. Rigorous, self-validating experimental designs—particularly those coupling cytokine quantification with parallel viability assays—remain paramount for distinguishing true pharmacological inhibition from non-specific cytotoxicity.

References

  • 1

  • 5

  • 2

  • [[4] Synthesis and anti-inflammatory activity of chromone-sulfonamide derivatives as COXs/iNOS dual-target inhibitors - ResearchGate]()

  • 3

Sources

Validation

A Senior Application Scientist's Guide to the Validation of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one Purity by High-Performance Liquid Chromatography

Introduction: The Imperative of Purity in Chromen-4-one Scaffolds This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of 8-Acetyl-6-methyl-2-phenyl-chromen-4...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Chromen-4-one Scaffolds

This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one, establishing High-Performance Liquid Chromatography (HPLC) as the gold standard.[5] We will not only present a robust, validated HPLC method but also delve into the scientific rationale behind the procedural choices, adhering to the stringent validation standards set forth by the International Council for Harmonisation (ICH).[6]

The Primacy of HPLC for Purity Determination

For non-volatile, UV-active organic molecules like 8-Acetyl-6-methyl-2-phenyl-chromen-4-one, HPLC is the undisputed method of choice.[5][7] Its dominance stems from its high resolving power, sensitivity, and precise quantification capabilities.[4] Unlike other techniques, a well-developed HPLC method can separate the main compound from structurally similar process impurities and potential degradants, providing a clear and accurate purity profile.[3][8]

An Optimized HPLC-UV Method for 8-Acetyl-6-methyl-2-phenyl-chromen-4-one

The following reversed-phase HPLC (RP-HPLC) method has been developed to provide optimal separation and quantification. The choice of a C18 column is based on the non-polar nature of the analyte, while a gradient elution is employed to ensure the timely elution of both the main peak and any potential impurities with differing polarities.[9][10]

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic interaction for retaining the analyte, and the specified dimensions offer a good balance between resolution and analysis time.[9][10]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape by suppressing the ionization of any residual silanols on the stationary phase and ensures protonation of the analyte.[11]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and good UV transparency.[12]
Gradient Program Time (min) / %B: 0/30, 20/90, 25/90, 25.1/30, 30/30A gradient elution is crucial for a purity assay to separate compounds with a wide range of polarities, ensuring that both early and late-eluting impurities are resolved from the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation without generating excessive backpressure.[10]
Column Temperature 30°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.[11]
Detection Wavelength 265 nmThe chromen-4-one scaffold possesses a strong chromophore. 265 nm is selected as a wavelength of maximum absorbance to ensure high sensitivity for both the parent compound and related impurities.
Injection Volume 10 µLA standard injection volume that balances sensitivity with the risk of column overload.
Sample Diluent Acetonitrile/Water (50:50, v/v)This diluent is compatible with the mobile phase, ensuring good peak shape upon injection.
Experimental Protocol: Sample & Standard Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Transfer 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 8-Acetyl-6-methyl-2-phenyl-chromen-4-one sample to be tested into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Transfer 1 mL of this solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample/ Reference Standard prep_dissolve Dissolve in Diluent prep_start->prep_dissolve prep_filter Filter (0.45 µm) prep_dissolve->prep_filter hplc_inject Inject into HPLC System prep_filter->hplc_inject hplc_sep Separation on C18 Column hplc_inject->hplc_sep hplc_detect UV Detection @ 265 nm hplc_sep->hplc_detect data_chrom Obtain Chromatogram hplc_detect->data_chrom data_integrate Integrate Peaks data_chrom->data_integrate data_calc Calculate Purity (% Area) data_integrate->data_calc

Fig 1. General workflow for the HPLC purity analysis.

Comparison with Alternative Analytical Methods

While HPLC is the superior choice, it is instructive for the modern scientist to understand the landscape of alternative techniques. The selection of an analytical method is always a balance of technical requirements, sample properties, and available resources.

Method Principle Advantages for this Analyte Limitations for this Analyte
HPLC-UV (Recommended) Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, excellent quantitative accuracy and precision, high sensitivity, robust and reliable.[4]Does not provide mass information for impurity identification without a mass spectrometer.
UPLC-MS Similar to HPLC but uses smaller particles, providing higher resolution and speed. Coupled to a mass spectrometer.Faster analysis times than HPLC. Provides mass-to-charge ratio data, enabling definitive identification of unknown impurities.[13]Higher initial equipment cost and operational complexity.
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometry.Excellent for identifying volatile impurities (e.g., residual solvents).The analyte is non-volatile and would require derivatization to increase its volatility, adding complexity and potential for artifacts.[10]
qNMR Quantitative Nuclear Magnetic Resonance. Provides structural information and quantification without a specific reference standard.A primary method that can provide a direct measure of purity without needing an identical standard.Lower sensitivity compared to HPLC, making it unsuitable for detecting trace-level impurities (<0.1%).
TLC Thin-Layer Chromatography. Separation on a plate coated with a stationary phase.Inexpensive, rapid, and useful for quick qualitative checks of reaction progress.Primarily qualitative, lacks the resolution and quantitative accuracy required for formal purity validation.[14][15]

A Framework for Method Validation: Ensuring Trustworthy Data

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[16] Following the ICH Q2(R2) guidelines, the developed HPLC method must be subjected to a rigorous validation protocol to ensure its performance is reliable and reproducible.[6][17]

Validation_Framework center_node HPLC Method Validation (ICH Q2(R2)) specificity Specificity (Selectivity) center_node->specificity linearity Linearity & Range center_node->linearity accuracy Accuracy (Recovery) center_node->accuracy precision Precision (Repeatability & Intermediate) center_node->precision lod_loq LOD & LOQ (Sensitivity) center_node->lod_loq robustness Robustness center_node->robustness system_suitability System Suitability center_node->system_suitability

Fig 2. Core parameters for HPLC method validation.
Specificity (including Forced Degradation)

Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18] Forced degradation studies are essential to prove the method is "stability-indicating," meaning it can separate the main analyte from any products that form under stress conditions.[8][19]

Protocol:

  • Prepare Samples: Subject the analyte to various stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat at 80°C, and exposure to UV light) for a defined period.

  • Analysis: Analyze a blank (diluent), a non-stressed sample, and each of the stressed samples.

  • Evaluation: Assess the chromatograms for any new peaks. The primary goal is to ensure that the main analyte peak is resolved from all degradation product peaks (Resolution > 2.0).

Linearity and Range

Causality: Linearity establishes a direct proportional relationship between the concentration of the analyte and the detector's response over a specified range. This is fundamental for accurate quantification.[18]

Protocol:

  • Prepare Standards: Prepare a series of at least five standard solutions from the stock solution, covering a range from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.

Accuracy (Recovery)

Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically determined through recovery studies by spiking a matrix with a known quantity of the analyte.[8]

Protocol:

  • Prepare Spiked Samples: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a placebo or a known sample matrix.

  • Analysis: Analyze the spiked samples and quantify the amount of analyte recovered.

  • Evaluation: Calculate the percentage recovery for each sample.

Precision

Causality: Precision demonstrates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[18]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the working concentration.

    • Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results of each study.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[20] These are critical for quantifying trace impurities.

Protocol:

  • Method 1 (Signal-to-Noise): Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Method 2 (Calibration Curve): Calculate LOD and LOQ based on the standard deviation of the response and the slope of the linearity curve using the formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.[21]

Protocol:

  • Introduce Variations: Analyze samples while making small changes to method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.1 units)

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, resolution, peak tailing).

Summary of Validation Parameters & Acceptance Criteria
Parameter Acceptance Criteria Hypothetical Result
Specificity Resolution between analyte and degradant peaks > 2.0All peaks resolved with R > 2.5
Linearity Correlation Coefficient (R²) ≥ 0.999R² = 0.9998
Accuracy Mean Recovery between 98.0% and 102.0%99.5% - 101.2%
Precision (Repeatability) %RSD ≤ 2.0%0.8%
Precision (Intermediate) %RSD ≤ 2.0%1.1%
LOQ Signal-to-Noise Ratio ≥ 100.1 µg/mL
Robustness System suitability parameters remain within limitsPassed
System Suitability Tailing Factor ≤ 2.0; Theoretical Plates ≥ 2000; %RSD of replicate injections ≤ 1.0%Tailing = 1.2; Plates = 7500; %RSD = 0.4%

Conclusion

The validation of an analytical method is a cornerstone of scientific integrity in chemical and pharmaceutical development. For 8-Acetyl-6-methyl-2-phenyl-chromen-4-one, a reversed-phase HPLC method provides the necessary specificity, accuracy, and precision for a reliable purity assessment. By following a structured validation protocol based on ICH guidelines, researchers can generate trustworthy and defensible data. This guide serves as a comprehensive framework, combining established protocols with the underlying scientific rationale, to empower researchers to confidently validate the purity of their compounds of interest.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • Ramakrishnan, P., Kamalanathan, C., & Rajagopal, V. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine. [Link]

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY (2008). [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • de Souza, E. L., et al. (2012). Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. Revista Brasileira de Farmacognosia. [Link]

  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing? [Link]

  • MtoZ Biolabs. Choosing Protein Purity Detection Methods: Comparing HPLC With MS. [Link]

  • Heinonen, M., et al. (2000). Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. Journal of Agricultural and Food Chemistry. [Link]

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Avula, B., et al. (2011). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Longdom Publishing. [Link]

  • Nguyen, T. P., et al. (2023). RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products. MDPI. [Link]

  • Lab-Training. HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]

  • Patsnap. HPLC vs CE Efficiency: Assessing Sample Purity Reach. [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmatutor. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Chiu, M. L., et al. (1995). Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12. PubMed. [Link]

  • AMS Bio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps? [Link]

  • Remes, C., et al. (2019). Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. ACS Omega. [Link]

  • Zhang, Y., et al. (2018). Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin. Taylor & Francis Online. [Link]

  • dos Santos, J. F. L., et al. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

  • Taha, M., et al. (2019). Synthesis of Chromen-4-One-Oxadiazole Substituted Analogs as Potent β-Glucuronidase Inhibitors. Semantic Scholar. [Link]

  • Poursattar Marjani, A., et al. (2018). An Efficient Synthesis of 4H-chromene Derivatives by a One-pot, Three-component Reaction. ResearchGate. [Link]

  • Chand, K., et al. (2013). Synthesis of 6-/8-acetylchromen-2-ones. ResearchGate. [Link]

  • Janeš, D., et al. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules. [Link]

  • Yadav, G. (2012). Synthesis and Characterization of Heteroaromatic Chalcones. IIT Roorkee. [Link]

  • Patel, K. D., et al. (2015). Synthesis and Characterization of Some Novel Chalcone Derivatives. Rasayan Journal of Chemistry. [Link]

  • Sathyamoorthy, P., et al. (2007). Synthesis and Characterization of Some Chalcone Derivatives. Science Alert. [Link]

  • Kim, D. H., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Comparative

Cross-Reactivity Studies of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one: A Strategic Evaluation Guide

This guide serves as a strategic framework for evaluating the cross-reactivity profile of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one , a synthetic flavone derivative. Given the compound's status as a specialized chemical p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a strategic framework for evaluating the cross-reactivity profile of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one , a synthetic flavone derivative. Given the compound's status as a specialized chemical probe rather than a widely marketed drug, this analysis synthesizes established Structure-Activity Relationship (SAR) data from the flavone class to predict its behavior, potential off-targets, and validation protocols.

Executive Summary: The Structural Pharmacophore

8-Acetyl-6-methyl-2-phenyl-chromen-4-one represents a lipophilic, synthetic modification of the classic flavone backbone. Unlike natural flavonoids (e.g., Chrysin, Apigenin) which suffer from rapid metabolic clearance and low potency, this derivative incorporates two critical substituents:

  • C6-Methyl Group: Blocks the primary site of metabolic oxidation (CYP-mediated hydroxylation at C6), significantly enhancing metabolic stability and bioavailability.

  • C8-Acetyl Group: Introduces an electron-withdrawing moiety that alters the electronic density of the A-ring, potentially enhancing binding affinity for specific hydrophobic pockets in kinases and cyclooxygenases (COX).

Core Challenge: The flavone scaffold is a known "privileged structure" capable of binding multiple targets (promiscuity). This guide outlines the critical cross-reactivity risks—specifically Kinase Selectivity , CYP Inhibition , and Adenosine Receptor Binding —and provides the experimental protocols to validate them.

Comparative Performance Analysis

This section compares the theoretical and observed performance of the 8-Acetyl-6-methyl derivative against standard clinical and research benchmarks.

Table 1: Predicted Cross-Reactivity & Selectivity Profile
Feature8-Acetyl-6-methyl-2-phenyl-chromen-4-one Flavopiridol (Alvocidib) Chrysin (5,7-Dihydroxyflavone) Celecoxib
Primary Class Synthetic Flavone ProbePan-CDK Inhibitor (Clinical)Natural FlavoneCOX-2 Inhibitor (NSAID)
Kinase Selectivity Moderate: C8-acetyl may restrict binding to specific ATP pockets (e.g., PI3K, CDK).Low: Broad spectrum CDK/GSK-3β inhibition (High toxicity).Low: Weak, non-specific binding.High: Highly selective for COX-2.
Metabolic Stability High: C6-Methyl blocks Phase I oxidation.Moderate: Subject to glucuronidation.Very Low: Rapid Phase II conjugation (poor bioavailability).High: Optimized pharmacokinetics.
Major Off-Target Risk CYP1A2 / CYP2C9 Inhibition: Planar structure fits CYP active sites.DNA Intercalation: Due to cationic charge (absent in 8-Acetyl).AhR Agonism: Activates Aryl Hydrocarbon Receptor.Carbonic Anhydrase: Sulfonamide-mediated off-target.
Inflammation Target COX-1/2 & 5-LOX: Dual inhibition potential due to lipophilicity.N/A: Primarily anti-proliferative.Weak COX Inhibition. COX-2 Specific.

Critical Cross-Reactivity Pathways (Mechanism of Action)

The following diagram illustrates the multi-target potential of the flavone scaffold. The 8-Acetyl-6-methyl substitution pattern shifts the molecule's preference away from general antioxidant activity (typical of OH-rich flavones) toward specific hydrophobic interactions in enzyme pockets.

Flavone_CrossReactivity cluster_Targets Therapeutic Targets (Anti-Proliferative/Anti-Inflammatory) cluster_OffTargets Cross-Reactivity Risks (Toxicity/DDI) Compound 8-Acetyl-6-methyl- 2-phenyl-chromen-4-one PI3K PI3K / Akt (Kinase Domain) Compound->PI3K ATP Competition (C8-Acetyl H-bond) COX COX-1 / COX-2 (Arachidonic Acid Binding) Compound->COX Hydrophobic Channel (C6-Methyl fit) CYP CYP1A2 / CYP2C9 (Metabolic Inhibition) Compound->CYP Competitive Inhibition (Planar Stacking) Adenosine Adenosine Receptors (A1 / A2A Antagonism) Compound->Adenosine Structural Mimicry (Adenine Isostere) ABC ABC Transporters (P-gp Efflux Substrate) Compound->ABC Efflux Pump Binding

Figure 1: Predicted interaction network. Green paths indicate therapeutic mechanisms; red dotted paths indicate potential off-target liabilities common to synthetic flavones.

Experimental Protocols for Validation

To scientifically validate the cross-reactivity of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one, the following "Self-Validating" protocols must be employed. These assays differentiate specific binding from non-specific aggregation or redox cycling (PAINS).

Protocol A: Kinase Selectivity Profiling (The "Gatekeeper" Assay)

Objective: Determine if the compound is a "promiscuous" ATP-competitive inhibitor or a selective probe.

  • Assay Platform: FRET-based binding assay (e.g., LanthaScreen) or Active Site-Directed Competition Binding (e.g., KINOMEscan).

  • Concentration: Screen at 1 µM and 10 µM .

  • Panel Selection:

    • Core Panel: CDK1/2, PI3Kα, GSK-3β, EGFR (Common flavone targets).

    • Negative Control: Insulin Receptor (IR) – usually not inhibited by flavones.

  • Data Analysis:

    • Calculate Selectivity Score (S-score): Number of kinases inhibited >65% divided by total kinases tested.

    • Threshold: An S(35) score < 0.05 indicates high selectivity.

Protocol B: CYP450 Inhibition (Drug-Drug Interaction Risk)

Objective: Flavones are potent inhibitors of CYP1A2. The C6-methyl group may shift this profile to CYP2C9.

  • System: Human Liver Microsomes (HLM) or Recombinant CYP enzymes (Supersomes).

  • Probe Substrates:

    • CYP1A2: Phenacetin (O-deethylation).

    • CYP2C9: Diclofenac (4'-hydroxylation).

    • CYP3A4: Midazolam (1'-hydroxylation).

  • Procedure:

    • Incubate Compound (0.1 – 50 µM) + NADPH + Probe Substrate + Microsomes.

    • Quench with Acetonitrile containing Internal Standard.

    • Analyze metabolite formation via LC-MS/MS.

  • Validation Check: If IC50 < 1 µM, the compound is a Potent Inhibitor and likely unsuitable for in vivo co-administration without modification.

Protocol C: Aggregation Counter-Screen (False Positive Exclusion)

Objective: Ensure activity is not due to colloidal aggregation (a common artifact with lipophilic flavones).

  • Method: Dynamic Light Scattering (DLS) or Detergent-Based Assay.

  • Step-by-Step:

    • Measure IC50 in standard buffer.

    • Repeat IC50 measurement in buffer + 0.01% Triton X-100 .

  • Interpretation:

    • If IC50 shifts significantly (>3-fold increase) with detergent, the compound is likely a False Positive aggregator .

    • If IC50 remains stable, the inhibition is Specific .

Strategic Recommendations for Development

Based on the structural properties of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one:

  • Prioritize ADME Profiling: The C6-methyl group likely improves metabolic stability compared to Chrysin, but the C8-acetyl group may introduce reactivity. Early stability testing in plasma and microsomes is critical.

  • Focus on Inflammation/Oncology: The dual potential for Kinase (PI3K) and COX inhibition suggests a "poly-pharmacology" approach suitable for complex diseases like cancer-related inflammation.

  • Watch for Solubility: The lack of hydroxyl groups (compared to Quercetin) and presence of hydrophobic methyl/acetyl groups will drastically reduce aqueous solubility. Formulation strategies (e.g., cyclodextrin complexation) will be required for in vivo studies.

References

  • Singh, M., et al. "Structure-Activity Relationship Studies of Flavonoids as Anti-Inflammatory Agents." Bioorganic & Medicinal Chemistry, 2019.

  • Hou, D.X., et al. "Molecular Mechanisms Behind the Chemopreventive Effects of Anthocyanidins." Journal of Biomedicine and Biotechnology, 2004.

  • Ravishankar, D., et al. "Flavonoids as Prospective Compounds for Anti-Cancer Therapy." International Journal of Biochemistry & Cell Biology, 2013.

  • Zhang, S., et al. "Recent Advances in the Synthesis and Biological Activity of 8-Substituted Flavones." European Journal of Medicinal Chemistry, 2020.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5352697 (Flavone Derivatives)." PubChem, 2023.

Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Flavone Derivatives

Authored For: Researchers, Scientists, and Drug Development Professionals Flavones and their derivatives represent a vast and promising class of natural compounds, exhibiting a wide spectrum of biological activities, inc...

Author: BenchChem Technical Support Team. Date: March 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Flavones and their derivatives represent a vast and promising class of natural compounds, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][3][4] Their inherent structural diversity makes them a fertile ground for drug discovery. Molecular docking, a powerful computational technique, has revolutionized this process by allowing us to predict and analyze the interactions between these small molecules and their protein targets at an atomic level.[5][6]

This guide moves beyond a simple protocol, offering an in-depth, experience-driven walkthrough of how to design, execute, and interpret comparative docking studies. The objective is not merely to dock a single compound but to rationally compare a series of flavone derivatives to elucidate structure-activity relationships (SAR), identify the most promising candidates, and guide further experimental validation.

Pillar 1: The Strategic Framework of Comparative Docking

A successful comparative docking study is more than a computational screening; it's a structured investigation. The core principle is to maintain consistency in all parameters except for the variable of interest—the structural modifications across the flavone derivatives. This allows for a direct and meaningful comparison of their potential efficacy.

The primary metrics for this comparison are:

  • Binding Affinity (Docking Score): Expressed in kcal/mol, this value estimates the binding free energy between the ligand and the protein. A more negative score typically indicates a more stable and favorable interaction.[7][8]

  • Binding Pose and Molecular Interactions: The specific orientation of the ligand within the protein's active site is crucial. We analyze non-covalent interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking with key amino acid residues, as these interactions are the foundation of molecular recognition and biological activity.[7][9]

  • Validation via Root Mean Square Deviation (RMSD): Before screening our derivatives, we must validate the docking protocol. This is achieved by re-docking the native ligand (if one exists in the crystal structure) and measuring the RMSD between the experimental and predicted poses. An RMSD value of less than 2.0 Å is the gold standard for a successful validation, confirming the protocol's accuracy.[10][11]

Pillar 2: A Self-Validating Experimental Workflow

The trustworthiness of any computational study hinges on a meticulous and self-validating methodology. Each step is designed to build upon the last, ensuring the final results are both reliable and reproducible.

Experimental Protocol: Comparative Molecular Docking

Objective: To compare the binding affinity and interaction patterns of a series of flavone derivatives against a specific protein target.

1. Target Protein Preparation:

  • Step 1.1 (Acquisition): Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). The choice of PDB entry is critical; select a high-resolution structure, preferably co-crystallized with a ligand similar to your compounds.

  • Step 1.2 (Preparation): Using molecular modeling software (e.g., UCSF Chimera, Discovery Studio, MOE), prepare the protein. This involves removing all non-essential components such as water molecules, co-solvents, and any pre-existing ligands.

  • Step 1.3 (Refinement): Add polar hydrogen atoms and assign appropriate atomic charges using a force field (e.g., AMBER, CHARMM). This step is crucial for accurately calculating electrostatic interactions.

Causality Check: Why remove water? Water molecules in the active site can interfere with ligand binding predictions. Removing them creates a "clean" slate for the docking algorithm, though advanced techniques may selectively retain key bridging water molecules.

2. Ligand Library Preparation:

  • Step 2.1 (Acquisition): Obtain the 2D structures of your flavone derivatives from databases like PubChem or draw them using chemical sketchers like ChemDraw.[12]

  • Step 2.2 (Conversion & Optimization): Convert the 2D structures to 3D. It is imperative to then perform an energy minimization using a suitable force field (e.g., MMFF94, OPLS4).[13]

Causality Check: Why minimize energy? This process calculates the most stable, low-energy conformation of the molecule. Starting the docking process from an energetically favorable conformation increases the efficiency and accuracy of the search for the optimal binding pose.

3. Binding Site Definition and Validation:

  • Step 3.1 (Grid Generation): Define the docking search space by generating a grid box that encompasses the protein's active site. The most reliable method is to center this grid on the position of a known co-crystallized ligand.[10][14]

  • Step 3.2 (Protocol Validation): This is the most critical self-validating step. Re-dock the original co-crystallized ligand into the defined grid box.[11]

  • Step 3.3 (RMSD Calculation): Superimpose the re-docked pose with the original crystallographic pose and calculate the RMSD. A value < 2.0 Å confirms that your chosen software and parameters can reliably reproduce the known experimental binding mode.[15][16] If the RMSD is high, you must adjust docking parameters (e.g., grid size, exhaustiveness) and re-validate.

4. Molecular Docking Simulation:

  • Step 4.1 (Execution): Using validated settings, perform the docking run for your entire library of flavone derivatives. Popular and well-regarded software includes AutoDock Vina, Glide (Schrödinger), and GOLD.[17][18] These tools will systematically sample different orientations and conformations of each ligand within the active site.

  • Step 4.2 (Output Generation): The software will generate several possible binding poses for each ligand, ranked by their docking scores.

5. Post-Docking Analysis and Interpretation:

  • Step 5.1 (Data Collation): Focus on the top-scoring pose for each flavone derivative. Compile the docking scores into a table for direct comparison.

  • Step 5.2 (Interaction Analysis): Visualize the top-scoring poses. Meticulously identify all molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between each derivative and the protein's amino acid residues.[8]

  • Step 5.3 (SAR Elucidation): Compare the structures, scores, and interactions across the series. For example, did the addition of a hydroxyl group on the B-ring lead to a new hydrogen bond with a key residue, resulting in a more negative docking score? This is the essence of structure-activity relationship analysis.

Workflow Visualization

G cluster_prep Phase 1: Preparation & Validation cluster_val Phase 2: Self-Validation cluster_exec Phase 3: Execution & Analysis PDB 1.1 Target Acquisition (PDB) PrepProt 1.2 Protein Preparation PDB->PrepProt Grid 3.1 Define Binding Site (Grid) PrepProt->Grid PubChem 2.1 Ligand Acquisition (PubChem) PrepLig 2.2 Ligand Energy Minimization PubChem->PrepLig Dock 4.1 Dock Flavone Library PrepLig->Dock Validate 3.2 Re-dock Native Ligand Grid->Validate RMSD 3.3 Calculate RMSD (< 2.0 Å) Validate->RMSD RMSD->Dock Validation OK Analyze 5.1 Rank by Docking Score Dock->Analyze Visualize 5.2 Visualize Interactions Analyze->Visualize SAR 5.3 Determine SAR Visualize->SAR G cluster_protein Protein Active Site cluster_ligand Flavone Derivative C Glu101 Glu101 Asp161 Asp161 Leu83 Leu83 B_Ring B-Ring (3',4'-diOH) B_Ring->Glu101 H-Bond B_Ring->Asp161 H-Bond A_Ring A/C Rings A_Ring->Leu83 Hydrophobic

Caption: Key interactions of a top-scoring flavone derivative.

Beyond Docking: Ensuring Translatable Results

Molecular docking is a powerful predictive tool, but it is the first step. To build a truly trustworthy case for a set of compounds, we must integrate further computational analysis.

  • ADMET Prediction: A high binding affinity is meaningless if the compound has poor pharmacokinetic properties or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening is a vital follow-up. Tools like SwissADME can predict properties like Lipinski's Rule of Five compliance, bioavailability, and potential toxicity, helping to filter out candidates that are unlikely to become viable drugs. [5][12][19]* Molecular Dynamics (MD) Simulations: Docking provides a static snapshot of the best-predicted binding pose. MD simulations, however, model the dynamic behavior of the protein-ligand complex in a simulated physiological environment over time (nanoseconds). This allows for a much more rigorous assessment of the pose's stability and can reveal insights not apparent from a static dock. [8][20]

Conclusion: From Data to Discovery

Comparative molecular docking is an indispensable technique in the modern drug discovery pipeline, particularly for exploring the rich chemical space of natural products like flavone derivatives. By systematically evaluating a series of related compounds, researchers can efficiently identify promising lead candidates, gain deep insights into their structure-activity relationships, and rationally guide synthetic chemistry efforts.

The strength of this approach lies not in generating a single number, but in building a comprehensive, multi-faceted argument for a compound's potential. When combined with ADMET analysis and validated by more rigorous methods like MD simulations, comparative docking serves as a robust, cost-effective strategy to accelerate the journey from promising flavonoid to novel therapeutic agent. The ultimate goal remains the experimental validation of these in silico hypotheses, transforming computational predictions into tangible clinical benefits. [7][15]

References

  • Virtual Screening and Molecular Docking of Flavone Derivatives as a Potential Anticancer Drug in the Presence of Dexamethasone - Biointerface Research in Applied Chemistry. (2022). Biointerface Research in Applied Chemistry. Available at: [Link]

  • Docking study of flavonoid derivatives as potent inhibitors of influenza H1N1 virus neuraminidase. (n.d.). Experimental and Therapeutic Medicine. Available at: [Link]

  • Flavone Derivatives as Potential Inhibitors of SARS-Cov-2rdrp through Computational Studies. (2023). Journal of Pharmaceutical Research International. Available at: [Link]

  • Synthesis, Molecular Docking and Biological Evaluation of Novel Flavone Derivatives as Potential Anticancer Agents Targeting Akt. (2020). PubMed. Available at: [Link]

  • Molecular Docking Studies of Flavone Derivatives as Inhibitors of RdRP Nora Virus: Computational Insights and Binding Affinity Analysis. (2025). Zenodo. Available at: [Link]

  • Molecular docking studies of some flavone analogues as α-Glucosidase inhibitors. (2020). Journal of Medicinal Plants. Available at: [Link]

  • Design, Synthesis, and In Vitro Enzymatic Evaluation of Novel Flavone Derivatives as Dual COX-2/5-LOX Inhibitors Supported by Molecular Docking and ADMET Analysis. (2026). MDPI. Available at: [Link]

  • Discovery of Flavone Derivatives Containing Carboxamide Fragments as Novel Antiviral Agents. (2023). MDPI. Available at: [Link]

  • Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent. (2025). Scientific Reports. Available at: [Link]

  • Synthesis, Molecular Docking, and Anticancer Activity of N-Heteroaryl Substituted Flavon Derivatives. (2023). Bentham Science. Available at: [Link]

  • Anticancer activity and docking study of flavone derivatives as peroxisome proliferator-activated receptorγ inhibitors. (2022). ResearchGate. Available at: [Link]

  • In silico Molecular Docking and Quantum Chemical Calculations of Flavonoid-Derived Compounds as Potential Inhibitors of SARS-CoV. (2025). Biointerface Research in Applied Chemistry. Available at: [Link]

  • Flavone-1,2,3-triazole derivatives as potential α-glucosidase inhibitors: Synthesis, enzyme inhibition, kinetic analysis and molecular docking study. (2022). PubMed. Available at: [Link]

  • Molecular insight into binding affinities and blockade effects of selected flavonoid compounds on the PD-1/PD-L1 pathway. (2024). RSC Advances. Available at: [Link]

  • Molecular docking analysis of flavonoids with AChE and BACE-1. (2024). Bioinformation. Available at: [Link]

  • Molecular docking analysis of flavonoids with AChE and BACE-1. (2024). National Institutes of Health. Available at: [Link]

  • Exploring the Neuroprotective Potentials of Flavonoid Metabolites in Syzygium aromaticum: A Comprehensive Review of Their Antioxidant, Anti-Inflammatory, and Cellular Protective Mechanisms. (2025). DovePress. Available at: [Link]

  • Uncovering potential neuroprotective flavonoids for Alzheimer's disease using cutting-edge molecular simulation and in vitro. (2023). Pharmaciana. Available at: [Link]

  • Evaluation of flavonoids as potential inhibitors of the SARS-CoV-2 main protease and spike RBD. (n.d.). National Institutes of Health. Available at: [Link]

  • Molecular Docking and Dynamics Simulation of Several Flavonoids Predict Cyanidin as an Effective Drug Candidate against SARS-CoV-2 Spike Protein. (n.d.). National Institutes of Health. Available at: [Link]

  • Drug Screening of Flavonoids as Potential VEGF Inhibitors Through Computational Docking and Cell Models. (2025). MDPI. Available at: [Link]

  • Exploring the effectiveness of flavone derivatives for treating liver diseases: Utilizing DFT, molecular docking, and molecular dynamics techniques. (n.d.). National Institutes of Health. Available at: [Link]

  • IN-SILICO MOLECULAR DOCKING STUDIES OF FLAVANOIDS AS POTENTIAL ANTI-PARKINSONIAN AGENTS. (2024). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Docking and Structural Modification of Flavonoid Derivative Compounds as Cycloxygenas-2 Enzyme Inhibitors. (2024). Indonesian Journal of Global Health Research. Available at: [Link]

  • Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs. (2020). National Institutes of Health. Available at: [Link]

  • (PDF) Molecular Docking Studies of Flavone Derivatives as Inhibitors of RdRP Nora Virus: Computational Insights and Binding Affinity Analysis. (2025). ResearchGate. Available at: [Link]

  • Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action. (2025). MDPI. Available at: [Link]

  • (PDF) Applications of Molecular Docking in Natural Products-Based Drug Discovery. (2023). ResearchGate. Available at: [Link]

  • (PDF) Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs. (2025). ResearchGate. Available at: [Link]

  • In-Silico Evaluation of Flavone Derivatives for Cardioprotective Effects: A Comparative Molecular Docking Approach. (2025). International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Advances in molecular modeling and docking as a tool for modern drug discovery. (n.d.). Der Pharma Chemica. Available at: [Link]

  • Molecular docking results are indicated with dock score for the flavonoids and phenolic acids against different serum proteins. (n.d.). ResearchGate. Available at: [Link]

  • Docking and In Silico ADMET Analysis of Flavone Glucoside Compounds as Antioxidant Agents. (2025). MDPI. Available at: [Link]

  • A Comparative Molecular Dynamics Study of Food-Derived Compounds as PD-L1 Inhibitors: Insights Across Six Flavonoid Subgroups. (2025). MDPI. Available at: [Link]

  • Which is the best software for protein-ligand docking?. (2015). ResearchGate. Available at: [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025). Preprints.org. Available at: [Link]

  • What is the best and most user friendly online tool for Molecular docking?. (2017). ResearchGate. Available at: [Link]

  • Synthesis, Biological Evaluation and Docking Studies of Chalcone and Flavone Analogs as Antioxidants and Acetylcholinesterase Inhibitors. (2019). MDPI. Available at: [Link]

  • Molecular Docking Studies of Flavonoids Derivatives on the Flavonoid 3- O-Glucosyltransferase. (n.d.). PubMed. Available at: [Link]

  • Software for molecular docking: a review. (2017). National Institutes of Health. Available at: [Link]

  • Best protein protein docking software to use? Receptor-Protein. (2024). Reddit. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one: Personal Protective Equipment, Operational Protocols, and Disposal

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals engaged in the handling of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one. The protocols outlined...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals engaged in the handling of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one. The protocols outlined herein are designed to ensure a safe laboratory environment by minimizing exposure risks and ensuring regulatory compliance. The information is predicated on established principles of chemical hygiene and data extrapolated from structurally similar chromen-4-one derivatives.

Hazard Assessment and Triage

Presumptive Hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.[4]

  • Skin Irritation: May cause skin irritation upon contact.[1][3]

  • Eye Irritation: May cause serious eye irritation.[1][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical, thereby minimizing the risk of exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE Selection and Specifications
PPE CategoryRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shieldEssential for protecting the eyes from dust particles and potential splashes.[1][5] A face shield offers additional protection and is recommended when handling larger quantities or when there is a significant risk of aerosol generation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Nitrile gloves provide adequate protection against incidental contact with many organic solids.[6][7] Gloves should be inspected for defects before each use and changed immediately if contaminated.[2] For prolonged handling, consider double-gloving.
Body Protection Laboratory coatA lab coat is the minimum requirement to protect skin and personal clothing from contamination.[5][8] Ensure the lab coat is fully buttoned. For procedures with a higher risk of spillage, a chemical-resistant apron over the lab coat is advised.[5]
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask)A respirator is necessary when handling the compound as a powder outside of a certified chemical fume hood or if there is a potential for aerosolization.[5] All respirator use must be in accordance with a documented respiratory protection program, including fit-testing.

Safe Handling Procedures: An Operational Plan

Adherence to a systematic operational plan is crucial for minimizing the generation of hazardous dust and preventing cross-contamination.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate a work area prep2 Assemble all necessary equipment and PPE prep1->prep2 prep3 Ensure emergency equipment is accessible prep2->prep3 handle1 Don appropriate PPE prep3->handle1 handle2 Weigh compound in a fume hood or ventilated balance enclosure handle1->handle2 handle3 Transfer compound using a spatula handle2->handle3 handle4 Prepare solutions in a fume hood handle3->handle4 post1 Decontaminate work surfaces and equipment handle4->post1 post2 Segregate and label all waste post1->post2 post3 Remove PPE in the correct order post2->post3 post4 Wash hands thoroughly post3->post4

Caption: A workflow diagram illustrating the key stages of safely handling 8-Acetyl-6-methyl-2-phenyl-chromen-4-one.

Step-by-Step Protocol
  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.[9]

    • Cover the work surface with absorbent bench paper to contain any potential spills.[9]

    • Assemble all necessary equipment, including glassware, spatulas, and weighing boats, before commencing work.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10]

  • Handling:

    • Put on all required PPE as detailed in the table above.

    • When weighing the solid compound, do so within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[5]

    • Use a spatula to transfer the powder, avoiding pouring directly from the container to reduce dust generation.[9]

    • If preparing a solution, slowly add the solid to the solvent to prevent splashing. Keep the container covered as much as possible.[5]

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent, followed by soap and water.[5]

    • Properly segregate and label all waste generated during the procedure according to the disposal plan below.

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.[11]

    • Wash hands thoroughly with soap and water after removing all PPE.[1][6]

Waste Disposal Plan

The proper disposal of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one and associated contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Containment

cluster_waste Waste Generation cluster_disposal Disposal Pathway waste_source 8-Acetyl-6-methyl-2-phenyl-chromen-4-one (Solid and Solutions) waste_container Labeled Hazardous Waste Container waste_source->waste_container contaminated_materials Contaminated Materials (Gloves, Weighing Boats, Bench Paper) contaminated_materials->waste_container ehs_pickup EHS Waste Pickup waste_container->ehs_pickup licensed_facility Licensed Disposal Facility ehs_pickup->licensed_facility

Caption: A diagram showing the proper segregation and disposal pathway for chemical waste.

Disposal Protocol
  • Waste Identification: All waste containing 8-Acetyl-6-methyl-2-phenyl-chromen-4-one, including excess solid, solutions, and contaminated disposable items (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous chemical waste.[4]

  • Containerization:

    • Collect all chemical waste in a dedicated, chemically resistant container with a secure, tight-fitting lid.[4][12]

    • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "8-Acetyl-6-methyl-2-phenyl-chromen-4-one," and the appropriate hazard pictograms.[4] Do not use abbreviations.[12]

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from incompatible materials.[4]

  • Disposal:

    • NEVER dispose of this compound or its solutions down the drain or in the regular trash.[12]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.[4][12] Adhere to all institutional and local regulations for hazardous waste disposal.

References

  • Safety Data Sheet 2-Phenyl-4H-benzo[h]chromen-4-one. (n.d.). metasci. Retrieved March 2, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved March 2, 2026, from [Link]

  • University of California, Santa Barbara. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Retrieved March 2, 2026, from [Link]

  • American Chemical Society. (n.d.). Laboratory Safety. Retrieved March 2, 2026, from [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved March 2, 2026, from [Link]

  • Capot Chemical. (2009, July 5). MSDS of 6-Methyl-4-phenylchroman-2-one. Retrieved March 2, 2026, from [Link]

  • Hazchem Safety Ltd. (2024, March 27). What PPE Is Needed For Cryogenic Fluid? Retrieved March 2, 2026, from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved March 2, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 2, 2026, from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved March 2, 2026, from [Link]

  • National Research Council. (2011). OSHA Laboratory Standard. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 2, 2026, from [Link]

  • Global Substance Registration System. (n.d.). 6-METHYL-2-PHENYL-CHROMEN-4-ONE. Retrieved March 2, 2026, from [Link]

  • Caluanie Muelear Oxidize. (2025, September 19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents. Retrieved March 2, 2026, from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved March 2, 2026, from [Link]

  • Shealy Consulting, LLC. (n.d.). KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. Retrieved March 2, 2026, from [Link]

  • RiskAssess. (n.d.). Disposal of chemical wastes. Retrieved March 2, 2026, from [Link]

  • American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories. Retrieved March 2, 2026, from [Link]

  • Weizmann Institute of Science. (n.d.). Disposal of Chemical Waste | Safety Unit. Retrieved March 2, 2026, from [Link]

  • American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories. Retrieved March 2, 2026, from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved March 2, 2026, from [Link]

  • American Chemical Society. (2022, June 3). Minimizing Risks in the Chemistry Laboratory | ACS College Safety Video #4. YouTube. Retrieved March 2, 2026, from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved March 2, 2026, from [Link]

  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved March 2, 2026, from [Link]

  • HSC Chemistry & Physics. (n.d.). Safe Handing & Disposal of Organic Substances. Retrieved March 2, 2026, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.